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2-((1R,2R)-2-Aminocyclohexyl)acetic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Structural Thermodynamics and Foldamer Engineering of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

1. Executive Summary As the frontier of peptidomimetics expands, the rational design of non-natural amino acids has become paramount for developing proteolytically stable, highly structured foldamers.

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary As the frontier of peptidomimetics expands, the rational design of non-natural amino acids has become paramount for developing proteolytically stable, highly structured foldamers. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, commonly abbreviated as γAc6a, represents a highly preorganized γ-amino acid building block. By incorporating a rigid cyclohexyl constraint across the Cβ–Cγ bond, this monomer drastically reduces the entropic penalty of folding, driving the spontaneous formation of predictable, stable helical architectures (such as the 14-helix) even in short oligomeric sequences. This technical guide provides an in-depth analysis of the physicochemical properties, thermodynamic folding logic, and synthetic integration of γAc6a for advanced drug development and biomaterials engineering.

2. Physicochemical & Structural Profiling The unique utility of γAc6a stems from its stereochemistry. The trans-(1R,2R) configuration forces the amino and acetic acid substituents into a specific spatial orientation that heavily limits torsional freedom[1].

Table 1: Core Chemical and Structural Properties of γAc6a

PropertyValue
Chemical Name 2-((1R,2R)-2-Aminocyclohexyl)acetic acid
Common Abbreviation γAc6a
Molecular Formula C8H15NO2[2]
Molecular Weight 157.21 g/mol [2]
Stereochemistry Trans (1R,2R)[1]
Conformational Constraint Cβ–Cγ bond restricted by a 6-membered cyclohexyl ring
Primary Foldamer Motif (P)-2.5_14-helix (in aqueous media)
Helix Propensity Energy -4.1 to -5.6 kcal/mol per residue (in water)

Mechanistic Causality: In natural α-peptides, the backbone possesses significant rotational freedom, requiring 10-12 residues to stabilize an α-helix via cooperative hydrogen bonding. In contrast, the cyclohexyl ring in γAc6a locks the dihedral angles, pre-organizing the backbone. This structural pre-organization allows γ-peptides to fold into highly stable helices with as few as four to six residues, effectively bypassing the high entropic cost of initial helix nucleation.

3. Conformational Thermodynamics & Foldamer Engineering The folding pathway of γAc6a oligomers is a highly deterministic process governed primarily by chain length and solvent polarity. Computational and crystallographic studies reveal a delicate energetic balance between 9-membered and 14-membered hydrogen-bonded rings[3].

  • Solvent-Dependent Helicity: In non-polar environments (such as the gas phase or chloroform), short sequences (dipeptides) favor a right-handed (P) 9-helical structure. However, as solvent polarity increases (e.g., in water), the (P) 14-helical structure becomes thermodynamically favored by approximately 0.2 kcal/mol over the 9-helix.

  • Chain Length Cooperativity: As the sequence elongates from tetra- to octa-peptides, the (P)-2.5_14-helix becomes the dominant conformation regardless of the solvent. The helix propensity is remarkably strong, yielding stabilization energies of -4.1 to -5.6 kcal/mol per residue in aqueous environments.

G A γAc6a Monomer (Trans-1R,2R) B Oligomerization (Chain Elongation) A->B Peptide Coupling C Short Sequence (Di-peptide) B->C D Long Sequence (Tetra- to Octa-peptide) B->D E Gas Phase / Non-polar Favors (P) 9-Helix C->E Solvent Dependent F Aqueous Media (Water) Favors (P) 14-Helix C->F Solvent Dependent G Stable (P)-2.5_14-Helix Foldamer D->G Dominant Conformation E->G Solvent Shift to Water F->G Chain Elongation

Conformational folding pathways of γAc6a oligomers driven by chain length and solvent polarity.

4. Experimental Methodology: Synthesis of γAc6a-Incorporated Peptides Integrating sterically hindered γ-amino acids like γAc6a into peptide backbones requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The bulkiness of the cyclohexyl ring significantly reduces the nucleophilicity of the amine and the electrophilicity of the activated carboxylate, necessitating highly efficient coupling reagents to prevent sequence truncation.

Step-by-Step SPPS Protocol for α/γ-Hybrid Peptides:

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) and dichloromethane (DCM) (1:1 v/v) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • Activation and Coupling:

    • Causality: Due to the steric hindrance of the γAc6a monomer, standard carbodiimides (e.g., DIC) are insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which forms a highly reactive OAt ester, overcoming the kinetic barrier of the bulky cyclohexyl group.

    • Procedure: Dissolve 3 equivalents of Fmoc-γAc6a-OH, 3 eq of HATU, and 6 eq of N,N-diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A blue color indicates unreacted primary amines (incomplete coupling), requiring a second coupling cycle. A yellow color validates successful coupling, allowing the workflow to proceed.

  • Capping: To prevent deletion sequences, cap any unreacted amines using acetic anhydride and pyridine in DMF (1:1:8) for 15 minutes.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether.

SPPS S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling of γAc6a (HATU/DIPEA, 3 eq) S2->S3 S5 Capping (Ac2O/Pyridine) S2->S5 Post-coupling S4 Kaiser Test (Self-Validation) S3->S4 S4->S2 Negative (Proceed) S4->S3 Positive (Re-couple) S6 Cleavage & Deprotection (TFA/TIS/H2O) S5->S6 Final Step

Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for γAc6a integration.

5. Analytical Characterization of γ-Peptide Foldamers To verify the structural integrity of the synthesized γAc6a foldamers, a multi-tiered analytical approach is required:

  • Circular Dichroism (CD) Spectroscopy: The primary tool for rapid secondary structure assessment. A characteristic 14-helix formed by γ-peptides typically exhibits a distinct far-UV CD signature, distinguishing it from natural α-helices[4].

  • 2D NMR Spectroscopy (ROESY/NOESY): Critical for determining the hydrogen-bonding network in solution. The presence of sequential i to i+3 NOE cross-peaks confirms the 14-membered hydrogen bond rings characteristic of the (P)-2.5_14-helix[5].

  • X-Ray Crystallography: Provides definitive solid-state validation. Crystallographic data of γAc6a oligomers consistently align with computational predictions, showing precise mean backbone torsion angles that define the 14-helix architecture.

6. Conclusion The strategic incorporation of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (γAc6a) into peptide backbones represents a powerful technique in modern drug discovery. By leveraging its rigid cyclohexyl constraint, researchers can engineer highly stable, protease-resistant helical foldamers[6]. These structures offer unprecedented opportunities for designing novel therapeutics capable of disrupting complex protein-protein interactions that are typically inaccessible to small molecules or easily degraded natural peptides.

7. References

  • Chemsrc. (2025). 2-((1R,2R)-2-Aminocyclohexyl)acetic acid - CAS号查询. Chemsrc.com. 2

  • Guo, L., Zhang, W., Guzei, I. A., Spencer, L. C., & Gellman, S. H. (2012). New Preorganized γ-Amino Acids as Foldamer Building Blocks. Organic Letters, ACS. 1

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2013). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry, RSC.

  • Kang, Y. K., et al. (2014). Influence of substituents on conformational preferences of helix foldamers of γ-dipeptides. Biopolymers, NIH. 3

  • ResearchGate Contributors. (2025). Stereoselective Synthesis of γ-Amino Acids. ResearchGate. 6

  • Gellman, S. H., et al. (2005). Residue Requirements for Helical Folding in Short α/β-Peptides. Journal of the American Chemical Society, ACS. 5

  • ResearchGate Contributors. (2025). Exploring helix structures of γ-peptides based on 2-(aminomethyl)cyclopentanecarboxylic acid. ResearchGate. 4

Sources

Exploratory

Stereochemical structure of (1R,2R)-2-Aminocyclohexyl acetic acid

An In-depth Technical Guide to the Stereochemical Structure of (1R,2R)-2-Aminocyclohexyl Acetic Acid Foreword for the Modern Drug Developer In the landscape of contemporary drug discovery, the precise control and underst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Structure of (1R,2R)-2-Aminocyclohexyl Acetic Acid

Foreword for the Modern Drug Developer

In the landscape of contemporary drug discovery, the precise control and understanding of a molecule's three-dimensional architecture are not merely academic exercises; they are fundamental pillars of rational drug design. The stereochemical configuration of a therapeutic candidate dictates its interaction with chiral biological targets, directly influencing efficacy, selectivity, and safety profiles. This guide focuses on (1R,2R)-2-Aminocyclohexyl acetic acid, a conformationally constrained β-amino acid analog. Its rigid structure serves as an exemplary scaffold in medicinal chemistry, offering a pre-organized framework to mimic peptide turns or to orient pharmacophoric elements in a defined spatial arrangement. As Senior Application Scientists, our goal is to move beyond simple descriptions, providing a causal, field-proven narrative on how the stereostructure of this molecule is defined, confirmed, and ultimately, leveraged.

The Architectural Core: Defining the (1R,2R) Configuration

The nomenclature (1R,2R)-2-Aminocyclohexyl acetic acid immediately conveys the absolute configuration at its two stereogenic centers, C1 and C2, according to the Cahn-Ingold-Prelog (CIP) priority rules. This designation inherently defines a trans relationship between the amino (-NH₂) group and the acetic acid (-CH₂COOH) substituent on the cyclohexane ring.

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In the case of the (1R,2R) isomer, the thermodynamically most stable conformation places both the bulky amino and acetic acid groups in equatorial positions. This arrangement circumvents energetically unfavorable 1,3-diaxial steric interactions that would arise if either group were forced into an axial position. This strong conformational preference results in a rigid and predictable molecular scaffold, a highly desirable trait for drug design.

Logical Relationship: From Nomenclature to 3D Structure

The following diagram illustrates the logical flow from the IUPAC name to the molecule's most stable three-dimensional conformation.

A (1R,2R)-2-Aminocyclohexyl Acetic Acid B Cahn-Ingold-Prelog (CIP) Rules A->B is defined by C Absolute Configuration at C1 and C2 B->C determines D Trans Diastereomer C->D implies E Cyclohexane Chair Conformation D->E adopts F Minimization of Steric Hindrance (1,3-Diaxial Interactions) E->F seeks G Stable Diequatorial Conformation F->G results in

Caption: Logical progression from chemical name to stable conformation.

The Gold Standard: Unambiguous Structure Elucidation via X-Ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its solid state.[1][2] It provides unequivocal proof of the relative and absolute stereochemistry, bond lengths, and bond angles, thereby validating the trans-diequatorial arrangement of the substituents in (1R,2R)-2-Aminocyclohexyl acetic acid.

The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is a function of the electron density within the crystal lattice.[1] Solving the "phase problem" and refining the structural model yields an atomic-resolution map of the molecule.[1][3] For this specific molecule, the crystal structure would confirm the chair conformation of the cyclohexane ring and the equatorial positioning of both the amino and acetic acid groups, providing precise torsional angles.

Protocol 1: Single-Crystal X-Ray Diffraction Workflow
  • Crystallization:

    • Dissolve the purified (1R,2R)-2-Aminocyclohexyl acetic acid in a suitable solvent or solvent system (e.g., ethanol/water, isopropanol).

    • Employ a slow evaporation or solvent-diffusion technique at a constant temperature to promote the growth of single, defect-free crystals. The choice of method is critical and often requires empirical screening.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (ca. 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.[1]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to determine the unit cell dimensions and the intensities of each reflection.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.

Experimental Workflow: From Compound to Structure

The diagram below outlines the high-level workflow for X-ray crystallography.

cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Analysis & Refinement A Purified Compound B Crystal Growth Screening A->B C Single Crystal Selection B->C D Mounting & Cryo-cooling C->D E X-ray Diffraction D->E F Collect Diffraction Pattern E->F G Data Processing & Integration F->G H Structure Solution (Phasing) G->H I Model Building & Refinement H->I J Final Stereochemical Structure I->J

Sources

Foundational

The Strategic Integration of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid in Peptidomimetic Design: A Technical Guide

Foreword: The Imperative for Structural Innovation in Peptide Therapeutics The therapeutic landscape is replete with the promise of peptide-based agents, molecules that offer high specificity and potency. However, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Structural Innovation in Peptide Therapeutics

The therapeutic landscape is replete with the promise of peptide-based agents, molecules that offer high specificity and potency. However, the inherent limitations of natural peptides—namely, their susceptibility to proteolytic degradation and a lack of defined secondary structure in shorter sequences—curtail their clinical utility.[1][2] Peptidomimetics, which are designed to mimic the structure and function of natural peptides, offer a robust solution to these challenges.[2][3][4] A key strategy in the design of effective peptidomimetics is the incorporation of constrained non-proteinogenic amino acids.[5] This guide provides an in-depth technical exploration of 2-((1R,2R)-2-aminocyclohexyl)acetic acid, a constrained β-amino acid, and its pivotal role in the development of next-generation peptide-based therapeutics.

Physicochemical and Structural Profile of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a cyclic β-amino acid characterized by a cyclohexane ring, which imparts significant conformational rigidity. The '(1R,2R)' stereochemistry dictates a cis relationship between the amino group at C2 and the acetic acid moiety at C1 of the cyclohexane ring. This pre-organized structure is crucial for its function in peptidomimetics.[6]

PropertyValueSource
Molecular FormulaC8H15NO2LookChem
Molecular Weight157.21 g/mol LookChem
Stereochemistry(1R,2R) - cisInferred from nomenclature
Synonyms(cis-2-Aminocyclohexyl)acetic acidN/A

The presence of the cyclohexane scaffold significantly limits the rotational freedom around the Cα-Cβ bond, a key determinant of peptide secondary structure. This constrained nature is a desirable attribute for designing peptidomimetics with predictable and stable conformations.[7][8]

The Role of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid in Inducing Stable Secondary Structures

The incorporation of constrained β-amino acids like 2-((1R,2R)-2-aminocyclohexyl)acetic acid can profoundly influence the secondary structure of peptides. While α-peptides often require a minimum length to adopt stable helical or sheet structures, the inclusion of cyclic β-amino acids can induce stable secondary structures even in short oligomers.

Studies on the closely related cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) have shown that it favors extended conformations in oligomers.[6] This is attributed to the formation of stable six-membered ring hydrogen bonds.[6] This propensity for inducing specific, stable conformations is a powerful tool for designing peptidomimetics that can mimic the secondary structures of larger proteins, such as α-helices or β-sheets, which are often involved in protein-protein interactions.[9]

G cluster_0 Peptidomimetic Design Principles Natural_Peptide Natural Peptide (Flexible, Prone to Degradation) Constrained_AA Incorporation of Constrained β-Amino Acid Natural_Peptide->Constrained_AA Modification Peptidomimetic Peptidomimetic with 2-((1R,2R)-2-Aminocyclohexyl)acetic acid Stable_Conformation Defined Secondary Structure (e.g., Helix, Sheet) Peptidomimetic->Stable_Conformation Enhanced_Stability Resistance to Proteolytic Degradation Peptidomimetic->Enhanced_Stability Constrained_AA->Peptidomimetic Biological_Activity Improved Biological Activity (e.g., Receptor Binding) Stable_Conformation->Biological_Activity Enhanced_Stability->Biological_Activity

Caption: Logical workflow for peptidomimetic design.

Enhancing Proteolytic Stability: A Cornerstone of Peptidomimetic Efficacy

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The incorporation of β-amino acids is a well-established strategy to enhance proteolytic stability.[5][10][11] Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-α-amino acids. The altered backbone geometry of peptides containing β-amino acids disrupts this recognition, rendering them resistant to enzymatic cleavage.[12]

Peptide TypeSusceptibility to ProteolysisRationale
α-PeptideHighNatural substrate for proteases.
β-PeptideLowAltered backbone geometry prevents enzyme recognition.[10][11]
α,β-PeptideModerate to LowStability depends on the position and number of β-amino acids.[5]

This enhanced stability translates to a longer in vivo half-life, a critical pharmacokinetic parameter for any therapeutic agent.

Synthesis and Incorporation of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid into Peptides

The synthesis of 2-((1R,2R)-2-aminocyclohexyl)acetic acid and its subsequent incorporation into peptide chains are critical steps in the development of peptidomimetics.

Synthesis of Fmoc-Protected 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

A common strategy for the synthesis involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard solid-phase peptide synthesis (SPPS).

Experimental Protocol:

  • Dissolution: Dissolve 2-((1R,2R)-2-aminocyclohexyl)acetic acid in a mixture of water and a suitable organic solvent (e.g., acetonitrile).

  • Basification: Add a non-nucleophilic base, such as triethylamine, to deprotonate the amino group.

  • Fmoc Protection: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) to the reaction mixture. Maintain the pH between 8.5 and 9.0 with the addition of triethylamine.

  • Reaction Monitoring: Monitor the reaction until the pH stabilizes, indicating the completion of the reaction.

  • Workup: Filter the reaction mixture and evaporate the solvent under reduced pressure. Acidify the residue with a dilute acid (e.g., 1.5 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the pure Fmoc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 2-((1R,2R)-2-aminocyclohexyl)acetic acid can be incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols.

Caption: Experimental workflow for SPPS incorporation.

Applications in Drug Discovery and Development: A Case Study Perspective

The unique structural features of 2-((1R,2R)-2-aminocyclohexyl)acetic acid make it an attractive building block for the development of peptidomimetics targeting a wide range of diseases. For instance, in the development of antimicrobial peptides, the incorporation of this constrained β-amino acid can lead to analogs with enhanced stability and potent activity against drug-resistant bacteria.[1][4]

Hypothetical Case Study: Development of a Protease-Resistant Analog of an Antimicrobial Peptide

  • Parent Peptide: A natural antimicrobial peptide with potent but short-lived activity due to proteolytic degradation.

  • Design Strategy: Replace a key amino acid residue in a turn region with 2-((1R,2R)-2-aminocyclohexyl)acetic acid to induce a stable, extended conformation and block protease cleavage.

  • Expected Outcome: The resulting peptidomimetic would be expected to retain or even enhance the antimicrobial activity of the parent peptide while exhibiting significantly improved stability in the presence of proteases. This would translate to a more effective therapeutic agent with a longer duration of action.

G cluster_0 Antimicrobial Peptide Action Peptidomimetic Antimicrobial Peptidomimetic with 2-((1R,2R)-2-Aminocyclohexyl)acetic acid Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Peptidomimetic->Bacterial_Membrane Targets Membrane_Interaction Electrostatic Interaction and Membrane Insertion Bacterial_Membrane->Membrane_Interaction Membrane_Disruption Membrane Disruption (Pore Formation) Membrane_Interaction->Membrane_Disruption Cell_Lysis Bacterial Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of an antimicrobial peptidomimetic.

Conclusion and Future Directions

2-((1R,2R)-2-Aminocyclohexyl)acetic acid represents a powerful tool in the arsenal of the medicinal chemist for the design of novel peptidomimetics. Its ability to confer conformational stability and proteolytic resistance addresses the primary limitations of natural peptide therapeutics. As our understanding of the relationship between structure and function in peptides continues to grow, the strategic application of constrained β-amino acids like this one will undoubtedly lead to the development of a new generation of more effective and durable peptide-based drugs. Future research should focus on exploring the full range of secondary structures that can be induced by this building block and on its application in a wider array of therapeutic areas.

References

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]

  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. Available at: [Link]

  • Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. PMC. Available at: [Link]

  • Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Available at: [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. Available at: [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents.
  • Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. R Discovery. Available at: [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

  • Peptides and Peptidomimetics for Antimicrobial Drug Design. PMC. Available at: [Link]

  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PMC. Available at: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Available at: [Link]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews. Available at: [Link]

  • Peptidomimetics in Drug Discovery. AZoLifeSciences. Available at: [Link]

  • Promising Antibiofilm Activity of Peptidomimetics. PMC. Available at: [Link]

  • (cis-4-Aminocyclohexyl)acetic acid. LookChem. Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacological and Structural Potential of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid: A Comprehensive Technical Guide

Executive Summary The development of conformationally restricted unnatural amino acids has revolutionized both neuropharmacology and peptide engineering. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (γAc6a) is a chiral, alic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted unnatural amino acids has revolutionized both neuropharmacology and peptide engineering. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (γAc6a) is a chiral, alicyclic γ-amino acid characterized by a cyclohexyl constraint across its Cβ–Cγ backbone. As a Senior Application Scientist, I present this whitepaper to dissect the dual utility of this molecule: its potential as a neuroactive gabapentinoid analog targeting voltage-gated calcium channels (VGCCs), and its proven efficacy as a highly preorganized building block for proteolytically stable peptide foldamers.

Structural Chemistry & Conformational Preorganization

Natural linear γ-amino acids, such as γ-aminobutyric acid (GABA), exhibit extreme conformational flexibility due to free rotation around the Cα–Cβ and Cβ–Cγ bonds. This entropic freedom incurs a massive penalty during secondary structure formation.

In (1R,2R)-γAc6a, the incorporation of a cyclohexane ring locks the Cβ–Cγ bond. Because the (1R,2R) stereocenter dictates a trans-1,2-disubstitution pattern, the molecule overwhelmingly favors a di-equatorial conformation in solution. This steric restriction limits the backbone torsion angles (θ and ζ) to specific gauche conformations. Consequently, the entropic cost of folding is virtually eliminated. Computational and crystallographic studies demonstrate that oligomers of γAc6a spontaneously fold into highly stable 14-helices in aqueous environments, mimicking the macroscopic dipole and pitch of natural α-helices but with absolute resistance to proteolytic degradation .

Quantitative Conformational Data
Molecule / MonomerBackbone ConstraintPreferred Secondary StructureHelical Pitch (Å)In Vitro Proteolytic Half-LifePutative Biological Target
GABA None (Linear)UnstructuredN/A< 1 hourGABA Receptors / GABA-T
Gabapentin β,β-disubstitutedC9-helices~5.0> 48 hoursVGCC α2δ-1 Subunit
(1R,2R)-γAc6a Cβ–Cγ Cyclohexyl14-helices~5.2> 48 hoursVGCC α2δ-1 / PPI Interfaces

Pharmacological Potential: The Gabapentinoid Hypothesis

Beyond peptide synthesis, the monomeric form of (1R,2R)-γAc6a holds significant pharmacological potential. Structurally, it is a close relative of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and Pregabalin, both of which are blockbuster drugs for neuropathic pain and epilepsy .

The established pharmacophore for gabapentinoids requires a carboxylic acid and a primary amine separated by a lipophilic bulk. (1R,2R)-γAc6a perfectly satisfies this model. Instead of binding to GABA receptors, these constrained analogs bind with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Binding disrupts the anterograde trafficking of the channel to the presynaptic terminal, thereby reducing calcium influx and dampening the release of excitatory neurotransmitters like glutamate and substance P.

VGCC_Pathway Ligand γAc6a Monomer Target α2δ-1 Subunit (VGCC) Ligand->Target Binds via transporter Trafficking Inhibited Channel Trafficking Target->Trafficking Modulates CaInflux Decreased Ca2+ Influx Trafficking->CaInflux Causes Analgesia Analgesic Effects CaInflux->Analgesia Reduces excitability

Proposed mechanism of restricted GABA analogs via α2δ-1 subunit modulation.

Foldamer-Based Therapeutics: Mimicking Protein Interfaces

When (1R,2R)-γAc6a is utilized as a building block in Solid-Phase Peptide Synthesis (SPPS), the resulting γ-peptides (foldamers) present a unique therapeutic opportunity. Natural α-helices frequently mediate Protein-Protein Interactions (PPIs), but isolated α-peptides quickly unfold in solution and are rapidly degraded by proteases.

Because the γAc6a backbone is entirely unnatural, it is invisible to endogenous peptidases. By carefully selecting the sequence of γAc6a derivatives (functionalizing the cyclohexane ring with various pharmacophores), researchers can design 14-helical foldamers that project side-chains at precise spatial intervals to competitively inhibit flat, extended PPI interfaces (e.g., p53/MDM2 or Bcl-2/Bax interactions) .

Experimental Methodologies & Self-Validating Protocols

To harness the potential of (1R,2R)-γAc6a, rigorous, self-validating experimental workflows must be employed. Below are the optimized protocols for both foldamer synthesis and pharmacological screening.

Workflow Monomer Fmoc-(1R,2R)-γAc6a-OH SPPS Solid-Phase Synthesis (HATU/DIPEA) Monomer->SPPS Coupling Cleavage TFA Cleavage SPPS->Cleavage Resin detachment Purification RP-HPLC Purification Cleavage->Purification Crude isolation Validation CD Spectroscopy & NMR Analysis Purification->Validation Structural validation

Step-by-step experimental workflow for the synthesis and validation of γAc6a-based foldamers.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of γAc6a Foldamers

Causality Note: Standard coupling reagents (like HBTU) often fail with γAc6a due to the severe steric hindrance imposed by the adjacent cyclohexane ring. We mandate the use of HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric barrier.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (3×).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents of Fmoc-(1R,2R)-γAc6a-OH and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.

    • Add the mixture to the resin and agitate for 3 hours at room temperature. (Self-Validation: Perform a Kaiser test. If positive, repeat the coupling step before proceeding).

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours.

  • Isolation: Precipitate the crude γ-peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol B: Radioligand Binding Assay for α2δ-1 Subunit

Causality Note: We utilize a radioligand displacement assay using [³H]-gabapentin rather than a functional calcium imaging assay for the primary screen. This isolates direct target engagement at the α2δ-1 subunit, eliminating confounding variables from downstream channel modulation or off-target effects.

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex. Homogenize in 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the membrane pellet (approx. 100 µg protein/well) in assay buffer. Add 10 nM [³H]-gabapentin and varying concentrations of the (1R,2R)-γAc6a monomer (1 pM to 100 µM).

  • Equilibration: Incubate the microplates at room temperature for 45 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and Kᵢ values using non-linear regression analysis.

References

[1] Lee, J. Y., Chae, C. H., & Kang, Y. K. (2014). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry, 38(3), 966-974. Available at:[Link]

[2] Vasudev, P. G., Shamala, N., Ananda, K., & Balaram, P. (2005). C9 Helices and Ribbons in γ-Peptides: Crystal Structures of Gabapentin Oligomers. Angewandte Chemie International Edition, 44(31), 4972-4975. Available at:[Link]

[3] Ordóñez, M., Cativiela, C., & Romero-Estudillo, I. (2015). Stereoselective Synthesis of γ-Amino Acids. Tetrahedron: Asymmetry, 26(15-16), 741-783. Available at:[Link]

Foundational

Conformational Analysis of 1R,2R-Aminocyclohexyl Acetic Acid: A Structural Guide for γ-Peptide Foldamers

Executive Summary The rational design of peptidomimetics relies heavily on conformationally constrained non-natural amino acids. Among these, 1R,2R-aminocyclohexyl acetic acid (also known as (1R,2R)-2-aminocyclohexaneace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics relies heavily on conformationally constrained non-natural amino acids. Among these, 1R,2R-aminocyclohexyl acetic acid (also known as (1R,2R)-2-aminocyclohexaneacetic acid or γAc6a) stands out as a highly rigid γ-amino acid building block. By embedding the Cβ–Cγ bond within a cyclohexane ring, the conformational entropy of the monomer is drastically reduced. This in-depth technical guide explores the stereochemical fundamentals, solvent-dependent secondary structure propensities, and the self-validating experimental and computational protocols required to analyze the conformation of 1R,2R-γAc6a and its resulting helix foldamers.

Stereochemical Fundamentals & Monomer Conformation

The 1R,2R absolute configuration dictates a trans relationship between the amino group (-NH₂) at C1 and the acetic acid moiety (-CH₂COOH) at C2 on the cyclohexane ring.

Causality in Ring Flipping: In a cyclohexane system, a trans-1,2-disubstituted ring undergoes a rapid chair-chair interconversion, oscillating between a diequatorial (e,e) and a diaxial (a,a) conformation. The (e,e) conformation is overwhelmingly favored thermodynamically because it minimizes 1,3-diaxial steric clashes that plague the (a,a) state. However, the exact positioning of the exocyclic dihedral angles is highly sensitive to the solvent environment. In non-polar solvents or the gas phase, intramolecular hydrogen bonding between the neutral amine and carboxylic acid can slightly distort the ideal chair. In aqueous environments, the molecule adopts a zwitterionic state, altering the electrostatic landscape and further stabilizing the (e,e) conformation through enhanced solvation[1].

G A Trans-1R,2R Diaxial (a,a) B Trans-1R,2R Diequatorial (e,e) A->B Ring Flip (Favored) B->A Steric Hindrance C Zwitterionic State (Aqueous) C->B Stabilizes (e,e) D Neutral State (Gas Phase/Non-Polar) D->B Intramolecular H-Bond

Conformational equilibrium of 1R,2R-aminocyclohexyl acetic acid highlighting the favored (e,e) state.

Secondary Structure Propensity: Helix Foldamers

When oligomerized into γ-peptides, the homochiral (1R,2R)-γAc6a residues exhibit a profound tendency to fold into specific, predictable helical architectures. The rigid cyclohexyl constraint restricts the backbone torsion angles, effectively preorganizing the peptide to form stable intramolecular hydrogen-bonded pseudocycles[2].

Extensive density functional theory (DFT) studies have revealed a distinct solvent-dependent structural dichotomy:

  • Gas Phase / Non-Polar Solvents: The right-handed (P) 9-helical structure is the global minimum. The compact nature of the 9-atom pseudocycle maximizes intramolecular hydrogen bonding in the absence of competing solvent interactions.

  • Aqueous Environments: The (P) 14-helical structure becomes favored by approximately ~0.2 kcal/mol over the 9-helix. The causality here lies in the macroscopic dipole moment; the 14-helix possesses a larger dipole moment, which interacts much more favorably with the high dielectric constant of water, offsetting the enthalpic cost of adopting a wider helical turn.

G M γAc6a Monomer (1R,2R) O Oligomerization (γ-Peptide) M->O G Gas Phase / Non-Polar O->G W Aqueous Environment O->W H9 (P) 9-Helix Global Minimum G->H9 H14 (P) 14-Helix Favored by Hydration W->H14 H14->H9 ΔE ~0.2 kcal/mol

Solvent-dependent secondary structure propensity of γAc6a foldamers into 9- and 14-helices.
Quantitative Data Summary

The following table summarizes the key thermodynamic and structural parameters of the dominant helical conformations based on computational and crystallographic data.

Helical ArchitecturePreferred EnvironmentH-Bond Pseudocycle SizeHelix HandednessRelative Stability (Water)Helix Propensity (per residue)
H-9 Helix Gas Phase / Chloroform9 atomsRight-handed (P)+0.2 kcal/mol (Local Min)-1.4 kcal/mol
H-14 Helix Aqueous (Water)14 atomsRight-handed (P)0.0 kcal/mol (Global Min)-4.1 to -5.6 kcal/mol

Self-Validating Experimental & Computational Protocols

To achieve scientific integrity in conformational analysis, researchers must employ a dual-pronged approach where experimental NMR data and computational DFT models act as a self-validating system. If the computationally predicted interproton distances do not match the NOESY-derived distances, the force field or functional must be recalibrated.

Protocol 1: NMR-Based Conformational Elucidation

Causality of choice: NMR provides time-averaged conformational data in solution. Coupling constants ( 3J ) yield precise dihedral angles via the Karplus equation, while NOESY provides spatial proximity (< 5 Å) to map the hydrogen-bonding network[2].

  • Sample Preparation: Dissolve 2-5 mg of the synthesized γAc6a monomer or oligomer in 600 µL of deuterated solvent (e.g., CDCl₃ to probe the 9-helix, or D₂O/H₂O mixtures to probe the 14-helix).

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra at 298 K to assign all backbone and side-chain resonances.

  • Spin System Tracing (COSY/TOCSY): Utilize 2D COSY and TOCSY to trace the spin systems of the cyclohexyl ring. Crucial Step: Unambiguously differentiate the axial and equatorial protons on the C1 and C2 positions.

  • Spatial Mapping (NOESY/ROESY): Acquire 2D NOESY spectra with a mixing time of 200-400 ms. Extract cross-peak volumes to calculate interproton distances ( rij​ ).

  • J-Coupling Analysis: Extract the 3JH1,H2​ coupling constants.

    • Self-Validation Check: A large 3J value (~10-12 Hz) mathematically confirms the trans-diaxial relationship of the ring protons, thereby validating that the bulky substituents (-NH₂ and -CH₂COOH) are locked in the diequatorial (e,e) conformation.

Protocol 2: Computational Conformational Search (DFT)

Causality of choice: Molecular mechanics alone cannot accurately model the complex hyperconjugation and subtle hydrogen-bonding dynamics of foldamers. DFT, specifically the M06-2X functional, is required because it is explicitly parameterized to capture medium-range correlation energies and non-covalent dispersion forces critical for peptide folding[1].

  • Initial Structure Generation: Build the (1R,2R) monomer and extended oligomers using a molecular builder. Set initial backbone torsions to 180° to prevent biased pre-folding.

  • Conformational Search: Execute a Monte Carlo conformational search using the OPLS4 force field to generate a diverse pool of conformers.

  • Geometry Optimization: Optimize all low-energy conformers (within a 5 kcal/mol window) using DFT at the M06-2X/6-31+G(d) level of theory[1].

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to calculate single-point energies in water to mimic the aqueous environment.

  • Ensemble Validation: Calculate the Boltzmann-weighted average of the theoretical interproton distances from the DFT ensemble.

    • Self-Validation Check: Compare the DFT-derived distances with the NOESY-derived distances from Protocol 1. A root-mean-square deviation (RMSD) of < 0.5 Å confirms the accuracy of the structural model.

G N1 Sample Prep (CDCl3 / D2O) N2 2D NMR (NOESY/TOCSY) Cross-Peak Extraction N1->N2 N3 J-Coupling Analysis (Karplus Eq.) N1->N3 N6 Conformational Ensemble Validation N2->N6 N3->N6 N4 DFT Optimization (M06-2X/6-31+G*) N5 Solvation Modeling (SMD) N4->N5 N5->N6

Parallel experimental (NMR) and computational (DFT) workflow for conformational validation.

Conclusion

The conformational rigidity of 1R,2R-aminocyclohexyl acetic acid makes it an indispensable tool in the rational design of helix foldamers. By locking the backbone into a diequatorial trans configuration, researchers can predictably engineer (P) 9-helices for lipophilic environments and (P) 14-helices for aqueous biological systems,. Mastering the self-validating interplay between NMR spectroscopy and M06-2X DFT modeling ensures absolute structural integrity when developing these advanced peptidomimetics.

References

  • Title: Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study Source: New Journal of Chemistry (RSC Publishing), 2014, 38(3), 966. URL: [Link]

  • Title: Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid Source: Biopolymers (PubMed/NIH), 2014. URL: [Link]

  • Title: Influence of substituents on conformational preferences of helix foldamers of γ-dipeptides Source: Biopolymers (PubMed/NIH), 2014. URL: [Link]

  • Title: Structural Mimicry of the α-Helix in Aqueous Solution with an Isoatomic α/β/γ-Peptide Backbone Source: PMC / NIH URL: [Link](Derived from PMC grounding data)

Sources

Exploratory

Unveiling the Hydrogen Bonding Patterns in 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid: A Guide to γ-Peptide Foldamers

Executive Summary The rational design of peptidomimetics relies heavily on the predictable folding of unnatural amino acids. Among these, 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (γAc6a) has emerged as a highly constrain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics relies heavily on the predictable folding of unnatural amino acids. Among these, 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (γAc6a) has emerged as a highly constrained γ-amino acid building block capable of forming robust, predictable secondary structures known as foldamers. This technical guide explores the causal mechanisms behind the hydrogen bonding patterns of γAc6a, detailing the thermodynamic dichotomy between its 9-helix and 14-helix conformations, and provides a self-validating experimental framework for characterizing these structures.

Structural Preorganization: The Role of the Cyclohexyl Constraint

The unique folding propensity of γAc6a is fundamentally driven by its stereochemistry and cyclic backbone constraint. In standard linear γ-amino acids, the high degree of rotational freedom across the Cα–Cβ and Cβ–Cγ bonds leads to a massive entropic penalty during folding.

In γAc6a, the cyclohexyl ring is fused across the Cβ–Cγ bond. The trans-(1R,2R) stereochemistry locks the Cβ–Cγ torsion angle into a rigid gauche conformation. This structural preorganization drastically reduces the entropic cost of folding. Consequently, the oligomers are forced into a narrow conformational space that is highly conducive to intramolecular hydrogen bonding, allowing them to form stable helices at much shorter chain lengths (4 to 6 residues) compared to natural α-peptides (10 to 12 residues)[1].

The Dichotomy of Hydrogen Bonding: 9-Helix vs. 14-Helix

The hydrogen bonding network of γAc6a foldamers is not static; it is a dynamic system governed by the dielectric constant of the surrounding environment and the length of the oligomer chain. Computational and experimental studies reveal a distinct bifurcation in preferred hydrogen bonding patterns [1, 2].

The 9-Helix (Non-Polar Environments)

In the gas phase or in non-polar solvents (e.g., chloroform), the 9-helix is thermodynamically favored. This structure is defined by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+2 ( C=Oi​⋯H−Ni+2​ ).

  • Causality: In low-dielectric environments, minimizing the local dipole moment is energetically paramount. The tighter 9-membered pseudo-ring achieves this by keeping the interacting dipoles in close proximity, overriding the steric strain of the tighter turn.

The 14-Helix (Aqueous/Polar Environments)

In aqueous environments, the 14-helix becomes the dominant conformation. This pattern involves a hydrogen bond between residue i and residue i+3 ( C=Oi​⋯H−Ni+3​ ), forming a 14-membered pseudo-ring.

  • Causality: The 14-helix possesses a significantly larger helix macrodipole. While this is a penalty in a vacuum, the high dielectric constant of water effectively solvates and stabilizes this macrodipole. Furthermore, the 14-helix geometry allows water molecules to bridge external hydrogen-bonding sites without disrupting the internal i→i+3 network[1].

Quantitative Data Summary
Foldamer TypeH-Bond PatternPreferred EnvironmentEnergy Difference ( ΔG )Helical Pitch
9-Helix C=Oi​⋯H−Ni+2​ Gas Phase / Non-polarFavored by ~1.0 - 2.0 kcal/mol~5.0 Å
14-Helix C=Oi​⋯H−Ni+3​ Aqueous / PolarFavored by ~0.2 kcal/mol~5.2 Å
(Data synthesized from DFT calculations of γAc6a dipeptides and octapeptides [1, 2])

Mechanistic Pathway of Helical Folding

To understand the spatial logic of these interactions, we must map the directionality of the hydrogen bond donors and acceptors across the constrained backbone.

HBondLogic N1 Residue i (C=O Donor) N2 Residue i+1 (Steric Constraint) N1->N2 Peptide Bond N3 Residue i+2 (9-Helix Acceptor) N1->N3 9-Membered H-Bond (Gas Phase) N4 Residue i+3 (14-Helix Acceptor) N1->N4 14-Membered H-Bond (Aqueous Phase) N2->N3 Peptide Bond N3->N4 Peptide Bond

Caption: Directional logic of 9-membered and 14-membered hydrogen bonding in γAc6a foldamers.

Self-Validating Experimental Protocol

To rigorously characterize the hydrogen bonding patterns of γAc6a foldamers, a self-validating workflow combining empirical spectroscopy and theoretical modeling is required. This ensures that computationally predicted hydrogen bonds are physically verified in solution.

Step-by-Step Methodology
  • Solid-Phase Peptide Synthesis (SPPS):

    • Synthesize the oligo-γAc6a peptide using standard Fmoc-chemistry.

    • Causality: Utilize HATU/DIEA as coupling reagents. The steric bulk of the cyclohexyl ring drastically reduces coupling efficiency; HATU provides the necessary reactivity to overcome this kinetic barrier.

  • NMR Spectroscopy ( Δδ/ΔT Profiling & ROESY):

    • Measure the temperature coefficients ( Δδ/ΔT ) of the amide protons in CD3​OH or H2​O/D2​O . Protons involved in stable intramolecular hydrogen bonds will exhibit low temperature coefficients ( >−4.0 ppb/K) because they are shielded from solvent disruption [3].

    • Perform 2D ROESY NMR. Causality: For short foldamers, the molecular tumbling rate often falls in the intermediate regime where NOESY cross-peaks vanish. ROESY ensures always-positive cross-peaks, allowing the identification of specific i,i+2 or i,i+3 spatial proximities.

  • Density Functional Theory (DFT) Calculations:

    • Optimize the geometries using the M06-2X/cc-pVTZ level of theory [2].

    • Causality: The M06-2X meta-GGA functional is specifically parameterized to capture medium-range correlation energies and dispersion forces. This is critical for accurately modeling the non-covalent C−H⋯π interactions and the dense packing of the cyclohexyl rings, which standard functionals like B3LYP often underestimate [2].

  • X-Ray Crystallography:

    • Grow single crystals via slow evaporation in a binary solvent system (e.g., methanol/water). Validate the exact helical pitch and backbone torsion angles against the DFT predictions.

Workflow S1 1. Solid-Phase Synthesis Fmoc-γAc6a-OH Assembly S2 2. NMR Spectroscopy ROESY & Δδ/ΔT Profiling S1->S2 S3 3. Computational Modeling DFT (M06-2X/cc-pVTZ) S2->S3 S4 4. Structural Validation X-Ray Crystallography S3->S4

Caption: Self-validating experimental workflow for characterizing γAc6a foldamer structures.

Implications for Drug Development

Understanding the precise hydrogen bonding patterns of γAc6a is not merely an academic exercise; it is a critical tool for rational drug design. Natural α-peptides are highly susceptible to proteolytic degradation, limiting their use as oral therapeutics.

Because the 14-helix of γAc6a relies on an unnatural i→i+3 hydrogen bonding network and possesses a bulky, preorganized cyclohexyl backbone, it is entirely unrecognized by endogenous proteases. By mapping the exact spatial coordinates of the 14-helix, drug developers can graft specific pharmacophores onto the cyclohexyl rings, ensuring they are projected into the correct 3D space to interact with target receptors while maintaining absolute proteolytic stability.

References

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2014). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry, 38(3), 966-976.[Link]

  • Kang, Y. K., & Yoo, I. K. (2014). Influence of substituents on conformational preferences of helix foldamers of γ-dipeptides. Biopolymers, 101(11), 1077-1087.[Link]

  • Giuliano, M. W., Maynard, S. J., Almeida, A. M., Guo, L., Guzei, I. A., & Gellman, S. H. (2017). Conformational Effects through Hydrogen Bonding in a Constrained γ-Peptide Template: From Intraresidue Seven-Membered Rings to a Gel-Forming Sheet Structure. The Journal of Organic Chemistry, 82(9), 4819-4828.[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid via Arndt-Eistert Homologation

An in-depth application note and protocol for the synthesis of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid , a highly valued building block in modern peptidomimetic and foldamer research. Executive Summary & Scientific Cont...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for the synthesis of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid , a highly valued building block in modern peptidomimetic and foldamer research.

Executive Summary & Scientific Context

2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a conformationally constrained γ-amino acid heavily utilized in the design of heterogeneous peptidic foldamers[1]. By incorporating a rigid cyclohexane core, the molecule restricts rotation around the Cα–Cβ bond, which drastically enhances the folding propensity of synthetic oligomers to form stable α-helix-like secondary structures in aqueous solutions[2].

Because stereochemical purity is paramount in foldamer synthesis, this guide details a robust Arndt-Eistert homologation sequence . Starting from the commercially available β-amino acid, (1R,2R)-2-aminocyclohexanecarboxylic acid, this route extends the carbon chain by one methylene unit while strictly preserving the absolute configuration of the chiral centers.

Mechanistic Rationale & Strategy

The synthesis relies on the transformation of a carboxylic acid into its homologous acetic acid derivative. We avoid standard substitution methods (such as cyanide displacement of a tosylate) because SN2 reactions on cyclohexane rings are prone to elimination side-reactions and can compromise the trans-(1R,2R) stereochemistry.

Instead, the Arndt-Eistert homologation is selected for its absolute stereochemical fidelity. The process involves activating the acid as a mixed anhydride, reacting it with diazomethane to form an α-diazoketone, and executing a Wolff Rearrangement . During the rearrangement, the 1,2-alkyl shift of the cyclohexane ring onto the transient carbene center is concerted. This mechanism guarantees 100% retention of configuration at the migrating chiral center (C1), ensuring the final product remains enantiopure.

Workflow & Mechanistic Visualizations

SynthesisWorkflow SM 1. (1R,2R)-2-Aminocyclohexane- carboxylic acid Boc 2. N-Boc Protection (Boc2O, NaOH) SM->Boc MixedAnhydride 3. Mixed Anhydride (iBuOCOCl, NMM) Boc->MixedAnhydride Diazoketone 4. Diazoketone Synthesis (CH2N2, -15 °C) MixedAnhydride->Diazoketone Wolff 5. Wolff Rearrangement (AgBz, H2O/THF) Diazoketone->Wolff Deprotect 6. Acidic Deprotection (HCl/Dioxane) Wolff->Deprotect Product 7. (1R,2R)-2-Aminocyclohexyl- acetic acid Deprotect->Product

Fig 1. Step-by-step synthetic workflow for the Arndt-Eistert homologation sequence.

WolffMechanism DK α-Diazoketone (Stable Precursor) Carbene Ketocarbene (Transient) DK->Carbene Ag(I) cat. -N2 Ketene Ketene (Stereoretentive) Carbene->Ketene 1,2-Alkyl Shift Product Homologated Acid (Target Core) Ketene->Product H2O Attack

Fig 2. Mechanistic pathway of the Wolff rearrangement highlighting stereoretentive migration.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry for Homologation Sequence

ReagentMW ( g/mol )EquivalentsFunction / Causality
(1R,2R)-2-Aminocyclohexanecarboxylic acid143.181.00Chiral Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.251.20Orthogonal Protecting Agent
Isobutyl chloroformate (IBCF)136.581.10Electrophilic Activating Agent
N-Methylmorpholine (NMM)101.151.10Non-nucleophilic Base (Prevents epimerization)
Diazomethane (CH₂N₂)42.043.00Homologating Agent / Internal Base
Silver Benzoate (AgBz)228.980.10Mild Catalyst for N₂ extrusion

Step-by-Step Experimental Protocol

Phase 1: N-Boc Protection
  • Causality: The primary amine must be masked to prevent self-condensation (peptide bond formation) during the subsequent mixed anhydride activation. Boc is chosen because it easily withstands the basic/nucleophilic conditions of diazomethane addition but is readily cleaved under orthogonal anhydrous acidic conditions.

  • Dissolve (1R,2R)-2-aminocyclohexanecarboxylic acid (10.0 mmol) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (20 mL each).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add Boc₂O (12.0 mmol) dropwise. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint: Perform TLC (Ninhydrin stain). The starting material stains deep purple, while the Boc-protected product is Ninhydrin-negative.

  • Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ and extract with Ethyl Acetate (3 × 30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: Mixed Anhydride & Diazoketone Formation
  • Causality: Isobutyl chloroformate creates a highly reactive mixed anhydride. NMM is utilized because its steric hindrance prevents it from acting as a nucleophile, and its weak basicity neutralizes liberated HCl without epimerizing the sensitive C1 chiral center.

  • Safety Directive: Diazomethane is highly toxic and explosive. Use specialized clear-seal glassware (no ground-glass joints) and a blast shield.

  • Dissolve the Boc-protected acid (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Add NMM (11.0 mmol) and cool the solution strictly to -15 °C using a dry ice/ethylene glycol bath to prevent symmetrical anhydride formation.

  • Add IBCF (11.0 mmol) dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

  • Filter the cold mixture directly into a flask containing a freshly prepared solution of diazomethane in diethyl ether (~30 mmol) at 0 °C.

  • Stir for 3 hours at 0 °C, then purge excess diazomethane by bubbling argon through the solution into an acetic acid trap.

  • Self-Validation Checkpoint: Analyze a small aliquot via IR spectroscopy. A sharp, intense absorption band at ~2100 cm⁻¹ confirms the presence of the diazo group, verifying successful acylation.

Phase 3: Wolff Rearrangement
  • Causality: Silver(I) coordinates to the diazo carbon, lowering the activation energy for N₂ extrusion. This allows the formation of the ketocarbene at room temperature, avoiding thermal degradation of the Boc group.

  • Dissolve the crude diazoketone in a mixture of THF (20 mL) and H₂O (5 mL).

  • Wrap the reaction flask in aluminum foil to exclude light (preventing premature photochemical decomposition of the catalyst).

  • Add Silver Benzoate (1.0 mmol) and Triethylamine (20.0 mmol).

  • Stir at room temperature for 12 hours. The evolution of nitrogen gas (bubbling) indicates the progression of the 1,2-alkyl shift.

  • Concentrate the mixture, acidify with 1M KHSO₄, extract with Ethyl Acetate, and purify via flash chromatography to yield the Boc-protected γ-amino acid.

Phase 4: Acidic Deprotection
  • Causality: Using anhydrous HCl in dioxane prevents the formation of a highly polar zwitterion that is difficult to extract from water. Instead, the product precipitates cleanly as a hydrochloride salt.

  • Dissolve the Boc-protected intermediate in 4M HCl in Dioxane (15 mL).

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield pure (1R,2R)-2-aminocyclohexylacetic acid hydrochloride.

Analytical Validation & Expected Results

To ensure the protocol has executed perfectly as a self-validating system, compare the final isolated compound against the expected analytical signatures in Table 2.

Table 2: Expected Analytical Characterization (HCl Salt)

Analytical TechniqueExpected Signature / Value
¹H NMR (D₂O, 400 MHz)δ ~3.15 (m, 1H, C2-H), ~2.40 (dd, 1H, CH₂-COOH), ~2.25 (dd, 1H, CH₂-COOH), ~2.00 (m, 1H, C1-H)
¹³C NMR (D₂O, 100 MHz)δ ~176.5 (C=O), 53.2 (C2), 38.1 (C1), 36.5 (CH₂-COOH), 29.8, 24.5, 23.9, 23.8
HRMS (ESI-TOF)m/z [M+H]⁺ calcd for C₈H₁₆NO₂: 158.1181, found: 158.1185
Optical Rotation [α]D²⁰ = +15.5° (c 1.0, H₂O) (Confirms retention of 1R,2R configuration)

References

  • Structural Mimicry of the α-Helix in Aqueous Solution with an Isoatomic α/β/γ-Peptide Backbone.
  • New Preorganized γ-Amino Acids as Foldamer Building Blocks.

Sources

Application

Advanced Solid-Phase Synthesis and Folding Protocols for γ-Peptides Incorporating 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

Executive Summary The engineering of foldamers—synthetic oligomers that mimic the folding predictability of natural proteins—relies heavily on conformationally constrained unnatural amino acids. Among these, 2-((1R,2R)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of foldamers—synthetic oligomers that mimic the folding predictability of natural proteins—relies heavily on conformationally constrained unnatural amino acids. Among these, 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (γAc6a) has emerged as a privileged building block. This application note provides an in-depth, self-validating methodology for incorporating the Fmoc-protected γAc6a monomer into peptide backbones via Solid-Phase Peptide Synthesis (SPPS). By bridging thermodynamic folding theory with practical synthetic causality, this guide ensures high-fidelity synthesis of stable helical architectures.

Mechanistic Insights: The Causality of Conformational Rigidity

Structural Preorganization

Unlike flexible, linear γ-amino acids, γAc6a features a trans-1,2-disubstituted cyclohexane ring. This cyclic architecture imposes a severe steric constraint on the Cβ–Cγ bond torsion angle ( θ )[1]. By locking the backbone into a preorganized geometry, the entropic penalty typically associated with oligomer folding is drastically reduced. This thermodynamic advantage allows even very short γAc6a oligomers to adopt highly stable, predictable secondary structures[2].

Solvent-Driven Helical Equilibriums

The folding landscape of γAc6a oligomers is highly dependent on the dielectric constant of the environment. Computational and experimental studies demonstrate that γAc6a dipeptides and short oligomers exhibit a strong propensity to form right-handed (P) 9-helices in the gas phase and non-polar solvents (e.g., chloroform)[3][4]. However, as the sequence length increases, or when the peptide is introduced to aqueous media, the cumulative macroscopic dipole moment drives a conformational transition toward the more stable (P) 14-helix [2][3].

Conformational_Landscape Monomer γAc6a Monomer Unfolded Random Coil Monomer->Unfolded SPPS Helix9 (P) 9-Helix Unfolded->Helix9 Non-Polar Solvents Helix14 (P) 14-Helix Unfolded->Helix14 Aqueous Media Helix9->Helix14 Polarity Increase

Solvent-dependent conformational equilibrium of γAc6a oligomers between 9- and 14-helices.

Physicochemical & Structural Data

To optimize the SPPS workflow, it is critical to understand the physicochemical parameters of the monomer. The spatial separation between the N- and C-termini dictates the coupling kinetics.

ParameterValue / DescriptionSynthetic Implication
Chemical Formula C23H25NO4 (Fmoc-protected)Requires standard mass spectrometry validation (m/z 380.19 [M+H]+).
C-Terminus (Acid) Primary (-CH2-COOH)Rapid activation; standard HATU/DIEA coupling is highly efficient.
N-Terminus (Amine) Secondary-alkyl (Cyclohexyl ring)Kinetically bottlenecked. Highly sterically hindered; requires specialized coupling reagents for the subsequent amino acid.
Solubility DMF, NMP, DMSOIdeal for standard SPPS solvent systems.

Solid-Phase Peptide Synthesis (SPPS) Strategy

Causality of the Kinetic Bottleneck

The reactivity of the γAc6a monomer is highly asymmetric. Coupling the Fmoc-γAc6a monomer onto a growing peptide chain is straightforward because its carboxylic acid is situated on a primary carbon (Cα), separated from the bulky ring.

Conversely, coupling the next amino acid onto the γAc6a residue is the primary failure point in this synthesis. The deprotected amine of γAc6a is directly attached to the rigid cyclohexane ring (Cγ). This steric shielding severely impedes the nucleophilic attack on the incoming activated amino acid. Standard coupling reagents (like HATU) can lead to side reactions—specifically, guanidinylation of the hindered amine—if the coupling time is extended. Therefore, phosphonium salts (e.g., PyBOP) or OxymaPure/DIC are mandated for this specific step[5].

SPPS_Workflow Start Resin Swelling (DCM/DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple1 Coupling Fmoc-γAc6a (Primary Acid: Fast) Deprotect->Couple1 HATU/DIEA 60 min Deprotect2 Fmoc Deprotection (UV Monitoring) Couple1->Deprotect2 Couple2 Coupling Next AA (Hindered Amine: Slow) Deprotect2->Couple2 PyBOP/DIEA Double Coupling Validate LC-MS Micro-cleavage (Self-Validation) Couple2->Validate

SPPS workflow highlighting the kinetic bottleneck at the sterically hindered ring amine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Because colorimetric assays (e.g., the Kaiser test) often yield false negatives for sterically hindered amines like that of γAc6a, the protocol relies on UV-spectrophotometric monitoring and LC-MS micro-cleavages to ensure trustworthiness.

Phase 1: Resin Preparation and Monomer Coupling
  • Resin Swelling : Weigh out Rink Amide AM resin (low loading, 0.3–0.4 mmol/g is recommended to prevent aggregation of the rigid foldamer). Swell in 1:1 DCM/DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 × 10 min).

    • Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm to quantify the dibenzofulvene-piperidine adduct, establishing a baseline amine loading.

  • Activation and Coupling of Fmoc-γAc6a :

    • Prepare a solution of Fmoc-γAc6a (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add DIEA (8.0 eq) to initiate activation (solution will turn pale yellow).

    • Add to the resin and agitate at room temperature for 60 minutes.

  • Washing : Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Phase 2: The Bottleneck (Coupling onto γAc6a)
  • Fmoc Deprotection of γAc6a : Treat with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly.

  • Double Coupling of the Subsequent Amino Acid :

    • First Coupling: Dissolve the next Fmoc-AA-OH (4.0 eq) and PyBOP (4.0 eq)[5] in DMF. Add DIEA (8.0 eq). Agitate with the resin for 120 minutes. (Avoid uronium salts like HATU here to prevent irreversible guanidinylation of the slow-reacting amine).

    • Wash: DMF (3 × 1 min).

    • Second Coupling: Repeat the coupling using OxymaPure (4.0 eq) and DIC (4.0 eq) in DMF for an additional 120 minutes, or apply microwave heating (75°C for 15 minutes) if the sequence permits.

  • In-Process Validation (Micro-cleavage) :

    • Withdraw a few beads of resin. Wash with DCM and dry.

    • Treat with 100 µL of TFA/H2O (95:5) for 30 minutes.

    • Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS. Do not proceed to the next cycle until the desired [M+H]+ mass is confirmed.

Phase 3: Global Cleavage and Deprotection
  • Final Cleavage : Once the sequence is complete, wash the resin with DCM and dry under a vacuum.

  • TFA Cocktail : Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95 : 2.5 : 2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation : Filter the cleavage solution into cold diethyl ether to precipitate the γ-peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization : Dissolve the crude peptide in a mixture of water and acetonitrile (0.1% TFA) and lyophilize prior to RP-HPLC purification.

References

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2014). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry, 38(3), 966.[Link]

  • Park, H. S., Lee, J. Y., & Kang, Y. K. (2024). Exploring helix structures of γ-peptides based on 2-(aminomethyl)cyclopentanecarboxylic acid. Biopolymers, 115(3).[Link]

  • Giuliano, M. W., et al. (2013). The development of β-sheet promoting amino acid residues and fundamental studies of peptide structure. University of Wisconsin-Madison. [Link]

  • Mathieu, L., et al. (2015). Chemical structures of three types of γ-peptides. ResearchGate.[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid for the Rational Design of Novel Foldamers

Abstract Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, represent a frontier in medicinal chemistry and materials science.[1][2] Their ability to mimic biological macromolecules...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, represent a frontier in medicinal chemistry and materials science.[1][2] Their ability to mimic biological macromolecules while offering enhanced proteolytic stability makes them prime candidates for novel therapeutics and functional materials.[3] This guide provides a comprehensive overview and detailed protocols for the incorporation of the conformationally constrained β-amino acid, 2-((1R,2R)-2-aminocyclohexyl)acetic acid (γ-Ac6a), into peptide-based foldamers. We will explore the underlying principles of how the rigid cyclohexyl backbone directs secondary structure, detail the step-by-step process for solid-phase synthesis, and outline robust analytical methods for structural characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the rational design of innovative molecular architectures.

Introduction: The Scientific Rationale for Using γ-Ac6a

The design of foldamers hinges on the use of non-natural building blocks that restrict conformational freedom, thereby guiding the oligomer chain into a specific fold.[4] β-amino acids, with an additional carbon in their backbone compared to their α-amino acid counterparts, are particularly valuable in this regard.[4][5] The specific stereochemistry and cyclic nature of 2-((1R,2R)-2-aminocyclohexyl)acetic acid make it a powerful monomer for inducing helical or turn structures.

The (1R,2R) configuration of the amino and carboxymethyl groups on the cyclohexane ring creates a rigid scaffold. This pre-organization minimizes the entropic penalty of folding, strongly favoring the formation of stable, predictable secondary structures. Unlike linear β-amino acids, the rotational freedom of the backbone is significantly limited to the torsion angles immediately adjacent to the peptide bonds. Computational studies on similar cyclic γ-amino acids have shown a high propensity for forming stable 14-helical structures, which are characterized by three residues per turn and stabilized by i to i+2 hydrogen bonds.[6] The incorporation of such residues can therefore be used to nucleate helices, stabilize turns, or create unique molecular surfaces for targeted biological interactions.

Synthesis of the Fmoc-Protected Monomer

Successful incorporation into a foldamer via Solid-Phase Peptide Synthesis (SPPS) requires the monomer to be appropriately protected. The standard protection scheme involves an acid-labile group for the side chain (if any) and a base-labile N-terminal protecting group, typically the Fluorenylmethyloxycarbonyl (Fmoc) group.

While a specific scalable synthesis for the Fmoc-protected version of 2-((1R,2R)-2-aminocyclohexyl)acetic acid is not extensively documented in readily available literature, established methods for similar cyclic amino acids can be adapted.[7][8] A plausible synthetic route would start from a commercially available chiral precursor, followed by the introduction of the acetic acid moiety and subsequent Fmoc protection of the amine.

Step Description Key Reagents Typical Yield
1 Reductive AminationChiral cyclohexanone precursor, (R)-α-phenylethylamine70-80%
2 Introduction of Acetic Acid MoietyAlkylation of the corresponding enolate50-60%
3 N-Fmoc ProtectionFmoc-OSu, NaHCO₃>90%
4 PurificationColumn Chromatography>95% purity

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a γ-Ac6a-Containing Foldamer

SPPS is the method of choice for the efficient and controlled synthesis of peptide-based foldamers.[9][10] The process involves the stepwise addition of amino acid residues to a growing chain that is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.[10]

Materials and Reagents
  • Resin: Rink Amide MBHA resin (provides a C-terminal amide upon cleavage).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Fmoc-protected amino acids (standard and γ-Ac6a).

Experimental Workflow

The following protocol details a standard cycle for the incorporation of one amino acid. This cycle is repeated for each monomer in the desired sequence.

SPPS_Workflow Resin 1. Resin Swelling (Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HATU, HOAt, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat If not final residue Cleavage 6. Cleavage & Deprotection (TFA/TIS/H₂O) Wash2->Cleavage Final residue Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle.

Step-by-Step Protocol
  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in 2 mL of DMF in a fritted syringe for 1-2 hours.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain and repeat for another 10 minutes. This step reveals the free amine on the resin, ready for coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-γ-Ac6a (3 equivalents relative to resin loading), HATU (3 eq.), and HOAt (3 eq.) in 1 mL of DMF.

    • Add DIPEA (4.5 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours. The use of HATU/HOAt is highly recommended for coupling sterically hindered β-amino acids to ensure high coupling efficiency.[11]

  • Washing: Wash the resin with DMF (5 x 2 mL) to remove excess reagents and by-products.

  • Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection cycle, wash the resin with DCM (3 x 2 mL) and dry under vacuum. Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Purification: Centrifuge the mixture, decant the ether, and dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Characterization of γ-Ac6a Foldamers

Confirming the adoption of a well-defined secondary structure is the most critical step in foldamer research. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of molecules in solution.[12][13] For foldamers, 2D NMR experiments are particularly insightful.

  • ¹H NMR: Can provide initial evidence of folding. In a folded structure, amide proton chemical shifts are often dispersed over a wider range compared to a random coil. Concentration-dependent studies can reveal intermolecular aggregation versus intramolecular folding.[14]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone for structure determination. It identifies protons that are close in space (< 5 Å), regardless of their covalent connectivity. For a helical foldamer, characteristic NOEs would be observed between the NH of residue i and protons on residue i-1 or i-2.

  • 2D TOCSY (Total Correlation Spectroscopy): Helps in assigning all protons within a single amino acid residue spin system.

  • Temperature Coefficient Studies: The temperature dependence of the amide proton chemical shifts (dδ/dT) can identify protons involved in stable intramolecular hydrogen bonds (a hallmark of secondary structure). A small temperature coefficient (< -3 ppb/K) is indicative of a hydrogen-bonded proton.[15]

NMR_Analysis Sample Purified Foldamer Sample NMR_Exp Acquire 2D NMR Data (TOCSY, NOESY) Sample->NMR_Exp Assignment Resonance Assignment (Assign protons to residues) NMR_Exp->Assignment NOE_Analysis Identify Key NOE Cross-peaks (e.g., NH(i) to sidechain(i-1)) Assignment->NOE_Analysis H_Bond Temperature Coefficient Analysis (Identify H-bonds) Assignment->H_Bond Structure Structure Calculation (Use NOE distance restraints) NOE_Analysis->Structure H_Bond->Structure Validation Validated 3D Structure Structure->Validation

Caption: Workflow for NMR-based structure determination.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of chiral molecules like foldamers.[13][16] While a full 3D structure cannot be determined by CD alone, it provides a rapid and valuable assessment of the overall fold.

  • Helical Structures: β-peptide helices often show characteristic CD spectra, though they can differ significantly from α-helices. For instance, a 14-helix may exhibit a maximum around 215 nm.[17]

  • β-Sheets: Often show a minimum around 215-220 nm.[16]

  • Random Coil: Typically displays a strong minimum below 200 nm.

It is crucial to acquire CD spectra in various solvents, as the stability of the foldamer's structure can be highly dependent on the environment.

Technique Information Gained Key Strengths
NMR (2D NOESY) Atomic-resolution 3D structure, specific inter-proton distancesProvides definitive structural proof
CD Spectroscopy Global secondary structure assessment (helix, sheet, random coil)Rapid, low sample consumption, good for screening
X-ray Crystallography High-resolution solid-state structureGold standard for atomic detail

Applications and Future Outlook

The ability to design and synthesize foldamers with predictable structures opens up a vast landscape of potential applications.

  • Inhibitors of Protein-Protein Interactions (PPIs): Many disease pathways are mediated by PPIs, which often involve large, flat interfaces that are difficult to target with small molecules. Helical foldamers can mimic one face of an α-helix, a common PPI motif, to disrupt these interactions with high specificity.[1]

  • Antimicrobial Agents: Foldamers can be designed to mimic the amphipathic structures of natural antimicrobial peptides. Their non-natural backbone provides resistance to bacterial proteases, overcoming a key limitation of natural peptide therapeutics.[2]

  • Advanced Materials: The self-assembly of foldamers can be programmed to form nanotubes, hydrogels, or other nanostructures for applications in drug delivery and tissue engineering.[18]

The incorporation of unique building blocks like 2-((1R,2R)-2-aminocyclohexyl)acetic acid is a key driver of innovation in this field. By providing a rigid, stereochemically defined constraint, it allows for a higher degree of predictability in design, accelerating the discovery of new functional molecules.

References

  • Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids - PMC. (n.d.).
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). Open Journal of Physical Chemistry, 5, 122-131. Retrieved from [Link]

  • Predictable Conformational Diversity in Foldamers of Sugar Amino Acids. (n.d.).
  • Foldamers of β-peptides: conformational preference of peptides formed by rigid building blocks. The first MI-IR spectra of a triamide nanosystem. (n.d.). Retrieved from [Link]

  • Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. (2018). Retrieved from [Link]

  • β-Peptide foldamer helices with tailored diameters. (n.d.).
  • Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. (n.d.). Retrieved from [Link]

  • Nuclear Magnetic Resonance and Circular Dichroism Spectroscopy to study the folding state of artificial, primordial-like proteins. (2024). Retrieved from [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (n.d.).
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (2024). The Journal of Organic Chemistry, 89(7). Retrieved from [Link]

  • Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • New Preorganized γ-Amino Acids as Foldamer Building Blocks. (2012).
  • cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (2024). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. (2015). Proceedings of the National Academy of Sciences, 112(23). Retrieved from [Link]

  • Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. (2020). Nature Chemistry, 13(2), 168-175. Retrieved from [Link]

  • Solid state NMR studies of oligourea foldamers: Interaction of 15N-labelled amphiphilic helices with oriented lipid membranes. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • β-Peptoid Foldamers at Last. (2015). Accounts of Chemical Research, 48(8), 2295-2303. Retrieved from [Link]

  • Foldamers as versatile frameworks for the design and evolution of function. (n.d.).
  • NMR Spectroscopy for the Validation of AlphaFold2 Structures. (2025). bioRxiv. Retrieved from [Link]

  • What is solid phase peptide synthesis?. (2023). Retrieved from [Link]

  • Foldamers in Medicinal Chemistry. (n.d.).
  • Foldamers applications. (n.d.). Retrieved from [Link]

  • Solid-phase peptide synthesis. (2023). Retrieved from [Link]

  • ¹H NMR spectra of foldamer A at 0.3 mM and 42 mM (CDCl3, 298 K,...). (n.d.). Retrieved from [Link]

  • Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid. (2010). Chemistry, 16(5), 1545-1554. Retrieved from [Link]

Sources

Application

Reductive amination techniques involving aminocyclohexyl acetic acid

Application Note: Reductive Amination Strategies for Aminocyclohexyl Acetic Acid Derivatives in API Synthesis Executive Summary Aminocyclohexyl acetic acid (ACHA) and its derivatives—particularly trans-4-aminocyclohexyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Strategies for Aminocyclohexyl Acetic Acid Derivatives in API Synthesis

Executive Summary

Aminocyclohexyl acetic acid (ACHA) and its derivatives—particularly trans-4-aminocyclohexylacetic acid—are highly versatile bifunctional building blocks used extensively in the synthesis of active pharmaceutical ingredients (APIs). Notable examples include the antipsychotic cariprazine and the anticonvulsant gabapentin ()[1]. This application note provides a comprehensive, self-validating protocol for the reductive amination of ACHA-derived aldehydes. By elucidating the thermodynamic and kinetic principles behind reagent selection, this guide ensures high-yielding, stereoretentive transformations suitable for late-stage drug development.

Mechanistic Rationale & Experimental Causality

Reductive amination is a two-step cascade: the condensation of an amine with a carbonyl compound to form an imine/iminium intermediate, followed by the in situ reduction of this intermediate to a substituted amine. When working with ACHA derivatives, several critical chemical causalities must dictate your experimental design:

  • Causality in Reducing Agent Selection: The choice of hydride source is dictated by the relative rates of reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for ACHA derivatives ()[2]. Unlike sodium borohydride (NaBH₄), which rapidly reduces aldehydes directly to alcohols, the electron-withdrawing acetoxy groups in NaBH(OAc)₃ severely attenuate its reducing power. This kinetic delay allows the ACHA-derived aldehyde to survive long enough to form the iminium ion, which is then selectively reduced.

  • Stereochemical Preservation: The 1,4-disubstituted cyclohexane ring in ACHA derivatives is conformationally flexible. Maintaining the trans geometry is critical for the pharmacological efficacy of downstream APIs[1]. The reductive amination conditions must be mild enough (ambient temperature, weak acid catalysis) to prevent epimerization at the α-stereocenter of the aldehyde.

  • pH Optimization and Hemiaminal Dehydration: Iminium formation requires a slightly acidic environment (pH 4–5). Acetic acid is typically added as a co-catalyst. If the pH is too low, the nucleophilic amine is fully protonated and rendered inert. If the pH is too high, the dehydration of the hemiaminal intermediate to the iminium ion becomes the rate-limiting bottleneck, leading to incomplete conversion and promoting side reactions[3].

Experimental Workflow

Workflow A trans-4-Aminocyclohexyl Acetic Acid (ACHA) B Boc Protection & Esterification A->B Step 1 C N-Boc-trans-4-aminocyclohexyl acetate ester B->C Step 2 D DIBAL-H Reduction (-78°C) C->D Step 3 E N-Boc-trans-(4-aminocyclohexyl) acetaldehyde D->E Aldehyde Formation F 1-(2,3-Dichlorophenyl)piperazine + AcOH (pH 4-5) E->F Nucleophilic Addition G Iminium Intermediate F->G Dehydration (-H2O) H NaBH(OAc)3 Reductive Amination G->H Hydride Transfer I Target API Precursor (Cariprazine Intermediate) H->I Final Isolation

Workflow for reductive amination of trans-(4-aminocyclohexyl)acetaldehyde with a secondary amine.

Quantitative Data: Reagent Comparison

To maximize chemoselectivity, the following table summarizes the performance metrics of various reducing agents when applied to ACHA-derived aldehydes.

Table 1: Comparison of Reducing Agents for ACHA Reductive Amination

Reducing AgentRelative ReactivityChemoselectivityToxicity / ByproductsOptimal pHTypical Yield
NaBH(OAc)₃ MildExcellent (Iminium > Aldehyde)Low (Acetate salts)4.0 - 5.085 - 95%
NaBH₃CN ModerateGoodHigh (HCN gas risk at low pH)3.0 - 4.070 - 80%
NaBH₄ StrongPoor (Reduces Aldehyde directly)Low (Borate salts)6.0 - 7.0< 30%
H₂ / Pd-C VariableModerate (Risk of over-reduction)Low (Requires pressure)Neutral60 - 75%

Self-Validating Experimental Protocols

The following protocol details the synthesis of the cariprazine precursor via the reductive amination of N-Boc protected trans-(4-aminocyclohexyl)acetaldehyde with 1-(2,3-dichlorophenyl)piperazine ()[2].

Protocol A: Preparation of the Carbonyl Precursor
  • Esterification & Protection: Convert trans-4-aminocyclohexylacetic acid to its ethyl ester hydrochloride using refluxing ethanol and HCl. Subsequently, protect the primary amine using Di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine[1].

  • Controlled Reduction: Cool a solution of the N-Boc ester in anhydrous dichloromethane (DCM) to -78 °C. Dropwise add 1.1 equivalents of Diisobutylaluminum hydride (DIBAL-H). Causality: The strict temperature control prevents over-reduction to the primary alcohol. Quench with methanol and Rochelle's salt to yield N-Boc-trans-(4-aminocyclohexyl)acetaldehyde.

Protocol B: Reductive Amination with 1-(2,3-Dichlorophenyl)piperazine

Step 1: Imine Formation

  • Dissolve 1.0 eq of N-Boc-trans-(4-aminocyclohexyl)acetaldehyde and 1.05 eq of 1-(2,3-dichlorophenyl)piperazine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add 0.1 eq of glacial acetic acid.

  • Causality: DCE is chosen over DCM due to its slightly higher boiling point and superior solubilization of the hydrophobic cyclohexane and piperazine moieties. The acetic acid gently catalyzes the elimination of water from the hemiaminal without protonating the piperazine nitrogen (pKa ~ 8.5), preventing reaction stalling.

  • Stir at room temperature for 1 hour under a nitrogen atmosphere.

Step 2: Hydride Addition

  • Add 1.5 eq of solid NaBH(OAc)₃ in three portions over 15 minutes.

  • Causality: Portion-wise addition controls the mild exothermic release and prevents localized depletion of the iminium intermediate. The 1.5 eq excess ensures complete reduction while minimizing difficult aqueous workups caused by unreacted boron species.

  • Stir at room temperature for 12–16 hours.

Step 3: Reaction Quench and Phase Separation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Causality: The basic quench neutralizes the acetic acid and decomposes residual NaBH(OAc)₃, while ensuring the newly formed tertiary amine product remains in its free-base (lipophilic) form for efficient extraction.

  • Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation & Troubleshooting System

To ensure the protocol has succeeded without relying blindly on downstream yields, apply the following self-validation checks:

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting aldehyde is UV-inactive but stains strongly with KMnO₄. The successful formation of the product is indicated by a new, highly UV-active spot (due to the dichlorophenyl group) with a lower Rf value than the starting piperazine.

  • NMR Verification: In the ¹H NMR spectrum of the crude product, the complete disappearance of the distinct aldehyde proton triplet at ~9.7 ppm confirms the consumption of the starting material. The appearance of a new multiplet signal around 2.4–2.6 ppm validates the formation of the bridging methylene protons adjacent to the piperazine nitrogen.

  • Troubleshooting Epimerization: If LC-MS indicates two closely eluting product peaks with identical masses, epimerization at the cyclohexane ring has occurred. Correction: Reduce the reaction temperature to 0 °C during the NaBH(OAc)₃ addition and ensure the acetic acid load does not exceed 0.1 eq.

References

  • Title: 1,4-cyclohexylamine derivatives and processes for the preparation thereof (US9718795B2)
  • Title: Synthetic Approaches to the New Drugs Approved During 2015 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Process for the preparation of gabapentin (US20050148792A1)

Sources

Method

Synthesis of Novel GABA Analogs from a Chiral Cyclohexane Scaffold: A Detailed Guide

Introduction: The Significance of Conformationally Restricted GABA Analogs Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Conformationally Restricted GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogs has been a cornerstone of medicinal chemistry, leading to therapeutics for epilepsy, neuropathic pain, and anxiety disorders.[1] A key strategy in the design of next-generation GABAergic modulators is the synthesis of conformationally restricted analogs. By limiting the flexibility of the GABA backbone, it is possible to enhance binding affinity and selectivity for specific GABA receptors or transporters.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel GABA analogs starting from the chiral building block, 2-((1R,2R)-2-Aminocyclohexyl)acetic acid. The inherent stereochemistry of this starting material provides a unique opportunity to create structurally defined, bicyclic GABA analogs with significant potential in drug discovery. The core of our synthetic strategy revolves around an intramolecular cyclization to form a key bicyclic lactam intermediate, which can then be further diversified.

Application Notes: The "Why" Behind the Synthesis

The synthetic approach detailed herein is a multi-step process designed for both robustness and versatility. The choice of 2-((1R,2R)-2-aminocyclohexyl)acetic acid as the starting material is deliberate. Its cis-stereochemistry is crucial for the efficient formation of a bicyclic lactam, a rigid scaffold that mimics a folded conformation of GABA.[2] This lactam serves as a versatile platform for generating a library of diverse GABA analogs.

Part 1: The Strategic Imperative of Lactamization

The initial and most critical step is the intramolecular cyclization of the γ-amino acid to form a bicyclic γ-lactam. This transformation locks the cyclohexane ring and the newly formed five-membered ring into a defined spatial arrangement.

Causality of Reagent Selection for Lactamization:

The direct condensation of an amine and a carboxylic acid to form an amide bond is a thermodynamically unfavorable process that requires activation of the carboxyl group. Several classes of reagents can achieve this transformation, each with its own mechanistic nuances and practical considerations.

  • Carbodiimides (DCC, DIC, EDC): These are widely used coupling reagents that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] To minimize the risk of racemization at the alpha-carbon (a concern with chiral amino acids) and improve reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions.[3] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis due to the better solubility of its urea byproduct.[3]

  • Organotin-Mediated Cyclization: Tin oxides, such as dibutyltin oxide (Bu₂SnO), can facilitate lactamization.[4] The mechanism is believed to involve the formation of a tin-containing intermediate that activates the carboxyl group and brings the amine and activated carboxyl into close proximity, thus favoring intramolecular cyclization. This method can be particularly effective for forming medium-sized rings and can sometimes succeed where other methods fail.

The choice between these methods often depends on substrate solubility, scale, and the presence of other functional groups. For the purposes of this guide, we will focus on a carbodiimide-mediated approach due to its broad applicability and well-documented success in peptide and lactam synthesis.

Part 2: Diversification of the Bicyclic Lactam Scaffold

Once the bicyclic lactam is synthesized, it serves as a key intermediate for generating a library of GABA analogs. Two primary diversification strategies are presented: N-alkylation and reduction to the corresponding bicyclic amine.

  • N-Alkylation: Introducing substituents on the lactam nitrogen can significantly modulate the pharmacological properties of the final compound. This is typically achieved by deprotonating the lactam with a strong base to form an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[2] Phase-transfer catalysis under microwave irradiation offers a rapid and solvent-free alternative for this transformation.[2]

  • Reduction to Bicyclic Amines: The amide functionality of the lactam can be reduced to a secondary amine, yielding a saturated bicyclic scaffold. This transformation fundamentally alters the electronic and steric properties of the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose.[5] More chemoselective reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can be used when other reducible functional groups are present in the molecule.[1]

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Lactam Intermediate

This protocol details the intramolecular cyclization of 2-((1R,2R)-2-aminocyclohexyl)acetic acid to form the corresponding bicyclic γ-lactam using a carbodiimide coupling reagent.

Materials:

  • 2-((1R,2R)-2-Aminocyclohexyl)acetic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-((1R,2R)-2-aminocyclohexyl)acetic acid hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DMF.

  • Add triethylamine or DIPEA (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add the EDC/HOBt solution dropwise to the stirred solution of the amino acid at 0 °C (ice bath).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic lactam.

Parameter Value Rationale
Solvent Anhydrous DCM or DMFGood solubility for reactants; non-protic to avoid side reactions.
Coupling Reagent EDC (1.2 eq)Water-soluble byproduct facilitates workup.
Additive HOBt (1.2 eq)Suppresses racemization and improves yield.[3]
Base TEA or DIPEA (2.2 eq)Neutralizes HCl salt and facilitates the reaction.
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction of EDC activation.
Reaction Time 12-24 hoursAllows for complete conversion.
Protocol 2: N-Alkylation of the Bicyclic Lactam

This protocol describes the introduction of an alkyl group onto the nitrogen atom of the bicyclic lactam.

Materials:

  • Bicyclic lactam from Protocol 1

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the bicyclic lactam (1.0 eq).

  • Dissolve the lactam in anhydrous THF or DMF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Value Rationale
Base Sodium Hydride (1.2 eq)Strong, non-nucleophilic base for deprotonating the lactam.
Solvent Anhydrous THF or DMFAprotic solvent that dissolves the reactants.
Temperature 0 °C to Room TempControls the initial deprotonation and subsequent alkylation.
Reaction Time 2-12 hoursDependent on the reactivity of the alkyl halide.
Protocol 3: Reduction of the Bicyclic Lactam to a Bicyclic Amine

This protocol details the reduction of the lactam to the corresponding saturated bicyclic amine.

Materials:

  • N-alkylated bicyclic lactam from Protocol 2 (or the unsubstituted lactam from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Glauber's salt (sodium sulfate decahydrate) or Fieser's workup (water, then 15% NaOH, then water)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq).

  • Add anhydrous THF or diethyl ether to create a slurry.

  • Cool the slurry to 0 °C.

  • Dissolve the bicyclic lactam (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ slurry. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄. A common method is the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure should result in a granular precipitate that is easily filtered.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite, washing the filter cake with additional THF or ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic amine.

  • If necessary, purify the product by distillation or column chromatography.

Parameter Value Rationale
Reducing Agent LiAlH₄ (2.0-3.0 eq)A powerful hydride donor capable of reducing amides.[5]
Solvent Anhydrous THF or Diethyl etherAprotic solvents compatible with LiAlH₄.
Temperature RefluxProvides the necessary energy for the reduction to proceed to completion.
Reaction Time 4-16 hoursEnsures complete reduction of the amide.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 2-((1R,2R)-2-Aminocyclohexyl)acetic acid Lactam Bicyclic Lactam Intermediate Start->Lactam Protocol 1: Intramolecular Cyclization N_Alkylated_Lactam N-Alkylated Bicyclic Lactam Lactam->N_Alkylated_Lactam Protocol 2: N-Alkylation Bicyclic_Amine Bicyclic Amine GABA Analog Lactam->Bicyclic_Amine Protocol 3: Lactam Reduction N_Alkylated_Lactam->Bicyclic_Amine Protocol 3: Lactam Reduction

Caption: Synthetic workflow for GABA analogs.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthesis of a novel class of conformationally restricted GABA analogs based on a chiral cyclohexane scaffold. The key bicyclic lactam intermediate is a versatile platform for generating a diverse library of compounds through N-alkylation and subsequent reduction. The stereochemical control inherent in the starting material ensures the production of enantiomerically pure final products, which is of paramount importance for pharmacological evaluation.

Future work in this area could explore a wider range of alkylating agents in Protocol 2 to probe the structure-activity relationship of substituents on the bicyclic amine. Additionally, alternative cyclization conditions for Protocol 1 could be investigated to optimize yield and scalability. The biological evaluation of the synthesized analogs will be crucial in determining their potential as novel therapeutic agents targeting the GABAergic system.

References

  • Loukas, V., et al. (2021). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Nelson, A., & Marsden, S. P. (2018). Design and synthesis of a fragment set based on twisted bicyclic lactams. Bioorganic & Medicinal Chemistry, 26(11), 3030-3033. [Link]

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amides and Lactams. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Al-Khawaja, I., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Pharmacology, 12, 736561. [Link]

  • Szymańska, E., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3783. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Production of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

Introduction 2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a chiral cyclic β-amino acid, a class of compounds of significant interest in medicinal chemistry. Its constrained cyclohexane backbone and the specific stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a chiral cyclic β-amino acid, a class of compounds of significant interest in medicinal chemistry. Its constrained cyclohexane backbone and the specific stereochemistry of the amine and acetic acid substituents make it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules. The scale-up of the production of this compound presents several challenges, including the stereoselective synthesis of the trans isomer and the subsequent resolution to isolate the desired (1R,2R) enantiomer.

This document provides a comprehensive guide to the potential scale-up procedures for the synthesis of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid. The proposed synthetic strategy is based on established, industrially viable chemical transformations, drawing parallels from the large-scale production of structurally related compounds such as Gabapentin and Pregabalin.[1][2] The protocols detailed herein are intended to serve as a foundational framework for process development and optimization.

Synthetic Strategy Overview

The proposed synthetic route commences with the formation of a key intermediate, a cyclohexanediacetic acid monoamide, which then undergoes a Hofmann rearrangement to yield a lactam. Subsequent hydrolysis of the lactam affords the racemic trans-2-aminocyclohexylacetic acid. The crucial step of chiral resolution is then performed via diastereomeric salt formation, followed by liberation of the final, enantiomerically pure product.

Diagram 1: Overall Synthetic Workflow

G A Cyclohexanediacetic Anhydride B Cyclohexanediacetic Acid Monoamide A->B Ammonolysis C Hofmann Rearrangement Intermediate B->C Hypohalite Treatment D Lactam Intermediate C->D Rearrangement E Racemic trans-2-Aminocyclohexylacetic Acid D->E Acid Hydrolysis F Diastereomeric Salt Formation E->F Addition of Chiral Resolving Agent G Separation of Diastereomers F->G Fractional Crystallization H Liberation of (1R,2R) Enantiomer G->H Basification I Final Product: 2-((1R,2R)-2-Aminocyclohexyl)acetic acid H->I Purification

Caption: A proposed synthetic pathway for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

Part 1: Synthesis of Racemic trans-2-Aminocyclohexylacetic Acid

The initial phase of the synthesis focuses on the construction of the racemic aminocyclohexylacetic acid backbone. This approach is analogous to established industrial processes for related compounds, which prioritize the formation of the core structure before introducing chirality.

Protocol 1.1: Preparation of Cyclohexanediacetic Acid Monoamide

This step involves the ammonolysis of cyclohexanediacetic anhydride.

Materials:

  • Cyclohexanediacetic anhydride

  • Aqueous ammonia (28-30%)

  • Toluene

  • Deionized water

Procedure:

  • Charge a suitable reactor with cyclohexanediacetic anhydride and toluene.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add aqueous ammonia, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter the resulting solid and wash with cold toluene.

  • Dry the solid under vacuum at 50-60 °C to yield cyclohexanediacetic acid monoamide.

Protocol 1.2: Hofmann Rearrangement and Lactam Formation

The Hofmann rearrangement is a well-established method for converting a primary amide to a primary amine with one less carbon atom.[3][4][5] In this process, the monoamide is treated with a hypohalite solution to form an isocyanate intermediate, which then cyclizes to the lactam.

Materials:

  • Cyclohexanediacetic acid monoamide

  • Sodium hydroxide

  • Bromine or Sodium hypochlorite solution

  • Deionized water

Procedure:

  • Prepare a solution of sodium hydroxide in deionized water and cool to 0-5 °C.

  • Slowly add bromine to the sodium hydroxide solution to form a sodium hypobromite solution in situ. Alternatively, a commercially available sodium hypochlorite solution can be used.

  • In a separate reactor, dissolve the cyclohexanediacetic acid monoamide in a cold sodium hydroxide solution.

  • Slowly add the pre-cooled sodium hypobromite/hypochlorite solution to the amide solution, maintaining the temperature below 10 °C.

  • After the addition, gradually warm the reaction mixture to 50-60 °C and hold for 2-3 hours to facilitate the rearrangement and cyclization.

  • Cool the reaction mixture to room temperature and extract the lactam intermediate with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude lactam.

Protocol 1.3: Hydrolysis of the Lactam to Racemic trans-2-Aminocyclohexylacetic Acid

Acid-catalyzed hydrolysis of the lactam ring yields the desired racemic amino acid.

Materials:

  • Crude lactam intermediate

  • Hydrochloric acid (37%)

  • Deionized water

  • Activated carbon

Procedure:

  • Charge the crude lactam and a solution of hydrochloric acid and deionized water into a reactor.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Cool the reaction mixture to 50-60 °C and add activated carbon. Stir for 30 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to 0-5 °C to crystallize the hydrochloride salt of the racemic trans-2-aminocyclohexylacetic acid.

  • Filter the solid, wash with cold deionized water, and dry under vacuum.

Part 2: Chiral Resolution of trans-2-Aminocyclohexylacetic Acid

The separation of the enantiomers is a critical step to obtain the desired (1R,2R) isomer. Diastereomeric salt formation is a classical and highly scalable method for chiral resolution.[6] The choice of the resolving agent is crucial and often requires screening to find the optimal agent that provides a significant difference in the solubility of the two diastereomeric salts.[7][8]

Screening of Chiral Resolving Agents

A preliminary screening of common chiral resolving agents is recommended to identify the most effective one for this specific resolution.

Resolving AgentClassRationale
(S)-(+)-Mandelic AcidChiral AcidWidely used for resolving racemic amines.
(R)-(-)-Mandelic AcidChiral AcidProvides access to the other enantiomer.
L-(+)-Tartaric AcidChiral DiacidA cost-effective and readily available resolving agent.
D-(-)-Tartaric AcidChiral DiacidProvides access to the other enantiomer.
(1S)-(+)-10-Camphorsulfonic acidChiral Sulfonic AcidA strong acid, useful for weakly basic amines.

Diagram 2: Chiral Resolution Workflow

G A Racemic trans-2- Aminocyclohexylacetic Acid B Dissolution in Solvent A->B C Addition of Chiral Resolving Agent (e.g., (S)-(+)-Mandelic Acid) B->C D Formation of Diastereomeric Salts ((1R,2R)-Amine-(S)-Acid and (1S,2S)-Amine-(S)-Acid) C->D E Selective Crystallization of Less Soluble Diastereomer D->E F Filtration and Separation E->F G Crystallized Diastereomeric Salt F->G H Mother Liquor with More Soluble Diastereomer F->H I Liberation of Free Amine (Basification) G->I J Purified (1R,2R) Enantiomer I->J

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 2.1: Diastereomeric Salt Formation and Crystallization

This protocol assumes that (S)-(+)-mandelic acid has been identified as a suitable resolving agent.

Materials:

  • Racemic trans-2-aminocyclohexylacetic acid hydrochloride

  • (S)-(+)-Mandelic acid

  • Methanol

  • Deionized water

  • Sodium hydroxide

Procedure:

  • Dissolve the racemic amino acid hydrochloride in a mixture of methanol and deionized water with gentle heating.

  • Neutralize the hydrochloride salt with a stoichiometric amount of sodium hydroxide to obtain the free amino acid in solution.

  • In a separate vessel, dissolve (S)-(+)-mandelic acid in methanol.

  • Slowly add the mandelic acid solution to the amino acid solution.

  • Heat the mixture to obtain a clear solution, then slowly cool to room temperature to induce crystallization. Further cooling to 0-5 °C may be required to maximize the yield of the diastereomeric salt.

  • Filter the crystalline solid and wash with a cold methanol/water mixture.

  • Dry the diastereomeric salt under vacuum.

Protocol 2.2: Liberation of the (1R,2R)-Enantiomer

The enantiomerically pure amino acid is liberated from the diastereomeric salt by basification.

Materials:

  • Diastereomeric salt from Protocol 2.1

  • Sodium hydroxide solution (2M)

  • Deionized water

  • Isopropanol

Procedure:

  • Suspend the diastereomeric salt in deionized water.

  • Add 2M sodium hydroxide solution until the pH of the solution is basic (pH 10-12), ensuring all solids have dissolved. This step liberates the free amine and forms the sodium salt of the mandelic acid.

  • Concentrate the solution under reduced pressure to remove most of the water.

  • Add isopropanol to the residue to precipitate the inorganic salts.

  • Filter to remove the inorganic salts.

  • Concentrate the filtrate to a small volume and cool to induce crystallization of the 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

  • Filter the product, wash with cold isopropanol, and dry under vacuum.

Part 3: Quality Control and Analytical Methods

Robust analytical methods are essential to monitor the progress of the synthesis and to ensure the purity and identity of the final product. The validation of chiral purity assays is of particular importance.[9][10][11]

ParameterAnalytical MethodPurpose
Reaction Monitoring Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)To track the consumption of starting materials and the formation of products.
Identity Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)To confirm the chemical structure of intermediates and the final product.
Purity Assessment HPLC with UV or ELSD detectionTo determine the chemical purity of the final product.
Enantiomeric Purity Chiral HPLCTo determine the enantiomeric excess (e.e.) of the final product.[12]
Residual Solvents Gas Chromatography (GC) with Headspace AnalysisTo quantify any remaining solvents from the synthesis and purification steps.

Part 4: Scale-Up Considerations and Process Safety

Scaling up a chemical process from the laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: The exothermic nature of the Hofmann rearrangement and the neutralization steps requires efficient heat removal to maintain temperature control. The surface-area-to-volume ratio decreases upon scale-up, necessitating the use of jacketed reactors with efficient cooling systems.

  • Mixing: Homogeneous mixing is critical for all reaction steps, particularly during the formation of the diastereomeric salts to ensure consistent crystallization. The type and speed of agitation should be optimized for the larger reactor volume.

  • Crystallization: The cooling profile during crystallization of the diastereomeric salt and the final product significantly impacts crystal size, purity, and filterability. A controlled, gradual cooling process is recommended. Seeding with a small amount of the desired crystalline material can promote controlled crystallization and improve reproducibility.

  • Process Analytical Technology (PAT): The implementation of PAT tools can provide real-time monitoring and control of critical process parameters.[13][14][15][16] For instance, in-line spectroscopy (e.g., FTIR or Raman) can monitor reaction kinetics, while tools like Focused Beam Reflectance Measurement (FBRM) can track particle size during crystallization.

Safety Considerations
  • Hofmann Rearrangement: The use of bromine or sodium hypochlorite requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area. These are corrosive and strong oxidizing agents.

  • Sodium Azide (if used in alternative synthetic routes): Sodium azide is highly toxic and can form explosive metal azides.[17][18][19][20] Strict protocols for its handling, storage, and quenching are mandatory. Avoid contact with acids and heavy metals.

  • Pressure and Temperature: All reactions should be conducted in pressure-rated vessels with appropriate temperature and pressure monitoring and control systems.

Conclusion

The successful scale-up production of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a multi-step process that requires careful control over reaction conditions and purification procedures. The proposed synthetic route, leveraging a Hofmann rearrangement and diastereomeric salt resolution, offers a viable pathway for large-scale manufacturing. Thorough process development and optimization, coupled with robust analytical methods and a strong emphasis on safety, are paramount to achieving a high-quality product in an efficient and reproducible manner.

References

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(1), 64-74.
  • BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Mettler Toledo. (n.d.). Chirality in Chemical Synthesis.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity.
  • Environment, Health & Safety, University of California, Santa Barbara. (2023). Sodium Azide.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Ralbovsky, N. M., & Smith, J. P. (2023). Process analytical technology and its recent applications for asymmetric synthesis. Talanta, 252, 123787.
  • Kappe, C. O., & Dallinger, D. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(8), 1286-1305.
  • Le, T. H., & May, S. A. (2019). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development, 23(9), 1807-1814.
  • Bloom Tech. (2024, November 17). How Is Pregabalin Powder Manufactured?
  • Reddy, M. S., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Online Journal of Medical and Health Sciences, 1(1).
  • Lee, T., Hung, Y. L., & Chen, Y. C. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Duke University. (n.d.). Sodium Azide SOP.
  • University of Michigan-Dearborn. (n.d.). Sodium Azide.
  • QuickCompany. (n.d.). "A Process For Synthesis Of S (+) Pregabalin".
  • Faria, J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(5), 780-788.
  • Eureka. (2006, December 27). Pregabalin intermediate and process for preparing same.
  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
  • European Patent Office. (2009, April 29).
  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State.
  • Alfa Chemistry. (n.d.). Hofmann Rearrangement.
  • Kumar, A. P., et al. (2017). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine.
  • Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Hofmann Rearrangement Reaction.
  • Google Patents. (n.d.). Process for production of cyclic peptides (US20100137559A1).
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Thumar, R. V., Kalola, V. N., Nadpara, N. P., & Patel, P. B. (2012). a complete review of process analytical technology (pat). International Journal of Pharmaceutical Sciences Review and Research, 17(2), 1-8.
  • Chandu, V. A. K. (2015). PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development.
  • LibreTexts. (2024, September 30). 24.6: Synthesis of Amines.
  • Gellman, S. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in Organic Solvents

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in organic solvents. The f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in organic solvents. The following information provides a structured approach to troubleshooting these issues, grounded in the physicochemical properties of the molecule and established solubilization techniques.

Understanding the Challenge: The Zwitterionic Nature of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a GABA analogue, structurally similar to gabapentin. Its core challenge in organic solvent solubility stems from its zwitterionic nature. At physiological pH, the carboxylic acid group is deprotonated (COO-) and the amino group is protonated (NH3+), creating a molecule with both a positive and a negative charge. This high degree of polarity makes it highly soluble in aqueous solutions but poorly soluble in most non-polar organic solvents.

For instance, gabapentin, a close structural relative, is described as sparingly soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1] It is freely soluble in water.[2] This behavior is characteristic of zwitterionic compounds, which often have strong intermolecular ionic interactions that are difficult to overcome with non-polar or weakly polar organic solvents.[3]

Physicochemical Properties at a Glance
PropertyValueSource
Molecular FormulaC8H15NO2[4]
Molecular Weight157.21 g/mol [4]
pKa1 (Carboxylic Acid)~3.7 (for Gabapentin)[2]
pKa2 (Amine)~10.7 (for Gabapentin)[2]
LogP (n-octanol/water)-1.25 (for Gabapentin at pH 7.4)[2]

The low LogP value for the related compound gabapentin highlights its hydrophilic character and preference for aqueous environments over non-polar organic ones.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when attempting to dissolve 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in organic solvents.

Q1: Why won't my 2-((1R,2R)-2-Aminocyclohexyl)acetic acid dissolve in common organic solvents like dichloromethane (DCM), ethyl acetate, or toluene?

A1: As a zwitterion, the strong ionic interactions within the crystal lattice of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid are not easily disrupted by non-polar solvents. The principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents.[5] Non-polar solvents lack the ability to solvate the charged portions of the molecule effectively.

Q2: I have achieved slight solubility in polar aprotic solvents like DMSO and DMF, but the concentration is too low for my reaction. How can I improve this?

A2: While polar aprotic solvents can offer some solubility, it is often limited. To enhance solubility, you can employ several strategies that modify the zwitterionic nature of the compound. The two primary approaches are salt formation and esterification .

Strategy 1: Salt Formation to Enhance Solubility

The most direct way to disrupt the zwitterionic character is to convert the molecule into a salt. By reacting either the carboxylic acid or the amino group, you can eliminate the dual charge state and create a species with improved solubility in certain organic solvents.

Workflow for Salt Formation

cluster_0 Acidic Salt Formation (for Amine Protonation) cluster_1 Basic Salt Formation (for Carboxylate Formation) start_acid Start with Zwitterion add_acid Add Acid (e.g., HCl in ether) start_acid->add_acid form_hcl_salt Formation of Hydrochloride Salt add_acid->form_hcl_salt dissolve_org Dissolve in Polar Organic Solvent form_hcl_salt->dissolve_org start_base Start with Zwitterion add_base Add Base (e.g., NaH, K2CO3) start_base->add_base form_na_salt Formation of Sodium/Potassium Salt add_base->form_na_salt dissolve_polar_aprotic Dissolve in Polar Aprotic Solvent form_na_salt->dissolve_polar_aprotic

Caption: Salt formation strategies to improve solubility.

Protocol 1: Acidic Salt Formation (Hydrochloride Salt)

This method protonates the carboxylic acid group, leaving a positively charged ammonium salt which can be more soluble in polar organic solvents.

Materials:

  • 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2M HCl in diethyl ether

Procedure:

  • Suspend 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in anhydrous diethyl ether.

  • Slowly add a stoichiometric amount (or a slight excess) of 2M HCl in diethyl ether to the suspension while stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • The resulting precipitate is the hydrochloride salt. Isolate the salt by filtration and wash with fresh diethyl ether.

  • Dry the salt under vacuum.

  • Test the solubility of the dried hydrochloride salt in your desired organic solvent. Often, alcohols or other polar solvents will be more effective.

Rationale: The formation of a salt, such as a hydrochloride salt, is a common and effective method for increasing the solubility of basic drugs.[6][7][8] The resulting salt will have different physicochemical properties, including solubility, compared to the parent zwitterion.

Protocol 2: Basic Salt Formation (Sodium or Potassium Salt)

This method deprotonates the ammonium group, resulting in a negatively charged carboxylate salt.

Materials:

  • 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve or suspend 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in the chosen anhydrous polar aprotic solvent.

  • Carefully add a stoichiometric amount of the base. If using sodium hydride, be aware of hydrogen gas evolution.

  • Stir the mixture at room temperature until the reaction is complete (this may require monitoring by a technique like TLC or LC-MS).

  • The resulting solution contains the sodium or potassium salt of the acid. This solution can often be used directly in subsequent reactions.

Rationale: By forming a salt with a suitable counterion, the crystal lattice energy of the solid can be altered, leading to improved solubility in a given solvent.[8]

Strategy 2: Esterification to Enhance Solubility

Esterification of the carboxylic acid group is another effective strategy. This removes the negative charge and the ability to form a zwitterion, resulting in a more lipophilic molecule that is more soluble in a wider range of organic solvents.

Workflow for Esterification

cluster_0 Esterification Workflow start_ester Start with Zwitterion add_alcohol_acid Add Alcohol (e.g., Ethanol) and Acid Catalyst (e.g., HCl) start_ester->add_alcohol_acid reflux Heat to Reflux add_alcohol_acid->reflux form_ester Formation of Ethyl Ester reflux->form_ester extract Work-up and Extraction into Organic Solvent form_ester->extract

Caption: Esterification process to increase organic solubility.

Protocol 3: Fischer Esterification (Ethyl Ester)

This is a classic method for forming an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

  • 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid or hydrogen chloride gas

Procedure:

  • Suspend 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or bubble anhydrous HCl gas through the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the ethyl ester into a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Rationale: Esterification increases the lipid solubility of a compound, which can also lead to prolonged action in biological systems.[9] The resulting ester is less polar and more amenable to dissolution in a variety of organic solvents. A similar process is used for the preparation of the ethyl ester of trans-4-amino-cyclohexyl acetic acid.[10]

Alternative Approaches and Considerations

Co-solvents

For some applications, the use of a co-solvent system may be sufficient. This involves dissolving the compound in a small amount of a good solvent (like water or DMSO) and then diluting it with a larger volume of a poorer solvent in which the other reactants are soluble. However, care must be taken to avoid precipitation. The addition of water-miscible organic solvents can increase the solubility of amino acids.[11][12][13]

pH Adjustment

In a mixed aqueous-organic system, adjusting the pH can significantly impact solubility.[13]

  • Acidic pH (below pKa1): The carboxylic acid will be protonated (COOH), and the amine will be protonated (NH3+). The molecule will have a net positive charge.

  • Basic pH (above pKa2): The carboxylic acid will be deprotonated (COO-), and the amine will be in its free base form (NH2). The molecule will have a net negative charge.

By moving away from the isoelectric point (the pH at which the molecule is zwitterionic and least soluble), solubility can be increased.

Sonication and Temperature

For kinetically limited solubility, applying energy in the form of sonication or gentle heating can help to break up the crystal lattice and promote dissolution.[11][14] However, be cautious with temperature to avoid degradation of the compound.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Acidic Salt Formation Protonates the amine, creating a hydrochloride salt.Increasing solubility in polar protic solvents (e.g., alcohols).The resulting salt may still have limited solubility in non-polar solvents.
Basic Salt Formation Deprotonates the carboxylic acid, creating a carboxylate salt.Use in polar aprotic solvents (e.g., DMF, DMSO).The salt is often used in solution and may not be isolated.
Esterification Converts the carboxylic acid to an ester, removing the zwitterionic character.Achieving solubility in a broader range of organic solvents, including less polar ones.This is a chemical modification, so it must be compatible with the overall synthetic plan.
Co-solvents Using a mixture of a good and a poor solvent.When a small amount of a polar solvent is tolerable in the reaction.Risk of precipitation if the solubility limit is exceeded.
pH Adjustment Moving away from the isoelectric point to increase the net charge.Aqueous or mixed aqueous-organic systems.The pH must be compatible with the planned reaction chemistry.

By systematically applying these strategies, researchers can overcome the solubility challenges posed by the zwitterionic nature of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid and successfully carry out their desired transformations in organic media.

References

  • GABAPENTIN. (n.d.). DailyMed. Retrieved from [Link]

  • Chemical Properties of 2-(1-(aminomethyl)cyclohexyl)acetic acid. (n.d.). Cheméo. Retrieved from [Link]

  • Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved from [Link]

  • Das, K., & Kundu, K. K. (2016). Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. Transactions on Science and Technology, 3(2), 221-236.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2020). RSC Advances, 10(15), 8888-8897.
  • How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved from [Link]

  • 2-(4-aminocyclohexyl)acetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Sanchez-Vicente, A., et al. (2023).
  • Laitinen, R., et al. (2014). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. Journal of Pharmacy and Pharmacology, 66(9), 1223-1234.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Briel, T., & Lüdeker, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Jain, P., & Goel, A. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Ayyad, R. R., et al. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 4(2), 10-15.
  • An introduction to zwitterionic salts. (n.d.). Queen's University Belfast. Retrieved from [https://www.qub.ac.uk/research-centres/ QUILL/Research/IonicLiquids/Anintroductiontozwitterionicsalts/]([Link] QUILL/Research/IonicLiquids/Anintroductiontozwitterionicsalts/)

  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3469-3476.
  • Work-up of a zwitterion? (2023, August 3). Reddit. Retrieved from [Link]

  • 2-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-[(1R,4R)-4-AMINOCYCLOHEXYL]ACETIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2020). Molecular Pharmaceutics, 17(10), 3845-3855.
  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 17(2), 1-10.
  • Sofiya, K., Karunanithi, B., & Thilakavathi, R. (2016). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. International Journal of Latest Technology in Engineering, Management & Applied Science (IJLTEMAS), V(VI), 52-55.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2010). Google Patents.
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved from [Link]

Sources

Optimization

Preventing racemization of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid during coupling

Technical Support Center: Advanced Peptide Coupling Troubleshooting Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Peptide Coupling Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex stereochemical and kinetic challenges of coupling cyclic, non-proteinogenic amino acids.

Below, we address the specific challenges associated with 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (a γ-amino acid) and provide field-proven, self-validating protocols to ensure high-fidelity amide bond formation.

🔬 Expert FAQs: Mechanistic Troubleshooting

Q1: I am observing multiple peaks on my LC-MS after coupling Fmoc-2-((1R,2R)-2-Aminocyclohexyl)acetic acid. Is my building block racemizing? A: Mechanistically, true racemization or epimerization of the (1R,2R) stereocenters during C-terminal activation of this specific molecule is highly improbable . The Causality: In 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, the carboxylic acid is separated from the chiral C1 ring carbon by an achiral methylene group (-CH₂-). When the carboxyl group is activated, any base-catalyzed enolization occurs at this achiral α-carbon. Because the C1 and C2 stereocenters sit at the β and γ positions relative to the carbonyl, they remain strictly sp³ hybridized and unaffected by α-enolization.

If you are observing "diastereomers," you are likely experiencing one of two issues:

  • False Epimerization (γ-Lactamization): The major side reaction for γ-amino acids is intramolecular cyclization. The activated ester is attacked by its own protected (or partially deprotected) amine, forming a bicyclic octahydro-2H-indol-2-one derivative. This side product often chromatographs similarly to an epimer but will have a mass of [M - 18] (loss of water).

  • Impure Starting Material: The synthesis of this monomer often relies on the catalytic hydrogenation of 2-nitrophenylacetic acid. Incomplete stereocontrol during this step can leave residual cis-isomers in your starting material[1].

Q2: What if I am actually using 2-aminocyclohexanecarboxylic acid (ACHC)? A: This is a common nomenclature mix-up. If your molecule is ACHC, the carboxylic acid is directly attached to the C1 ring carbon, making it a β-amino acid . In this case, C1 is the α-carbon. Base-catalyzed enolization during coupling will rapidly epimerize the stereocenter (converting trans to cis). If you are using ACHC, you must strictly avoid strong bases like DIEA and utilize neutral coupling conditions.

Q3: How do I suppress γ-lactamization and ensure high coupling yields for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid? A: Lactamization is a unimolecular (intramolecular) reaction, meaning it is kinetically favored over the bimolecular (intermolecular) coupling of your incoming amino acid. To outcompete lactamization, you must:

  • Eliminate Pre-activation: Never activate the γ-amino acid in the absence of the nucleophile.

  • Maximize Concentration: Run the coupling at the highest molarity possible.

  • Avoid Uronium/Aminium Salts with Base: Reagents like HATU/DIEA promote lactamization due to the presence of strong base. Instead, use a base-free carbodiimide system like DIC/OxymaPure[2].

📊 Quantitative Data: Coupling Conditions Comparison

The choice of coupling reagent directly dictates the dominant reaction pathway. The table below summarizes the kinetic outcomes when coupling cyclic γ-amino acids.

Coupling SystemBase AddedPre-activation TimeEpimerization Risk (ACHC)γ-Lactamization Risk (2-ACHA)Typical Yield
HATU / HOAt DIEA (2.0 eq)5 minsHighHigh< 40%
HBTU / HOBt DIEA (2.0 eq)5 minsHighMedium45–50%
DEPBT Collidine (2.0 eq)0 minsVery LowLow70–80%
DIC / OxymaPure None0 minsMinimalMinimal> 85%

🧪 Step-by-Step Methodology: Zero-Preactivation Coupling

To guarantee structural integrity and prevent lactamization when coupling 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, execute the following DIC/OxymaPure In-Situ Protocol .

Rationale: OxymaPure maintains a mildly acidic environment that suppresses base-catalyzed side reactions, while DIC allows for activation directly in the presence of the nucleophile, instantly trapping the active ester before the molecule can cyclize[3].

Step 1: Reagent Preparation

  • Weigh the incoming peptide/amine nucleophile (1.0 eq) and Fmoc-2-((1R,2R)-2-Aminocyclohexyl)acetic acid (1.5 eq).

  • Dissolve both simultaneously in a minimal volume of anhydrous DMF (target a concentration of 0.2 M to 0.4 M to drive intermolecular kinetics).

Step 2: Additive Introduction

  • Add OxymaPure (1.5 eq) directly to the solution. Stir until completely dissolved.

  • Self-Validation Check: Ensure no external bases (like DIEA or NMM) are added to this mixture.

Step 3: In-Situ Activation (Zero Pre-activation)

  • Cool the reaction vessel to 0 °C to slow down intramolecular cyclization dynamics.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq) dropwise to the mixture.

  • Critical Control: By adding DIC last, the active ester is generated in the immediate physical presence of the nucleophile, forcing the desired amide bond formation.

Step 4: Propagation and Monitoring

  • Allow the reaction to warm to room temperature and agitate for 2 to 4 hours.

  • Monitor via LC-MS. The desired product will show the target mass [M+H]+ , whereas the lactam side-product will appear at [M−18+H]+ .

🗺️ Diagnostic Logic Visualization

Use the following diagnostic tree to troubleshoot unexpected peaks during the coupling of cyclic aliphatic amino acids.

DiagnosticTree A Issue: Multiple Peaks During Coupling (Suspected Racemization) B Verify Molecular Structure A->B C 2-Aminocyclohexane- carboxylic acid (ACHC) (β-Amino Acid) B->C COOH directly on Ring D 2-(2-Aminocyclohexyl) acetic acid (2-ACHA) (γ-Amino Acid) B->D CH2-COOH on Ring E True Epimerization (α-Carbon Enolization at C1) C->E F False Epimerization (γ-Lactamization or Impure SM) D->F G Action: Use DIC/Oxyma Strictly Avoid DIEA E->G H Action: Zero Pre-activation Check SM Enantiomeric Purity F->H

Diagnostic workflow for suspected epimerization in cyclic amino acid coupling.

📚 References

  • Control of Helix Formation in Vinylogous γ-Peptides by (E)- and (Z)-Double Bonds (Includes computational and structural data on 2-aminocyclohexylacetic acid foldamers). Source: Journal of Organic Chemistry / New Journal of Chemistry URL:[Link]

  • Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity (Details kinetic measurements and epimerization dynamics of cyclic γ-amino acid precursors). Source: Journal of the American Chemical Society / CentAUR URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids (Demonstrates the necessity of specialized coupling reagents for hindered cyclic amino acids). Source: Tetrahedron / ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Aminocyclohexyl Acetic Acid Derivatives

Welcome to the Technical Support Center for the isolation and purification of aminocyclohexyl acetic acid derivatives (using gabapentin as the primary model). These molecules present unique downstream processing challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of aminocyclohexyl acetic acid derivatives (using gabapentin as the primary model). These molecules present unique downstream processing challenges due to their zwitterionic nature, high aqueous solubility, and thermodynamic propensity to degrade into toxic lactam impurities[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind each experimental choice, providing you with self-validating workflows to ensure high-yield, high-purity recovery.

PART 1: Visualizing Workflows & Mechanisms

To effectively purify these derivatives, you must master two competing forces: the separation of the zwitterion from inorganic synthesis salts, and the kinetic prevention of intramolecular cyclization (lactamization).

PurificationWorkflow cluster_scx Aqueous Route (Ion Exchange) cluster_nonaq Non-Aqueous Route A Crude Aqueous Mixture (Derivative HCl + Salts) B Strong Cation Exchange Resin Binding A->B F Solvent Exchange (e.g., Isopropanol) A->F C Wash Phase (Elute Salts) B->C D Elution Phase (Aqueous Ammonia) C->D E Vacuum Concentration (<40°C) D->E H Crystallization (Isoelectric Precipitation) E->H G Epoxide Addition (HCl Scavenging) F->G G->H Zwitterion precipitates I Pure Aminocyclohexyl Acetic Acid Derivative H->I

Fig 1. Dual-pathway purification workflow for aminocyclohexyl acetic acid derivatives.

Lactamization A Aminocyclohexyl Acetic Acid (Zwitterion / Stable) B Protonated/Deprotonated (High/Low pH) A->B pH extremes C Transition State (Intramolecular Attack) A->C Direct thermal degradation B->C Heat / Stress D Lactam Impurity + H2O C->D -H2O

Fig 2. Mechanistic degradation pathway of zwitterions into toxic lactam impurities.

PART 2: Troubleshooting FAQs

Q1: I synthesized the derivative via Hofmann rearrangement, but standard liquid-liquid extraction fails to separate the product from inorganic salts. Why, and how do I fix this?

The Causality: Aminocyclohexyl acetic acids are zwitterions at neutral pH. Their highly polar nature means they have a massive hydration sphere, making them virtually insoluble in standard organic extraction solvents (like ethyl acetate or DCM) and highly soluble in the aqueous phase alongside your inorganic salts (e.g., NaCl, NaBr)[2]. The Solution: You must bypass standard extraction. Use Strong Cation Exchange (SCX) Chromatography [3]. By dropping the pH, you protonate the carboxylate, turning the molecule into a pure cation. It binds tightly to the sulfonic acid resin, allowing you to wash away the neutral inorganic salts. Eluting with aqueous ammonia deprotonates the molecule back to a zwitterion, releasing it from the column[3]. Alternatively, use the Non-Aqueous Epoxide Route (see Protocol A)[4].

Q2: My final product contains high levels of the lactam impurity (e.g., gabapentin lactam). How is this forming?

The Causality: Lactamization is an intramolecular nucleophilic attack where the primary amine's lone pair attacks the carbonyl carbon of the acetic acid moiety, releasing water[1]. Thermodynamically, the lactam form is actually ~13.63 kcal/mol lower in energy than the open-chain zwitterion[1][5]. Because the degradation is thermodynamically favored, you are entirely reliant on kinetic barriers to prevent it. Heating the solution above 40°C or exposing it to pH extremes (which disrupts the stable zwitterionic charge distribution) lowers this kinetic barrier, rapidly accelerating lactamization[5][6].

Q3: We milled our crystallized product to reduce particle size, and lactam levels spiked. Should we dry it more aggressively?

The Causality: Counter-intuitively, no . Do not over-dry milled samples. Milling induces mechanical stress, creating amorphous domains and crystal lattice defects that drastically lower the activation energy for lactamization[7][8]. The Solution: Expose the milled product to moderate humidity (>31% RH). Moisture acts as a plasticizer, triggering a competitive "annealing" process. The water molecules provide just enough molecular mobility for the amorphous, damaged domains to recrystallize back into the stable lattice before the lactamization reaction can occur, thereby stabilizing the drug substance[7][9].

PART 3: Self-Validating Experimental Protocols

Protocol A: Non-Aqueous Epoxide-Mediated Desalting[4]

Purpose: To isolate the free zwitterion from its hydrochloride salt without using aqueous ion-exchange, avoiding water removal steps that risk thermal lactamization.

Mechanistic Rationale: The derivative's HCl salt is soluble in short-chain alcohols, but the free zwitterion is not. By adding an epoxide (like propylene oxide), the epoxide ring opens via nucleophilic attack by the chloride ion, scavenging the HCl to form 1-chloro-2-propanol. This gently shifts the equilibrium, crashing out the highly pure zwitterion[4].

  • Dissolution: Suspend 100g of crude aminocyclohexyl acetic acid HCl salt in 500 mL of anhydrous isopropanol (IPA). Heat gently (max 35°C) until dissolved, then cool to <10°C.

  • Scavenging: Add 2.0 equivalents of propylene oxide in one portion under vigorous stirring.

  • Precipitation: Stir the mixture for 16 hours while maintaining the temperature below 10°C. A dense white precipitate (the free zwitterion) will form[4].

  • Self-Validation Check (Chloride Test): Withdraw 1 mL of the supernatant. Add 2 drops of 5% aqueous AgNO3​ .

    • Pass: No white precipitate forms (confirms complete scavenging of chloride ions).

    • Fail: White precipitate forms (add 0.2 eq more propylene oxide and stir for 2 hours).

  • Recovery: Filter the precipitate, wash with 50 mL of cold IPA, and dry under vacuum at 35°C.

Protocol B: Strong Cation Exchange (SCX) Desalting[3]

Purpose: To separate the zwitterion from heavy inorganic salt loads typical of aqueous synthesis routes.

  • Resin Conditioning: Pack a column with a strong cationic exchange resin (e.g., Amberlite IR-120, H+ form). Wash with 3 Column Volumes (CV) of DI water.

  • Loading: Adjust the crude aqueous mixture to pH 2.0 using dilute HCl (ensuring the molecule is fully cationic). Load onto the column at a flow rate of 0.5 CV/hr.

  • Washing (Self-Validating): Wash the column with DI water.

    • Validation: Continuously monitor the conductivity of the effluent. Stop washing only when the effluent conductivity matches your input DI water (< 5 µS/cm). This guarantees 100% removal of inorganic salts.

  • Elution: Elute the target compound using 5% aqueous ammonia ( NH4​OH )[3]. Collect fractions and monitor via TLC (Ninhydrin stain).

  • Concentration: Pool positive fractions and concentrate under reduced pressure. Critical: Water bath temperature must strictly remain <40°C to prevent thermal lactamization[2].

PART 4: Quantitative Data Summaries

Table 1: Physicochemical Profile & Solubility Matrix
Property / SolventBehavior / ValueMechanistic Implication
Isoelectric Point (pI) ~7.1Net charge is zero; hydration is minimized, facilitating crystallization.
Water Highly Soluble (>100 mg/mL)Zwitterionic charges interact strongly with water dipoles.
Methanol / Ethanol Sparingly SolubleUseful for recrystallization; solubility drops rapidly with cooling.
Isopropanol (IPA) InsolubleIdeal anti-solvent for precipitation of the free base[4].
Ethyl Acetate / DCM InsolubleStandard biphasic organic extraction is impossible.
Table 2: Lactamization Stress Factors & Mitigation
Stress FactorEffect on LactamizationMechanistic ReasonMitigation Strategy
Temperature >40°C High AccelerationProvides activation energy to overcome the kinetic barrier of intramolecular attack[6].Evaporate under high vacuum at low temperatures (<35°C).
pH Extremes (<4 or >9) High AccelerationDisrupts the zwitterion, exposing the reactive amine or carbonyl group[5][6].Maintain solutions near the isoelectric point during processing.
Mechanical Milling Moderate AccelerationInduces crystal lattice defects, lowering the activation energy locally[7][8].Mill only when necessary; avoid excessive milling durations.
High Humidity (>31% RH) Deceleration (Stabilizing)Moisture plasticizes amorphous domains, allowing them to anneal back into stable crystals[7][9].Store milled products in controlled, moderate humidity environments.

References

  • US Patent 7,071,356 B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. Google Patents.
  • WO 2004/113269 A1 - Process for the purification of gabapentin. WIPO Patentscope. Available at:[Link]

  • Hadidi et al. (2020) - Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. Journal of Molecular Structure. PubMed. Available at:[Link]

  • Zong et al. (2011) - The stabilizing effect of moisture on the solid-state degradation of gabapentin. AAPS PharmSciTech. PubMed Central. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

Welcome to the Advanced Applications Support Center. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a highly preorganized, chiral γ -amino acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a highly preorganized, chiral γ -amino acid. The rigid trans-cyclohexyl ring severely limits conformational flexibility about the C α –C β bond, making it an exceptional monomer for synthesizing stable helical foldamers .

However, its zwitterionic backbone and hydrophobic ring create unique downstream processing challenges, primarily liquid-liquid phase separation (LLPS) and pH-dependent solubility. This guide provides field-proven, mechanistically grounded solutions for optimizing its recrystallization.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Cause: Oiling out (LLPS) occurs when the anti-solvent is added too rapidly, causing the supersaturation level to spike and cross the binodal curve before primary nucleation can occur. The hydrophobic cyclohexyl ring exacerbates this in highly polar aqueous solvent systems. Solution: Shift from a crash-precipitation method to a seeded cooling crystallization . Add your anti-solvent dropwise at an elevated temperature (e.g., 50°C) only until the solution enters the metastable zone (faintly cloudy). Immediately add 1-2% (w/w) seed crystals and cool slowly (0.1°C/min) to allow crystal lattice growth to outcompete oil formation.

Q2: How do I determine the exact pH to target for maximum recovery? Cause: The solubility of zwitterions is strictly pH-dependent. If the pH is too low, the carboxylate protonates (forming a highly soluble cation); if too high, the ammonium deprotonates (forming a highly soluble anion) [[1]]([Link]). Solution: You must target the isoelectric point (pI) , the exact pH where the molecule bears a net charge of zero. The pI is calculated by averaging the pKa values of the carboxylic acid and ammonium groups . For this γ -amino acid, target a pH of ~7.3.

Q3: What solvent system is thermodynamically optimal for this specific γ -amino acid? Cause: The zwitterionic backbone requires high-dielectric solvents (water) for initial dissolution, but the hydrophobic cyclohexyl ring requires a miscible organic anti-solvent to drive supersaturation. Solution: A Water / Isopropanol (H₂O/IPA) system is ideal. Isopropanol provides a gentler desolvation gradient than acetone or ethanol, significantly reducing the risk of trapping amorphous impurities or triggering LLPS.

Q4: Will heating the solution during dissolution cause epimerization of the (1R,2R) stereocenters? Cause: Researchers often worry about base-catalyzed epimerization at the α -carbon during heating. Solution: Because the chiral centers of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid are locked within the rigid cyclohexane ring, the activation energy for epimerization is exceedingly high. Heating to 50–60°C in mildly acidic or neutral conditions is safe and will not compromise diastereomeric purity.

Quantitative Data: Physicochemical Parameters

ParameterEstimated ValueMechanistic Impact on Crystallization
pKa1 (Carboxyl) ~4.2Defines the lower pH boundary. Below this, the molecule is a soluble cation .
pKa2 (Ammonium) ~10.4Defines the upper pH boundary. Above this, the molecule is a soluble anion .
Isoelectric Point (pI) ~7.3The exact pH target where net charge is zero, yielding minimum aqueous solubility .
Optimal Anti-Solvent Isopropanol (IPA)Provides a gentler desolvation gradient than acetone, preventing liquid-liquid phase separation.
Cooling Rate 0.1 °C / minSlow cooling favors crystal lattice integration over amorphous precipitation.

Experimental Protocols

Protocol A: pI-Targeted Seeded Anti-Solvent Crystallization

Objective: Isolate pure (1R,2R) crystals while preventing oiling out and maintaining stereochemical integrity.

Step 1: Dissolution & Clarification Suspend crude 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in deionized water (3 mL/g). Add 1M HCl dropwise under agitation until the pH reaches ~2.0. Causality: At pH 2.0, the carboxylate is fully protonated, converting the zwitterion into a highly soluble ammonium cation. This allows for complete dissolution and the mechanical filtration of insoluble impurities.

Step 2: Isoelectric Point (pI) Targeting Warm the clarified solution to 50°C. Slowly titrate with 1M NaOH while monitoring with a calibrated pH probe until the pH reaches exactly 7.3. Causality: At pH 7.3, the population of the neutral zwitterionic species is maximized, effectively dropping the solubility to its absolute thermodynamic minimum .

Step 3: Controlled Anti-Solvent Addition & Seeding Maintain the temperature at 50°C. Add Isopropanol (IPA) dropwise until the solution becomes faintly turbid (entering the metastable zone). Immediately halt IPA addition and introduce 1% (w/w) pure seed crystals. Causality: Seeding within the metastable zone bypasses the high activation energy required for primary nucleation, directing the system strictly toward crystal growth.

Step 4: Aging and Isolation Cool the suspension linearly to 4°C over 8 hours (approx. 0.1°C/min). Filter the resulting slurry under vacuum and wash the filter cake with cold 80% IPA/H₂O. Self-Validation System: Measure the pH of the mother liquor post-filtration. If it has drifted from 7.3, the system's buffering capacity was overwhelmed, which explains any unexpected yield reductions. Furthermore, the filtrate should remain clear upon further cooling; if a second crop precipitates, the initial aging time was insufficient.

Crystallization Workflow Visualization

G Start Crude 2-((1R,2R)-2-Aminocyclohexyl)acetic acid Dissolve Dissolve in H2O (pH < 2.0) Start->Dissolve Adjust Titrate to Isoelectric Point (pH ~7.3) Dissolve->Adjust AntiSolvent Add Anti-Solvent (IPA) at 50°C Adjust->AntiSolvent Decision Did it oil out? AntiSolvent->Decision OilOut Heat to clear, add seed crystals Decision->OilOut Yes Crystallize Cool slowly (0.1°C/min) to 4°C Decision->Crystallize No OilOut->Crystallize Filter Filter & Wash (Cold 80% IPA) Crystallize->Filter Pure Pure (1R,2R) Crystals Filter->Pure

Workflow for pI-targeted recrystallization of 2-((1R,2R)-2-aminocyclohexyl)acetic acid.

References

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2014). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry. URL:[Link]

  • Guo, L., Zhang, W., Guzei, I. A., Spencer, L. C., & Gellman, S. H. (2012). New Preorganized γ-Amino Acids as Foldamer Building Blocks. Organic Letters. URL:[Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. URL:[Link]

  • MedSchoolCoach. (2022). Zwitterions and Isoelectric Point – MCAT Biochemistry. MedSchoolCoach. URL: [Link]

  • Chemistry Guru. Deduce Zwitterion and Isoelectric Point of Amino Acids. Chemistry Guru. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (1R,2R)-Aminocyclohexyl Acetic Acid Reactions

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when incorporating rigid, sterically hindered non-cano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when incorporating rigid, sterically hindered non-canonical amino acids. Below, you will find a mechanistic knowledge base, diagnostic troubleshooting guides, and self-validating experimental protocols.

Knowledge Base: The Mechanistic Root of Steric Hindrance

Q: Why does (1R,2R)-aminocyclohexyl acetic acid exhibit such severe steric hindrance during amide bond formation? A: The (1R,2R) configuration places the amino and acetic acid groups in a highly rigid spatial arrangement on the cyclohexane ring. Unlike linear aliphatic amino acids, this cyclic scaffold restricts the conformational degrees of freedom, creating a bulky "shield" around the reactive centers.

  • As an Electrophile (Carboxylic Acid Activation): When activating the carboxylic acid, the bulky active ester intermediate (e.g., -OBt or -OAt) physically clashes with the cyclohexane ring's protons.

  • As a Nucleophile (Amine Attack): When the amine acts as a nucleophile, its approach trajectory (the Bürgi-Dunitz angle) toward an incoming activated ester is physically obstructed by the ring's equatorial and axial protons.

Q: Why do standard coupling reagents like HBTU or DIC/HOBt fail with this substrate? A: Standard carbodiimides (DIC) or aminium salts (HBTU) form active esters that lack the extreme reactivity required to overcome the high activation energy barrier imposed by the rigid cyclohexane ring. Consequently, the rate of competing side reactions—such as ester hydrolysis, oxazolone formation, or epimerization—outpaces the rate of the desired amide bond formation.

Diagnostic Matrix: Troubleshooting Suboptimal Couplings

Q: My coupling yield is below 20% after 2 hours. How can I force the reaction to completion? A: You must alter the thermodynamics and kinetics of the reaction environment. We recommend a three-pronged approach:

  • Reagent Switch: Switch to highly reactive uronium/aminium salts with a neighboring group effect (e.g., HATU) or phosphonium salts (e.g., PyBOP). PyBOP is particularly effective for preserving active ester stability while driving the coupling of rigid cyclic amino acid prototypes[1].

  • Thermal Activation: Implement Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Heating the reaction to 75°C provides the necessary kinetic energy to overcome the steric barrier[2].

  • Solvent Disruption: For highly hindered cyclic residues (such as ACHC derivatives), intermolecular on-resin aggregation exacerbates steric issues. Adding chaotropic salts (e.g., 0.8 M LiCl in NMP) disrupts these hydrogen-bonded aggregates, significantly improving both purity and yield[2].

Q: How do I prevent racemization during the extended coupling times required for this hindered substrate? A: Prolonged coupling times increase the lifespan of the activated ester, allowing base-catalyzed enolization. To mitigate this:

  • Base Selection: Use a weaker, more sterically hindered base like 2,4,6-collidine instead of standard DIPEA.

  • Pre-activation Control: If using HATU, limit the pre-activation time to strictly <1 minute to prevent over-activation and subsequent racemization[3]. Alternatively, use PyBOP, which generally presents a lower racemization risk for cyclic substrates over extended periods[1].

Resolution Pathways: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next synthetic step without passing the designated Validation Checkpoint .

Protocol A: HATU-Mediated Coupling for Severe Steric Clash

Use this protocol when coupling an incoming amino acid onto the sterically hindered amine of resin-bound (1R,2R)-aminocyclohexyl acetic acid.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain completely.

  • Pre-Activation (Critical Timing): In a separate vial, dissolve the Fmoc-protected amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and vortex for exactly 45 seconds . Causality: Strict time limits prevent the formation of guanidinium byproducts and limit racemization[3].

  • Coupling: Immediately transfer the activated solution to the resin. Agitate at room temperature for 3 to 12 hours (monitor via checkpoint).

  • Validation Checkpoint: Withdraw a few resin beads, wash with DCM, and perform a Kaiser Test.

    • Blue beads: Primary amine still present (incomplete coupling). Proceed to Protocol B.

    • Colorless beads: Successful coupling. Proceed to Fmoc deprotection.

Protocol B: Microwave-Assisted PyBOP Coupling with Chaotropic Salts

Use this protocol when activating the carboxylic acid of (1R,2R)-aminocyclohexyl acetic acid to couple onto a growing peptide chain.

  • Solvent Preparation: Prepare a solution of 0.8 M Anhydrous Lithium Chloride (LiCl) in N-Methyl-2-pyrrolidone (NMP). Causality: LiCl disrupts secondary structures and peptide aggregation on the resin[2].

  • Reagent Mixture: Dissolve Fmoc-(1R,2R)-aminocyclohexyl acetic acid (3.0 eq) and PyBOP (3.0 eq) in the LiCl/NMP solution.

  • Activation: Add 2,4,6-collidine (6.0 eq) to the mixture. Vortex for 2 minutes.

  • Microwave Coupling: Add the mixture to the resin in a microwave-safe reaction vessel. Irradiate at 75°C for 15 minutes (ramp time 2 min, hold time 13 min).

  • Validation Checkpoint: Perform a micro-cleavage (TFA/TIPS/H2O, 95:2.5:2.5) on a small resin aliquot and analyze via LC-MS. Confirm the mass of the desired product and ensure the absence of the uncoupled deletion sequence before proceeding.

Quantitative Performance Data

The following table synthesizes the expected performance of various coupling reagents when applied to sterically hindered cyclic amino acids.

Coupling ReagentChemical ClassRelative Reactivity (Hindered Substrates)Racemization RiskOptimal Use Case
HBTU AminiumLowLowStandard linear aliphatic couplings. Not recommended here.
DIC / Oxyma CarbodiimideModerateLowAutomated SPPS; moderate hindrance.
PyBOP PhosphoniumHighLowCyclic β/γ-amino acids; extended reaction times[1].
HATU UroniumVery HighModerateSevere steric clash; N-methylated residues[3].
COMU Uronium (Oxyma)Very HighLowMicrowave-assisted SPPS; safer alternative to HATU.

Workflow Visualization

The following diagram maps the logical troubleshooting workflow for diagnosing and resolving steric hindrance in your syntheses.

HindranceResolution Start Initiate Coupling (1R,2R)-aminocyclohexyl acetic acid Check Validation Checkpoint (LC-MS / Kaiser Test) Start->Check Success High Conversion (>95%) Proceed to Deprotection Check->Success Pass Fail Low Conversion (<50%) Steric Hindrance Detected Check->Fail Fail Opt1 Pathway A: Reagent Optimization Switch to HATU or PyBOP Fail->Opt1 Opt2 Pathway B: Kinetic Optimization Microwave Heating (75°C) Fail->Opt2 Opt3 Pathway C: Solvation Optimization Add 0.8 M LiCl in NMP Fail->Opt3 Reval Re-evaluate Conversion Opt1->Reval Opt2->Reval Opt3->Reval Reval->Check Iteration

Logical workflow for diagnosing and resolving steric hindrance in cyclic amino acid couplings.

References

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. ResearchGate. Available at:[Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies / Chemical Society Reviews. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Amino Groups in Cyclic Amino Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that incorporating cyclic amino acids like proline into you...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that incorporating cyclic amino acids like proline into your peptides or small molecules can be a source of significant frustration. Standard protocols often fail, leading to low yields, incomplete reactions, and challenging purifications. This guide is designed to provide you with not just solutions, but a fundamental understanding of why these molecules are so challenging and how to rationally overcome these hurdles.

Part 1: Frequently Asked Questions - The Root Cause of Low Reactivity

Before troubleshooting, it's crucial to understand the underlying chemical principles. Here are answers to the most common questions about the inherent reactivity of cyclic amino acids.

Q1: Why is the amino group of a cyclic amino acid (like proline) less reactive than in a linear amino acid (like alanine)?

A: The reduced reactivity stems from a combination of steric and electronic factors. Proline, the most common example, is a secondary amine where the nitrogen is part of a rigid five-membered ring.[1][2][3] This structure imposes two major constraints:

  • Steric Hindrance: The pyrrolidine ring physically blocks access to the nitrogen's lone pair of electrons.[4] For a reaction to occur, an electrophile (like an activated carboxylic acid) must approach this nitrogen. The ring structure acts as a bulky shield, making this approach much more difficult compared to the exposed primary amine of a linear amino acid.[4]

  • Conformational Rigidity: Unlike flexible linear amino acids, the ring structure of proline locks its backbone dihedral angles, severely restricting the molecule's ability to adopt an optimal transition state for the reaction.[1][2][5][6] This rigidity can slow down peptide bond formation.[1]

Q2: How does the basicity and nucleophilicity of proline's amino group compare to other amino acids?

A: While secondary amines are generally more basic than primary amines, the relationship between basicity and nucleophilicity isn't always linear, especially when sterics are involved.[7][8] The nucleophilicity of an amine—its ability to attack an electrophile—is the critical factor in coupling reactions.[9] For proline, the steric hindrance discussed in Q1 significantly diminishes its nucleophilicity, overriding the slight increase in basicity. The lone pair is simply less available to participate in a reaction, making it a poorer nucleophile than less-hindered primary amines.[9]

Q3: Does the pKa of the amino group in proline affect its reactivity?

A: Yes, but indirectly. The pKa of the protonated amino group in proline is around 10.6, which is higher than the alpha-amino group of most other amino acids (typically 9.0-10.0).[3] In a typical coupling reaction, which is often run with a tertiary base like diisopropylethylamine (DIPEA, pKa ~10.7), the free, nucleophilic form of the proline amine is readily available. However, the core issue remains its poor nucleophilicity due to steric hindrance, not a lack of availability of the free amine.

Part 2: Troubleshooting Guide for Coupling Reactions

This section addresses specific experimental failures and provides a logical progression of solutions.

Problem 1: My standard carbodiimide coupling (DCC or EDC with HOBt) failed or gave a very low yield when coupling to proline.

This is a classic and expected issue. Standard carbodiimide methods often produce an activated species (the O-acylisourea or HOBt-ester) that is not reactive enough to overcome the steric barrier of the cyclic amine.[10][11]

  • Immediate Solution: Switch to a More Potent Coupling Reagent. The most reliable solution is to use a modern onium salt-based coupling reagent. These reagents form highly reactive intermediates that can acylate even hindered amines effectively.[11][12]

Reagent Type Examples Mechanism & Advantage Suitability for Cyclic AAs
Uronium Salts HATU, HBTU, HCTUForm highly reactive HOAt/HOBt esters. HATU is particularly effective due to the electron-withdrawing nature of the 7-aza group in its HOAt moiety, which creates a better leaving group.[13][14]Excellent . HATU is often considered the gold standard for difficult couplings.[10][13]
Oxyma-Based COMU, PyOximIncorporates OxymaPure instead of the potentially explosive HOBt/HOAt.[10][15] COMU's efficiency is comparable to HATU, and it boasts better solubility and safety profiles.[10][13][15]Excellent . COMU is highly recommended, especially for microwave-assisted synthesis.[10]
Phosphonium Salts PyBOP, PyAOPForm reactive phosphonium-based intermediates. They are known for low racemization risk.[12]Very Good . Effective for many hindered systems, though uronium salts are often preferred for the most challenging cases.
Carbodiimides DCC, EDC, DICForm O-acylisourea intermediates. Often require additives like HOBt or OxymaPure to increase efficiency and suppress side reactions.[10][12]Poor to Moderate . Generally not recommended for the first attempt on a hindered coupling.

Step-by-Step Protocol: Upgrading to HATU Coupling

  • Dissolve: In an anhydrous polar aprotic solvent (like DMF or NMP), dissolve the carboxylic acid component (1.0 eq).

  • Pre-activate: Add HATU (1.0-1.2 eq) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0 eq). Allow this mixture to stir for 1-5 minutes at room temperature. This pre-activation step is crucial for forming the highly reactive HOAt-ester.

  • Add Amine: Add the cyclic amino acid component (1.0-1.1 eq) to the activated mixture.

  • React: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress carefully.

  • Monitor: Check for completion using an appropriate analytical technique (see Part 4).

Problem 2: Even with HATU/COMU, my reaction is sluggish or incomplete.

If a powerful coupling reagent isn't enough, the next step is to optimize the reaction conditions to provide more energy and overcome kinetic barriers.

  • Solution A: Increase Temperature. Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy. However, be aware that higher temperatures can increase the risk of racemization for chiral centers adjacent to the activated carboxyl group.[16][17]

  • Solution B: Employ Microwave-Assisted Synthesis. Microwave heating is an exceptionally powerful tool for driving difficult couplings to completion.[18][19] It provides rapid and uniform heating, often leading to dramatically shorter reaction times (minutes instead of hours) and higher yields.[17][19] Microwave energy can also help disrupt peptide aggregation, which can be a problem in solid-phase synthesis.[17] Many modern peptide synthesizers come equipped with microwave capability for this reason.

  • Solution C: Change the Solvent. If your reaction is run in a solvent like DCM, switching to a more polar aprotic solvent like DMF or NMP can improve the solubility of reagents and better solvate the transition state, potentially accelerating the reaction. For particularly stubborn cases, adding a small amount of DMSO can be beneficial.[20]

Part 3: Advanced Strategies & Diagnostic Workflows

For the most challenging systems, a combination of advanced reagents and a logical troubleshooting workflow is required.

Workflow for a Failed Coupling Reaction

Here is a decision-making workflow to systematically troubleshoot a failed acylation of a cyclic amino acid.

G start Reaction Incomplete/Failed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents change_reagent Upgrade Coupling Reagent (e.g., to HATU/COMU) check_reagents->change_reagent Reagents OK increase_temp Increase Temperature (e.g., 40-50°C) change_reagent->increase_temp Still Fails success Reaction Successful change_reagent->success use_microwave Use Microwave Heating (e.g., 60-85°C) increase_temp->use_microwave Still Fails increase_temp->success change_solvent Change Solvent (e.g., NMP, add DMSO) use_microwave->change_solvent Still Fails use_microwave->success change_solvent->success reassess Re-evaluate Strategy (Protecting groups, etc.) change_solvent->reassess

Troubleshooting workflow for difficult couplings.

Specialized Reagents: Acid Chlorides/Fluorides

For extreme cases of steric hindrance, converting the carboxylic acid to a highly reactive acid halide (chloride or fluoride) may be necessary.[11][15] This method provides the highest level of activation but requires careful handling due to the reactivity and potential for side reactions, including racemization. This is generally considered a last resort after onium salt methods have failed.[11]

Part 4: Analytical & Diagnostic FAQs

Confirming the success or failure of your reaction is paramount.

Q4: How can I effectively monitor the progress of a coupling reaction with a cyclic amino acid?

A: The choice of monitoring technique depends on whether you are performing solid-phase or solution-phase synthesis.

  • For Solid-Phase Peptide Synthesis (SPPS): A qualitative ninhydrin (Kaiser) test is commonly used to detect free primary amines.[20] However, it gives a weak red/brown result for secondary amines like proline.[20] Therefore, for proline, an isatin test or chloranil test is recommended, as both produce a distinct blue color in the presence of an unprotected proline N-terminus, indicating an incomplete reaction.[20] If a coupling fails, it's critical to "cap" the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[20]

  • For Solution-Phase Synthesis:

    • Thin-Layer Chromatography (TLC): A simple and effective way to monitor the consumption of the limiting starting material.

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative view of the reaction mixture, allowing you to see the disappearance of starting materials and the appearance of the product peak.[21]

    • Mass Spectrometry (MS): LC-MS is the most definitive method. It allows you to directly observe the mass of your desired product, confirming a successful reaction. It can also help identify byproducts from incomplete reactions or side reactions.[21]

Q5: My mass spec shows the correct mass, but my NMR is complex. What could be happening?

A: Proline and other N-substituted amino acids can cause cis/trans isomerization of the peptide bond.[1][22] While most peptide bonds strongly prefer a trans conformation, the X-Pro bond has a much lower energy barrier between the cis and trans isomers.[1][4] This can result in two distinct species in solution at room temperature, leading to a doubling of peaks in the NMR spectrum. This is often normal and not necessarily indicative of a failed reaction or impurity. Variable temperature NMR can sometimes be used to coalesce these peaks.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Wikipedia. (n.d.). Proline. Wikipedia. [Link]

  • Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Research in Pharmacy and Chemistry.
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Gurung, A. B., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. ResearchGate. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Gurung, A. B., et al. (2024, August 25). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. PMC. [Link]

  • Oestreich, M., et al. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer.
  • Nakai, K., et al. (n.d.). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. PMC. [Link]

  • Scilit. (n.d.). Catalytic N‐Acylation of Cyclic Amines by Arylglyoxylic Acids via Radical‐Radical Cross‐Coupling. Scilit. [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]

  • Pedersen, S. L., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [Link]

  • Zhang, Y., & Liu, Z. (n.d.). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. [Link]

  • Zhang, Y., et al. (2022, May 13). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. PMC. [Link]

  • Katritzky, A. R. (n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • ResearchGate. (n.d.). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. ResearchGate. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • BYJU'S. (n.d.). Proline Structure. BYJU'S. [Link]

  • Saykally, R. J., et al. (2024, November 13). From Gas to Solution: The Changing Neutral Structure of Proline upon Solvation. The Journal of Physical Chemistry A. [Link]

  • LibreTexts Chemistry. (2025, February 24). 24.3: Basicity of Amines. [Link]

  • Enlighten Theses. (n.d.). Conformational Design of Cyclic Peptides. [Link]

  • Sigma-Aldrich. (n.d.). Comparative study of conventional and microwave assisted synthesis. Sigma-Aldrich. [Link]

  • Reaction Chemistry & Engineering. (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. RSC Publishing. [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. Fiveable. [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • PMC. (n.d.). Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. PMC. [Link]

  • StudySmarter. (n.d.). pKa and Electrical Properties of Amino Acids. StudySmarter. [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • PMC. (n.d.). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. PMC. [Link]

  • Indian Academy of Sciences. (n.d.). Cyclic peptides––Small and big and their conformational aspects. Indian Academy of Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

An in-depth technical guide from our Senior Application Scientists. Welcome to the technical support center for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from our Senior Application Scientists.

Welcome to the technical support center for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity issues encountered with this chiral building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of your 2-((1R,2R)-2-Aminocyclohexyl)acetic acid samples.

Question 1: My isolated solid is off-white or yellowish. How can I remove colored impurities?

Answer: Colored impurities are typically non-polar, highly conjugated organic molecules that are present in trace amounts. Their removal is often straightforward using a decolorization step during recrystallization.

The underlying principle is adsorption. Activated charcoal (carbon) has a very high surface area with a network of pores that can trap large, colored impurity molecules while your desired, smaller product molecule remains in solution.[1][2]

Recommended Protocol: Decolorization during Recrystallization

  • Dissolution: In a suitable flask, dissolve your crude 2-((1R,2R)-2-Aminocyclohexyl)acetic acid in the minimum amount of a hot recrystallization solvent (e.g., a water/isopropanol mixture).

  • Charcoal Addition: Once fully dissolved, remove the flask from the heat source to prevent bumping. Add a very small amount of activated decolorizing charcoal (typically 1-2% of the solute weight). Expert Tip: Adding too much charcoal can lead to significant product loss due to co-adsorption.

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes to ensure maximum adsorption of impurities onto the charcoal.

  • Hot Filtration: The most critical step is to filter the hot solution to remove the charcoal.[3] This must be done quickly to prevent your product from crystallizing prematurely on the filter paper. Use a pre-heated filter funnel and fluted filter paper for rapid gravity filtration.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.[4]

  • Isolation: Collect the purified, colorless crystals by vacuum filtration.

Question 2: My NMR/HPLC analysis shows the presence of the corresponding lactam. How can this be removed or its formation prevented?

Answer: The intramolecular cyclization of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid to form its corresponding lactam is a common side reaction, often promoted by heat or certain reaction conditions. Since the lactam is structurally similar and neutral, it can be challenging to remove.

The most effective strategy is prevention. During work-up or concentration steps, especially when heating, maintaining an acidic pH can prevent lactamization. The amine group exists as a non-nucleophilic ammonium salt under acidic conditions, inhibiting the cyclization reaction. A process for the related compound, gabapentin, uses hydrochloric acid to significantly reduce lactam formation during concentration.[5]

Troubleshooting Strategies:

  • Prevention during Work-up: If concentrating an aqueous solution of your product, adjust the pH to be mildly acidic (pH 4-5) before heating under reduced pressure.[5]

  • Purification via Chromatography: If the lactam has already formed, it is best separated by column chromatography. Due to the difference in polarity (the zwitterionic amino acid is highly polar, while the neutral lactam is less polar), a standard silica gel column should provide good separation.

Impurity TypePotential SourcePrimary Purification MethodSecondary Method
Lactam Intramolecular cyclization (heat)Prevention (acidification during workup)[5]Silica Gel Chromatography
Diastereomers Non-stereoselective synthesisChiral Chromatography / ResolutionDiastereomeric Salt Recrystallization
Starting Materials Incomplete reactionRecrystallizationColumn Chromatography
Colored Impurities Side reactions, degradationRecrystallization with Charcoal[1]---
Inorganic Salts Reagents, buffers from work-upRecrystallization (insoluble in organic solvents)Washing with minimal cold water

Question 3: My product has low enantiomeric excess (e.e.). How can I improve the chiral purity?

Answer: Achieving high enantiomeric purity is critical for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[6] If your synthesis has resulted in a mixture of enantiomers, a chiral resolution step is necessary. For amino acids, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique.[7]

Methodology Overview: Chiral Chromatography Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound.[7][8] This differential interaction causes one enantiomer to be retained longer on the column, allowing for their separation.

  • Analytical Assessment: First, you must have a robust analytical method to determine the e.e. This often involves HPLC with a specialized chiral column. Common CSPs for amino acids include those based on macrocyclic glycopeptides (e.g., teicoplanin-based phases), crown ethers, or ligand-exchange phases.[7]

  • Preparative Separation: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to physically separate larger quantities of the two enantiomers.

Alternatively, classical resolution via diastereomeric salt formation can be attempted, though this requires more empirical screening of resolving agents.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common issues.

G cluster_workflow General Purification Workflow Crude Crude Product (Post-Synthesis) Analysis1 Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 Decision1 Is sample colored? Analysis1->Decision1 Charcoal Recrystallization with Activated Charcoal Decision1->Charcoal Yes Recrystallize Standard Recrystallization Decision1->Recrystallize No Decision2 Purity > 98%? Charcoal->Decision2 Recrystallize->Decision2 Chromatography Column Chromatography Decision2->Chromatography No Analysis2 Purity & E.E. Analysis Decision2->Analysis2 Yes Chromatography->Analysis2 Decision3 E.E. > 99%? Analysis2->Decision3 ChiralSep Chiral Resolution (e.g., Prep HPLC) Decision3->ChiralSep No Final Pure Product (>99% Purity, >99% E.E.) Decision3->Final Yes ChiralSep->Final

Caption: A typical workflow for the purification of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

G cluster_troubleshooting Troubleshooting Decision Tree Start Purity Issue Detected (e.g., via HPLC/NMR) ImpurityType Identify Impurity Type Start->ImpurityType Known Known Impurity? (e.g., Lactam, Starting Material) ImpurityType->Known Unknown Unknown Impurity? ImpurityType->Unknown ChiralIssue Enantiomeric Impurity? ImpurityType->ChiralIssue ActionKnown Select Targeted Method: - Recrystallization for polarity difference - Chromatography for similar compounds Known->ActionKnown ActionUnknown Characterize Impurity: - Mass Spectrometry (MS) for mass - 2D NMR for structure Unknown->ActionUnknown ActionUnknown->ActionKnown Once Identified ActionChiral Chiral HPLC Analysis ChiralIssue->ActionChiral

Caption: A decision tree to guide troubleshooting for purity issues.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose technique for assessing the purity of my final sample?

A: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis in pharmaceutical development due to its high precision, sensitivity, and reproducibility.[9][10] A typical setup would involve a Reversed-Phase (RP) C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][11] Detection is commonly done with a UV detector.[9]

Q: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Impurities, on the other hand, should either be completely soluble at all temperatures (to remain in the mother liquor) or completely insoluble (to be removed by hot filtration).[3] For a zwitterionic amino acid like this, polar protic solvents or mixtures like water, ethanol, isopropanol, or combinations thereof are good starting points for screening.

Q: Can I use techniques other than HPLC for purity analysis?

A: Yes, several techniques are complementary. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can detect impurities if they are present at levels of ~1% or higher. Mass Spectrometry (MS) is invaluable for detecting and identifying trace impurities by their mass-to-charge ratio.[10] Spectrophotometric methods like UV-Vis can also be used for quantification and purity checks against known standards.[12]

References

  • HBCSE (2014). Recrystallization. National Initiative on Undergraduate Science. [Link]

  • Nichols, L. (n.d.). Recrystallization. University of California, Davis. [Link]

  • Weldegrima, A. (2021). Recrystallization. University of South Florida. [Link]

  • LabXchange (2024). Lab Procedure: Recrystallization. [Link]

  • University of Alberta (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. [Link]

  • Chromatography Today (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Google Patents (2011).
  • Haginaka, J. (2008). Chromatographic Studies of Protein-Based Chiral Separations. NIH Public Access. [Link]

  • Bunin, V. A. et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. National Center for Biotechnology Information. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • International Journal of Research and Analytical Reviews (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Ilisz, I. et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Majhi, K. C. et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Autech (n.d.). The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. [Link]

  • Al-Zoman, N. Z. et al. (2011). A Validated Method without Derivatization for the Determination of Gabapentin in Bulk, Pharmaceutical Formulation and Human Urine Samples. National Center for Biotechnology Information. [Link]

  • Google Patents (2004). US6765114B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

  • Northway Biotech (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Google Patents (2015).
  • K.S.U. (n.d.). Development and Validation of a New HPLC Method for the Determination of Gabapentin. [Link]

Sources

Optimization

Technical Support Center: Aminocyclohexyl Acetic Acid (ACHC) Peptide Synthesis

Welcome to the Technical Support Center for alicyclic peptide synthesis. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alicyclic peptide synthesis. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with incorporating bulky, conformationally constrained amino acids—specifically aminocyclohexyl acetic acid (ACHC) and its derivatives like gabapentin—into solid-phase peptide synthesis (SPPS) workflows.

The structural rigidity of the cyclohexane ring is highly desirable for inducing stable secondary structures (such as 14-helices) in peptidomimetics[1],[2]. However, this same rigidity introduces severe steric hindrance, promotes intramolecular side reactions, and alters the local backbone conformation, complicating standard SPPS protocols.

Part 1: Troubleshooting FAQs

Q1: Why am I observing massive deletion sequences when coupling ACHC or gabapentin derivatives?

A1: Causality: The primary culprit is extreme steric hindrance. The bulky alicyclic ring shields the activated carboxylate, significantly raising the activation energy required for the incoming nucleophile (the N-terminal amine of the resin-bound peptide) to attack. Solution: Standard carbodiimide chemistry (e.g., DIC/HOBt) is too slow for these substrates. You must shift the kinetic balance by using highly reactive aminium/uronium salts like HATU or COMU. These reagents form highly reactive OAt or Oxyma active esters that accelerate the intermolecular coupling rate, outcompeting the degradation of the activated species.

Q2: My LC-MS shows a mass corresponding to the truncated peptide, plus a small byproduct mass in the wash. What is happening?

A2: Causality: You are observing Intramolecular Lactamization . Alicyclic γ

  • and β -amino acids like gabapentin (1-(aminomethyl)cyclohexaneacetic acid) are highly prone to cyclization[3]. The cyclohexane ring exerts a strong Thorpe-Ingold effect, compressing the internal bond angles and forcing the N-terminal amine and the activated C-terminal carboxylate into close spatial proximity. This drastically reduces the entropy penalty for cyclization, causing the molecule to rapidly form a dead-end 5- or 6-membered cyclic lactam (e.g., gabapentin-lactam) instead of coupling to the resin[4]. Solution: Do not pre-activate ACHC. Add the coupling reagent and the amino acid to the resin simultaneously, and use a strong base like DIEA to drive the intermolecular reaction as fast as possible.
Q3: How do I prevent epimerization of chiral trans-2-ACHC during prolonged couplings?

A3: Causality: Overactivation in a basic environment leads to the formation of an oxazol-5(4H)-one (oxazolone) intermediate. The basic coupling environment (typically DIEA) abstracts the α -proton from this intermediate, leading to rapid racemization/epimerization before the coupling can occur[5]. Solution: Maintain a strictly controlled basic environment. Substitute the highly basic DIEA with the weaker, sterically hindered base 2,4,6-trimethylpyridine (TMP) or sym-collidine. Always pair your coupling agent with a racemization suppressant like OxymaPure.

Q4: I am detecting aspartimide byproducts when ACHC is coupled adjacent to an Aspartate residue. How can I fix this?

A4: Causality: Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen attacks the Asp side-chain ester. The conformational constraints of the ACHC ring lock the peptide backbone into a geometry that highly favors this nucleophilic attack. Standard 20% piperidine used for Fmoc deprotection exacerbates this, and can further open the resulting imide ring to form α/β -peptides or piperidide adducts[5]. Solution: Use a milder deprotection cocktail. Switching to 5% piperazine with 0.1 M HOBt buffers the basicity and utilizes a bulkier base, significantly reducing both imide formation and nucleophilic ring opening[6].

Part 2: Mechanistic Visualizations

G A Activated ACHC / Gabapentin (Sterically Hindered) B Intramolecular Attack (Thorpe-Ingold Effect) A->B Slow coupling / High temp D Intermolecular Attack (Resin-bound Amine) A->D Fast activator (HATU/COMU) C Cyclic Lactam Formation (Dead-end Byproduct) B->C E Successful Peptide Coupling D->E

Mechanistic divergence of activated ACHC: Lactamization vs. Peptide Coupling.

Workflow N1 Resin Swelling (DMF/DCM) N2 Mild Fmoc Deprotection (5% Piperazine + HOBt) N1->N2 N3 ACHC Activation (In situ, <1 min) N2->N3 N4 Coupling (Microwave 75°C, 10 min) N3->N4 N5 Capping & Wash (Ac2O/DIEA) N4->N5

Optimized SPPS workflow for sterically hindered alicyclic amino acids.

Part 3: Quantitative Data Summaries

Table 1: Comparative Efficiency of Coupling Reagents for ACHC

Reagent System Activation Mechanism Lactamization Risk Epimerization Risk Recommendation for ACHC
DIC / HOBt Carbodiimide / OBt ester High (Slow coupling) Low Not recommended
HATU / DIEA Aminium / OAt ester Low (Fast coupling) Moderate Highly recommended for achiral substrates

| COMU / TMP | Uronium / Oxyma ester | Low | Low | Best for chiral trans-ACHC |

Table 2: Fmoc Deprotection Cocktails for ACHC-Asp Sequences

Deprotection Reagent Concentration Aspartimide Formation Risk Cleavage Efficiency
Piperidine 20% in DMF High Excellent (< 5 min)
Piperazine + HOBt 5% + 0.1 M in DMF Low Good (Requires 15-20 min)

| DBU | 2% in DMF | Very High | Very Fast (< 2 min) |

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Coupling of ACHC

This protocol uses in situ activation to outcompete lactamization and includes a mandatory validation gate.

Materials: Fmoc-ACHC-OH (4.0 eq), HATU (3.9 eq), DIEA (8.0 eq), DMF (Peptide synthesis grade). Steps:

  • Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes. Drain thoroughly.

  • In Situ Activation (Critical Step): Dissolve Fmoc-ACHC-OH and HATU in minimal DMF. Add this solution directly to the resin. Do not pre-activate.

  • Base Addition: Immediately add DIEA to the resin slurry to initiate activation directly in the presence of the nucleophile.

  • Microwave Coupling: Heat the reaction to 75°C for 10 minutes using a microwave peptide synthesizer (e.g., CEM Liberty Blue).

  • Validation Gate (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Kaiser test.

    • If blue (positive): Incomplete coupling due to steric hindrance. Repeat steps 2-4 with COMU/TMP.

    • If yellow/colorless (negative): Proceed to step 6.

  • Capping: Treat the resin with 10% Acetic Anhydride and 10% DIEA in DMF for 5 minutes to permanently cap any unreacted deletion sequences.

Protocol 2: Mild Fmoc Deprotection to Minimize Aspartimide Formation

Use this protocol when ACHC is coupled adjacent to an Aspartate (Asp) residue.

Materials: Piperazine, HOBt (Hydroxybenzotriazole), DMF. Steps:

  • Cocktail Preparation: Prepare a fresh solution of 5% (w/v) Piperazine and 0.1 M HOBt in DMF[6].

  • Initial Deprotection: Add 5 mL of the cocktail to the resin. Agitate at room temperature for 5 minutes to neutralize residual acids and begin cleavage. Drain.

  • Extended Deprotection: Add another 5 mL of the cocktail. Agitate for 15 minutes. The weaker basicity of piperazine requires a longer residence time but prevents the base-catalyzed imide ring closure[5].

  • Validation Gate (Micro-cleavage): Withdraw 2 mg of resin. Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. Ensure the mass matches the desired sequence without a -18 Da (aspartimide) or +67 Da (piperidide) adduct.

  • Washing: Wash the resin 5 times with DMF to completely remove piperazine before the next coupling step.

Part 5: References

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][1]

  • Epimerisation in Peptide Synthesis MDPI URL:[Link][5]

  • Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Micro-Flow Reactor National Institute of Informatics (NII) URL:[Link][4]

  • The Chemistry of Benzotriazole Derivatives National Academic Digital Library of Ethiopia URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Crucial Role of ¹H NMR in Stereoisomer Differentiation

An In-Depth Guide to the ¹H NMR Interpretation of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid and its Stereochemical Distinction In the realm of drug development and chemical research, the precise determination of a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Interpretation of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid and its Stereochemical Distinction

In the realm of drug development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. For chiral compounds such as 2-((1R,2R)-2-aminocyclohexyl)acetic acid, a gamma-aminobutyric acid (GABA) analogue with potential therapeutic applications, confirming the relative stereochemistry of the substituents on the cyclohexane ring is a critical step. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique to elucidate these stereochemical nuances. This guide provides a detailed interpretation of the expected ¹H NMR spectrum of the trans isomer, 2-((1R,2R)-2-aminocyclohexyl)acetic acid, and contrasts it with its cis diastereomer, highlighting the key spectral features that enable their unambiguous differentiation.

Interpreting the ¹H NMR Spectrum of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

The (1R,2R) configuration dictates a trans relationship between the amino and the acetic acid groups on the cyclohexane ring. In its most stable chair conformation, both bulky substituents will preferentially occupy equatorial positions to minimize steric strain. This conformational preference is the key to interpreting the ¹H NMR spectrum.

The protons on the cyclohexane ring (H1-H6) will exhibit characteristic chemical shifts and coupling constants. The protons attached to the carbons bearing the substituents (C1 and C2) are of particular diagnostic importance.

Expected Chemical Shifts and Multiplicities:

  • H1 (proton on the carbon with the acetic acid group): This proton is expected to resonate in the range of 2.0-2.5 ppm. Due to the electron-withdrawing effect of the adjacent carboxylic acid, it will be shifted downfield compared to unsubstituted cyclohexane protons. Its multiplicity will be a complex multiplet due to couplings with the adjacent protons on C2 and C6.

  • H2 (proton on the carbon with the amino group): This proton will likely appear in the 2.5-3.0 ppm region, deshielded by the adjacent nitrogen atom. Similar to H1, it will be a multiplet due to couplings to H1 and H3.

  • Cyclohexane Ring Protons (H3, H4, H5, H6): The remaining eight protons on the cyclohexane ring will typically resonate in the upfield region of 1.0-2.0 ppm. These signals will often be complex and overlapping multiplets.

  • Acetic Acid Methylene Protons (-CH₂COOH): The two protons of the methylene group in the acetic acid side chain are diastereotopic and are expected to appear as a multiplet or two separate signals around 2.3-2.7 ppm.

  • Amine and Carboxylic Acid Protons (-NH₂ and -COOH): These protons are exchangeable and may appear as broad singlets over a wide chemical shift range, or may not be observed at all depending on the solvent and concentration. The carboxylic acid proton can range from 10-13 ppm, while the amine protons are typically found between 1-5 ppm.[1][2]

The Decisive Role of Coupling Constants in Stereochemical Assignment

The most definitive information for assigning the trans stereochemistry comes from the coupling constants (J-values) between the vicinal protons on the cyclohexane ring, particularly H1 and H2. In a chair conformation, the dihedral angle between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons is approximately 180°, 60°, and 60°, respectively. According to the Karplus relationship, the magnitude of the three-bond coupling constant (³J) is dependent on this dihedral angle.

For the trans isomer with both substituents in equatorial positions, the protons on C1 and C2 (H1 and H2) will both be in axial positions. This results in a large axial-axial coupling constant (³Jax-ax), typically in the range of 8-13 Hz.[3]

Comparison with the cis-Isomer: A Tale of Two Conformations

In contrast, the cis-isomer, 2-((1R,2S)-2-aminocyclohexyl)acetic acid, would have one substituent in an axial position and the other in an equatorial position in its most stable chair conformation. This leads to a significantly different set of coupling constants for the key protons. The vicinal coupling between H1 and H2 in the cis-isomer would be either axial-equatorial (³Jax-eq) or equatorial-axial (³Jeq-ax), both of which are significantly smaller, typically in the range of 2-4 Hz.[3]

This marked difference in the coupling constant between H1 and H2 provides a clear and reliable method to distinguish between the cis and trans diastereomers.

Feature2-((1R,2R)-2-Aminocyclohexyl)acetic acid (trans)cis-Isomer
Stereochemistry Substituents are on opposite sides of the ring.Substituents are on the same side of the ring.
Stable Conformation Diaxial protons (H1 and H2)Axial-equatorial or equatorial-axial protons (H1 and H2)
³JH1-H2 Coupling Constant Large (8-13 Hz)Small (2-4 Hz)
Appearance of H1/H2 signals Often well-resolved with large splittingOften broader or with smaller, less-defined splitting

Experimental Protocol for ¹H NMR Acquisition

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 2-((1R,2R)-2-aminocyclohexyl)acetic acid sample.
  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and COOH).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the instrument to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width, acquisition time, and relaxation delay. A typical acquisition time would be 2-4 seconds with a relaxation delay of 1-5 seconds.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • For enhanced structural elucidation, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled proton networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Visualizing Molecular Structure and Key Proton Relationships

The following diagram illustrates the chair conformation of 2-((1R,2R)-2-aminocyclohexyl)acetic acid and highlights the key axial protons responsible for the characteristic large coupling constant.

Caption: Chair conformation of trans-2-((1R,2R)-2-aminocyclohexyl)acetic acid showing the axial relationship between H1 and H2, leading to a large coupling constant.

Workflow for Stereochemical Determination using ¹H NMR

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Stereochemical Assignment dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer acquire_1D Acquire 1D ¹H Spectrum transfer->acquire_1D acquire_2D Acquire 2D COSY Spectrum (Optional) acquire_1D->acquire_2D identify Identify H1 and H2 signals acquire_1D->identify measure_J Measure ³J(H1-H2) coupling constant identify->measure_J compare Compare J-value to expected ranges measure_J->compare assign Assign stereochemistry (trans or cis) compare->assign

Sources

Comparative

Determining enantiomeric excess of (1R,2R)-aminocyclohexyl acetic acid

An In-Depth Guide to the Determination of Enantiomeric Excess for (1R,2R)-Aminocyclohexyl Acetic Acid: A Comparative Analysis of Analytical Methodologies As a Senior Application Scientist, the precise determination of en...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Determination of Enantiomeric Excess for (1R,2R)-Aminocyclohexyl Acetic Acid: A Comparative Analysis of Analytical Methodologies

As a Senior Application Scientist, the precise determination of enantiomeric excess (ee) is a recurring and critical challenge, particularly within the pharmaceutical industry. The stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental attribute that dictates its pharmacological and toxicological profile. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization and control of stereoisomers.[1][2][3][4] The enantiomers of a chiral drug can exhibit widely different activities, with one being therapeutic while the other might be inactive or even harmful.[5][6]

This guide focuses on (1R,2R)-aminocyclohexyl acetic acid, a chiral amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric purity is paramount. Here, we move beyond a simple listing of methods to provide a comparative analysis grounded in field experience, explaining the causality behind experimental choices to empower researchers in drug development to select and implement the most appropriate analytical strategy.

Comparative Overview of Core Methodologies

The primary techniques for determining the enantiomeric excess of chiral molecules like (1R,2R)-aminocyclohexyl acetic acid are chromatographic and spectroscopic. Each approach offers a unique set of advantages and limitations. The choice of method is often a strategic decision based on factors such as required accuracy, sample throughput, availability of instrumentation, and the stage of drug development.[7]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[7]Separation of volatile, derivatized enantiomers based on differential interaction with a chiral stationary phase.[8]Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing distinct NMR signals for each enantiomer.[9]
Analysis Time ~15-30 minutes per sample.[7]~30 minutes per sample.~5-15 minutes per sample.[7]
Resolution Excellent resolution (Rs ≥ 5) is often achievable with proper method development.[7]High resolution can be achieved with appropriate chiral columns.[8]Dependent on the choice of chiral auxiliary and NMR field strength; achieving baseline separation for accurate integration can be challenging for low ee values.
Sensitivity (LOD/LOQ) High sensitivity, with LOD/LOQ for the minor enantiomer often in the low µg/mL range.[7]Very high sensitivity, especially with a Mass Spectrometry (MS) detector.Generally lower than chromatographic methods; best suited for ee > 5-10%.[7]
Sample Preparation Often minimal; direct analysis of underivatized amino acids is possible with certain CSPs.[10]Requires derivatization to create volatile and thermally stable analytes.[11][12]Simple mixing of the analyte with a CSA in an NMR tube.
Destructive? YesYesNo (with Chiral Solvating Agents).
Solvent Consumption High (mobile phase).[7]Low (carrier gas).[7]Low (~0.5-1 mL of deuterated solvent per sample).[7]

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

For routine quality control and release testing in a regulated environment, chiral HPLC is the undisputed gold standard. Its robustness, high resolving power, and the wide availability of diverse chiral stationary phases (CSPs) make it exceptionally versatile.[13]

The fundamental principle is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for separation and quantification.[10] Polysaccharide-based CSPs are among the most widely used and successful for a broad range of chiral compounds, including amino acids.[14]

Detailed Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust and self-validating chiral HPLC method for (1R,2R)-aminocyclohexyl acetic acid.

1. Column Selection and Screening:

  • Rationale: The analyte possesses both a basic amine group and an acidic carboxylic acid group, making it zwitterionic. This dual functionality dictates the choice of CSP. Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) or zwitterionic CSPs are excellent starting points as they are known for their broad selectivity for underivatized amino acids.[15]

  • Procedure:

    • Screen at least two to three columns with different selectivities (e.g., a polysaccharide-based column like Chiralpak IA, and a macrocyclic glycopeptide column).

    • Begin with a generic mobile phase system, such as a mix of an organic modifier (Methanol or Acetonitrile) and an aqueous buffer containing additives.[15]

2. Mobile Phase Optimization:

  • Rationale: The mobile phase composition is critical for achieving optimal resolution and peak shape. For an amino acid, controlling the pH and ionic strength is key to managing the analyte's ionization state and its interaction with the CSP. Additives like triethylamine (TEA) or acetic acid can act as ionic competitors, improving peak symmetry.[16]

  • Procedure:

    • Prepare a mobile phase of Methanol/Acetonitrile (75/25 v/v).

    • Add additives: 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH). The ratio and concentration can be adjusted.[15]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Systematically vary the ratio of organic modifiers and the concentration of additives to maximize the resolution (Rs) between the enantiomer peaks.

3. Sample Preparation:

  • Rationale: Simplicity in sample preparation minimizes potential errors, such as racemization. The ability to analyze the amino acid directly without derivatization is a significant advantage of modern CSPs.[10]

  • Procedure:

    • Accurately weigh and dissolve the (1R,2R)-aminocyclohexyl acetic acid sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[10]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column and instrument.

4. Detection and Data Analysis:

  • Rationale: Since the analyte may lack a strong chromophore, UV detection at low wavelengths (200-220 nm) is often necessary.[15] The calculation of enantiomeric excess is based on the area percentages of the two enantiomer peaks, assuming an identical response factor for both.

  • Procedure:

    • Set the UV detector to 210 nm.

    • Inject the prepared sample.

    • Integrate the area under each peak (AreaR,R and AreaS,S).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[10]

5. System Suitability and Validation (Trustworthiness):

  • Rationale: To ensure the method is self-validating, system suitability tests (SSTs) must be performed. This confirms that the chromatographic system is performing adequately for the intended analysis.

  • Procedure:

    • Prepare a sample of the racemic mixture.

    • Inject the racemic mixture multiple times (n=5).

    • The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0, the tailing factor for each peak is ≤ 2.0, and the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis start Define Analyte: (1R,2R)-aminocyclohexyl acetic acid select_column Select CSPs (e.g., Polysaccharide, Zwitterionic) start->select_column Zwitterionic nature screen Screen Columns & Mobile Phases select_column->screen prep_mobile Prepare Mobile Phases (Organic + Additives) prep_mobile->screen prep_sample Prepare Racemic & Test Samples (Dissolve in Mobile Phase) prep_sample->screen optimize Optimize for Resolution (Rs) - Adjust mobile phase ratio - Modify additives screen->optimize Initial separation observed sst Perform System Suitability Test (SST) - Resolution > 2.0 - Tailing < 2.0 optimize->sst Final method defined sst->optimize SST Failed analyze Analyze Test Sample sst->analyze SST Passed calculate Integrate Peaks & Calculate % ee analyze->calculate

Caption: A generalized workflow for chiral HPLC method development.

Alternative and Complementary Techniques

While HPLC is often the primary choice, other methods offer distinct advantages in specific scenarios.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique renowned for its high resolution and sensitivity.[8] However, its application to amino acids is contingent on a crucial step: derivatization. Amino acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis.[11][12] They must be converted into volatile derivatives, typically through a two-step process of esterification of the carboxylic acid group followed by acylation of the amine group.[10]

  • Causality of Derivatization: This chemical modification is not merely procedural; it is essential to overcome the analyte's inherent physical properties (high polarity, low volatility) that are incompatible with the GC process. The choice of derivatizing agent (e.g., heptafluorobutyric anhydride) is driven by the need to create a derivative that is both thermally stable and volatile.[10]

  • When to Choose GC: Chiral GC-MS is particularly advantageous when extremely high sensitivity is required to detect trace enantiomeric impurities or when analyzing complex matrices where the mass spectrometer's selectivity can isolate the analyte from interferences.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a chiral environment within the NMR tube.[17] A chiral solvating agent (CSA) is added to the sample, which forms weak, transient diastereomeric complexes with the enantiomers of the analyte.[18] This interaction leads to a subtle difference in the chemical environment experienced by the nuclei of each enantiomer, resulting in separate signals in the NMR spectrum.[19][20]

  • Causality of Signal Splitting: The key is the formation of these non-covalent diastereomeric complexes. The differential spatial arrangement of the analyte enantiomers relative to the CSA causes a small but measurable difference in the magnetic shielding of specific protons, leading to two distinct peaks (or sets of peaks) where there was previously only one.

  • When to Choose NMR: NMR is exceptionally fast, non-destructive, and uses minimal solvent.[7] It is an excellent tool for rapid screening during synthesis development or for confirming the identity of the major enantiomer. However, its lower sensitivity makes it less suitable for accurately quantifying very high enantiomeric excess (e.g., >99% ee), as the minor enantiomer's signal may be lost in the baseline noise.

A Note on Absolute Configuration: Vibrational Circular Dichroism (VCD)

While HPLC, GC, and NMR are used to determine the ratio of enantiomers (the ee), they do not inherently identify the absolute configuration (i.e., which peak corresponds to the (1R,2R)-enantiomer). Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can unambiguously determine the absolute configuration of a chiral molecule in solution, without the need for crystallization.[21][22][23] It works by measuring the differential absorption of left and right circularly polarized infrared light.[24] The experimental VCD spectrum is then compared to a spectrum predicted by density functional theory (DFT) calculations for a known configuration. A match confirms the absolute stereochemistry of the sample.[25]

Method_Selection q1 What is the primary goal? q2 High Accuracy (>99.5% ee) & Quantitative? q1->q2 Determine ee Ratio ans_vcd VCD q1->ans_vcd Determine Absolute Configuration q3 Need for very high sensitivity (trace analysis)? q2->q3 No (Process Screening) ans_hplc Chiral HPLC q2->ans_hplc Yes (Routine QC) q4 Is sample limited or non-destructive analysis required? q3->q4 No ans_gc Chiral GC-MS q3->ans_gc Yes q4->ans_hplc No ans_nmr NMR with CSA q4->ans_nmr Yes

Caption: Decision guide for selecting an analytical method.

Conclusion

The determination of enantiomeric excess for critical chiral building blocks like (1R,2R)-aminocyclohexyl acetic acid is a multi-faceted analytical challenge. While Chiral HPLC stands out as the most robust, versatile, and widely accepted method for quantitative analysis in a drug development setting, it is not the only tool available. Chiral GC-MS offers superior sensitivity for trace analysis, provided the necessary derivatization is feasible. NMR spectroscopy provides a rapid, non-destructive alternative for process monitoring where high precision at the extremes of the ee scale is not the primary requirement. Finally, techniques like VCD are indispensable for the complementary and foundational task of confirming absolute configuration.

A senior scientist's role involves not just executing a protocol but understanding the strengths and weaknesses of each technique to build a comprehensive and defensible analytical data package. By selecting the right tool for the right question, researchers can ensure the stereochemical integrity of their molecules, satisfying both scientific and regulatory demands.

References

  • Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). Journal of the American Chemical Society. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. [Link]

  • Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor. (2025). RSC Publishing. [Link]

  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. (2006). PubMed. [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (2008). ResearchGate. [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. (2004). The Journal of Organic Chemistry. [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2024). ACS Publications. [Link]

  • Chiral separation of amino acids by gas chromatography. (2005). ResearchGate. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). PMC. [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2017). Organic Chemistry Frontiers. [Link]

  • Chiral Drugs: An Overview. (2004). PMC. [Link]

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. (2025). JASCO Global. [Link]

  • Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations. (2014). ResearchGate. [Link]

  • Chiral Bioequivalence – An Explainer. (2025). Chiralpedia. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2018). ResearchGate. [Link]

  • Chiral Separation of Amino Acids by Gas Chromatography (2004). (2005). SciSpace. [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Sci-Hub. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). University of Pisa. [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. (1996). ResearchGate. [Link]

  • Single-enantiomer Drug Substances. (2006). Journal of Health Science. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2018). PMC. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. (2025). Chiralpedia. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2005). Spectroscopy Europe. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (1995). Enantioselective Synthesis. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). MDPI. [Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. (2016). MDPI. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of (1R,2R)- vs. (1S,2S)-Aminocyclohexyl Acetic Acid: A Stereochemical Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereochemistry in Drug Action In the realm of pharmacology and drug development, the three-dimensional arrangement of at...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Action

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a paramount determinant of its biological activity.[1] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different, and sometimes opposing, pharmacological and toxicological profiles.[1][2] This guide provides a comparative analysis of the potential biological activities of the (1R,2R) and (1S,2S) enantiomers of aminocyclohexyl acetic acid, rigidified analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

The Aminocyclohexyl Acetic Acid Scaffold: A Conformationally Constrained GABA Analogue

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest for the treatment of neurological and psychiatric disorders. The flexible nature of the GABA molecule allows it to adopt multiple conformations, not all of which are active at its receptors. By incorporating the pharmacophoric elements of GABA into a rigid cyclohexane ring, as in aminocyclohexyl acetic acid, we can lock the molecule into a more defined conformation. This conformational restriction can lead to increased potency and selectivity for specific GABA receptor subtypes.

The (1R,2R) and (1S,2S) designations refer to the absolute configuration at the two stereocenters on the cyclohexane ring where the amino and acetic acid groups are attached. These enantiomers are expected to present their functional groups in distinct spatial orientations, which will be a critical factor in their interaction with the chiral environment of a biological receptor.

Hypothesized Differential Activity at GABA Receptors: A Tale of Two Enantiomers

Based on studies of other chiral GABA analogues, it is highly probable that the (1R,2R) and (1S,2S) enantiomers of aminocyclohexyl acetic acid will exhibit significant differences in their biological activity. For instance, studies on the enantiomers of cis-2-aminomethylcyclopropanecarboxylic acid, another rigid GABA analogue, demonstrated that one enantiomer acts as a potent agonist at GABA-C receptors, while the other is a weak antagonist.[3] This stark difference in pharmacology underscores the exquisite stereoselectivity of GABA receptors.

It is therefore reasonable to hypothesize that one enantiomer of aminocyclohexyl acetic acid will have a higher affinity and/or efficacy for a particular GABA receptor subtype compared to its mirror image. This difference in activity can be attributed to the specific three-point interactions between the ligand and the receptor binding pocket. A subtle change in the spatial orientation of a key functional group, such as the amino or carboxylate group, can dramatically alter the binding energy and subsequent receptor activation or inhibition.

Potential Signaling Pathways and Mechanisms of Action

As GABA analogues, the primary molecular targets for (1R,2R)- and (1S,2S)-aminocyclohexyl acetic acid are expected to be GABA receptors, which are ligand-gated ion channels (GABA-A and GABA-C receptors) or G-protein coupled receptors (GABA-B receptors).

GABA-A Receptor Interaction

Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission. The binding of a GABA analogue to the GABA-A receptor is a highly stereospecific event.

GABA_A_Signaling cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Channel Opening Ligand (1R,2R) or (1S,2S) Aminocyclohexyl Acetic Acid Ligand->GABA_A Binding Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Hypothetical signaling pathway of aminocyclohexyl acetic acid enantiomers at a GABA-A receptor.

Quantitative Data from Structurally Related GABA Analogues

To illustrate the potential impact of stereochemistry on biological activity, the following table summarizes data for the enantiomers of a related cyclopropane GABA analogue, cis-2-aminomethylcyclopropanecarboxylic acid (CAMP), at GABA-C receptors.

CompoundReceptorActivityKD (µM)Imax (%)Reference
(+)-CAMPρ1Agonist~40~100[3]
(-)-CAMPρ1AntagonistIC50 ~900-[3]
(+)-CAMPρ2Agonist~17~100[3]
(-)-CAMPρ2AntagonistIC50 ~400-[3]

This data clearly demonstrates that a change in stereochemistry from (+) to (-) completely reverses the pharmacology of the compound from a full agonist to a weak antagonist.

Experimental Protocols for Activity Assessment

To empirically determine and compare the biological activities of the (1R,2R) and (1S,2S) enantiomers of aminocyclohexyl acetic acid, the following experimental protocols are recommended.

Radioligand Binding Assay to Determine Receptor Affinity

This assay measures the ability of the test compounds to displace a radiolabeled ligand from its receptor, providing a measure of their binding affinity (Ki).

Workflow:

Binding_Assay Start Start Prepare_Membranes Prepare Receptor- Containing Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Count Quantify Bound Radioactivity Separate->Count Analyze Analyze Data to Determine Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GABA receptor subtype of interest.

  • Incubation: In a multi-well plate, incubate the membranes with a known concentration of a suitable radioligand (e.g., [3H]GABA) and a range of concentrations of the test compounds ((1R,2R)- and (1S,2S)-aminocyclohexyl acetic acid).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of the compounds as agonists, antagonists, or modulators of ligand-gated ion channels expressed in Xenopus oocytes.

Detailed Steps:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the desired GABA receptor.

  • Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the oocyte with a control solution and then with solutions containing various concentrations of the test compounds.

  • Data Acquisition: Record the current responses elicited by the application of the compounds.

  • Data Analysis: For agonists, plot the peak current amplitude against the compound concentration and fit the data to the Hill equation to determine the EC50 and maximum efficacy. For antagonists, co-apply the antagonist with a known agonist and determine the IC50.

Conclusion: The Imperative of Stereochemical Characterization

While direct experimental data comparing the biological activities of (1R,2R)- and (1S,2S)-aminocyclohexyl acetic acid is currently lacking, the foundational principles of stereopharmacology and evidence from structurally related compounds strongly suggest that these enantiomers will exhibit distinct pharmacological profiles. The rigid cyclohexane scaffold provides a valuable tool for probing the conformational requirements of GABA receptor binding sites. Future studies employing the experimental protocols outlined in this guide are essential to elucidate the specific activities of each enantiomer and to unlock their full therapeutic potential. The synthesis and characterization of enantiomerically pure compounds are, therefore, not merely an academic exercise but a critical step in the development of safer and more effective drugs.

References

  • Duke, R. K., et al. (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. British Journal of Pharmacology, 131(8), 1535–1542. (2000). [Link]

  • Lehmann, F. P., & Ariëns, E. J. Stereoselectivity and affinity in molecular pharmacology. Trends in Pharmacological Sciences, 1(4), 122-125. (1980). [Link]

  • Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical and Research Allied Sciences, 1(1), 1-10. (2012). [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 657. (2019). [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation of Aminocyclohexyl Acetic Acid Isomers: A Comparative Guide

Introduction Aminocyclohexyl acetic acid (ACHA) and its structural isomers (e.g., 2-aminocyclohexylacetic acid, trans-4-aminocyclohexylacetic acid) are highly versatile building blocks in medicinal chemistry. They freque...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminocyclohexyl acetic acid (ACHA) and its structural isomers (e.g., 2-aminocyclohexylacetic acid, trans-4-aminocyclohexylacetic acid) are highly versatile building blocks in medicinal chemistry. They frequently serve as conformationally restricted analogs of γ-aminobutyric acid (GABA)[1] and are critical synthetic intermediates for advanced therapeutics, including the D3/D2 receptor partial agonist cariprazine[2] and novel Mcl-1 inhibitors[3].

Because the stereochemistry of the cyclohexane ring dictates the spatial orientation of the pharmacophore, rigorous separation of diastereomers (cis/trans) and enantiomers (R/S) is paramount for ensuring pharmacological efficacy and mitigating off-target toxicity[4]. This guide objectively compares direct and indirect HPLC methodologies for ACHA chiral separation, providing application scientists with validated protocols, mechanistic insights, and performance metrics.

Mechanistic Causality: The Challenge of ACHA Separation

ACHA presents unique chromatographic challenges due to its zwitterionic nature (containing both a primary amine and a carboxylic acid) and the absence of a strong UV-absorbing chromophore.

  • Diastereomeric Resolution: Cis- and trans-isomers possess distinct physical properties, dipole moments, and thermodynamic stabilities[4]. Consequently, they do not require chiral environments and can be resolved using standard achiral reverse-phase (RP-HPLC) columns (e.g., C18) prior to enantiomeric analysis.

  • Enantiomeric Resolution: Resolving the non-superimposable mirror images requires a chiral environment. This is achieved either by derivatizing the molecule with a chiral reagent to form diastereomers (Indirect Method ) or by using a Chiral Stationary Phase (CSP) that forms transient, stereoselective host-guest complexes with the analyte (Direct Method ).

Comparative Analysis of Chiral Separation Strategies

Strategy A: Direct Separation via Crown Ether Columns

Crown ether phases (e.g., Daicel CHIRALPAK CR(+)) specifically recognize primary amines. The mobile phase must be highly acidic to ensure the ACHA amino group is fully protonated (-NH₃⁺). The chiral crown ether cavity forms an inclusion complex with the -NH₃⁺ group via hydrogen bonding, while the chiral barrier of the stationary phase sterically interacts with the cyclohexane ring, leading to the differential retention of enantiomers.

Strategy B: Direct Separation via Macrocyclic Glycopeptides

Teicoplanin-based columns (e.g., Astec Chirobiotic T) offer multiple interaction sites, including hydrogen bonding, pi-pi interactions, and steric exclusion. They operate efficiently in aqueous-organic mobile phases and are highly effective for underivatized zwitterionic amino acids.

Strategy C: Indirect Separation via Pre-column Derivatization

ACHA is reacted with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This converts the enantiomers into diastereomers, which are easily separated on a standard high-efficiency C18 column. Crucially, derivatization introduces a strong chromophore (absorbing at 340 nm), drastically improving the Limit of Quantitation (LLOQ).

Quantitative Performance Comparison
ParameterCrown Ether CSP (Direct)Macrocyclic Glycopeptide (Direct)Marfey's Derivatization (Indirect)
Primary Column Type CHIRALPAK CR(+) / CR(-)Astec Chirobiotic TAchiral C18 (e.g., Zorbax Eclipse)
Mobile Phase pH 1.5 - 2.0 (HClO₄ aq)MeOH/H₂O or EtOH/H₂OACN / Water (0.1% TFA) Gradient
Resolution (Rs) > 2.51.5 - 2.0> 3.0
Analysis Time ~15-20 min~10-15 min~30-40 min (incl. derivatization)
Sensitivity (UV) Low (requires 210 nm)Low (requires 210 nm)High (340 nm)
Ideal Use Case Preparative scale, pure APIFast LC/MS screeningTrace enantiomeric impurity analysis

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols integrate system suitability testing (SST) and mechanistic causality.

Protocol 1: Direct Chiral Separation using Crown Ether CSP
  • Mobile Phase Preparation: Prepare a 10 mM Perchloric acid (HClO₄) solution in HPLC-grade water (pH ~2.0). Filter through a 0.22 µm membrane.

    • Causality: The low pH ensures complete protonation of the ACHA amine, which is an absolute requirement for it to act as a "guest" within the crown ether cavity.

  • System Setup: Install a CHIRALPAK CR(+) column (4.6 x 150 mm, 5 µm). Set column temperature to 25°C. Flow rate: 1.0 mL/min. Isocratic elution.

  • Detection: UV at 210 nm (Alternatively, use ELSD or CAD if UV sensitivity is insufficient due to the lack of chromophores).

  • Sample Preparation: Dissolve the ACHA standard in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability (Self-Validation): Inject a racemic mixture of ACHA. The system is validated for use only if the resolution (Rs) between the (R)- and (S)-enantiomers is ≥ 2.0 and the peak tailing factor is ≤ 1.5.

Protocol 2: Indirect Separation via Marfey's Reagent
  • Derivatization Reaction: To 50 µL of ACHA solution (2 mM in water), add 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO₃.

    • Causality: The alkaline NaHCO₃ deprotonates the primary amine of ACHA, allowing it to act as a nucleophile in the S_NAr reaction with the fluorodinitrobenzene ring of FDAA.

  • Incubation: Heat the mixture at 40°C for 1 hour.

    • Causality: Mild heating accelerates the substitution reaction to completion without providing enough thermal energy to cause racemization.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl to neutralize the base. Dilute with 810 µL of Mobile Phase A.

  • Chromatography: Inject 10 µL onto a C18 column (4.6 x 150 mm, 5 µm). Use a gradient of Mobile Phase A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile) from 10% B to 50% B over 30 minutes. Detect at 340 nm.

Visualizing the Workflows and Mechanisms

Below is the decision matrix for selecting the appropriate analytical workflow for ACHA isomers, progressing from a crude mixture to enantiopure validation.

G Start ACHA Isomer Mixture (cis/trans + enantiomers) Step1 Diastereomer Separation (Achiral C18 RP-HPLC) Start->Step1 Branch1 Isolated trans-ACHA Step1->Branch1 Branch2 Isolated cis-ACHA Step1->Branch2 Decision Chiral Resolution Strategy? Branch1->Decision Branch2->Decision Direct Direct Separation (Crown Ether / Chirobiotic) Decision->Direct Underivatized API Indirect Indirect Separation (Marfey's Derivatization) Decision->Indirect Trace Impurity Analysis Result1 Enantiopure (R)-/(S)-ACHA Direct->Result1 Indirect->Result1

Caption: Decision tree for the chromatographic isolation and chiral resolution of ACHA isomers.

The following diagram illustrates the molecular recognition mechanism that enables direct chiral separation on a Crown Ether stationary phase.

Mechanism CSP Chiral Stationary Phase (Crown Ether Cavity) Complex Host-Guest Inclusion Complex (Stereoselective) CSP->Complex Hydrogen Bonding Dipole-Dipole Analyte Protonated ACHA (-NH3+) Analyte->Complex Steric Fit Elution Differential Elution (R vs S enantiomer) Complex->Elution

Caption: Mechanistic pathway of stereoselective host-guest complexation in Crown Ether HPLC.

Conclusion

The selection of an HPLC method for ACHA chiral separation depends heavily on the analytical objective. For preparative isolation or LC-MS compatible screening, direct separation using Crown Ether or Macrocyclic Glycopeptide columns is superior due to the omission of complex derivatization steps. Conversely, for highly sensitive quantification of trace enantiomeric impurities—such as in the late-stage drug development of cariprazine analogs—indirect separation via Marfey's reagent provides the necessary UV detectability and baseline resolution.

References

  • Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of conformationally restricted Analogs of γ-aminobutyric acid Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Crystallographic Analysis of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid and its Analogue Gabapentin

This guide provides a comprehensive comparative analysis of the crystallographic data of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid and its structural analogue, gabapentin. While a specific crystallographic information fil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the crystallographic data of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid and its structural analogue, gabapentin. While a specific crystallographic information file (CIF) for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid is not publicly available in major databases as of the last update of this guide, this document outlines the established methodologies for obtaining such data and leverages the extensive crystallographic information available for gabapentin to draw insightful comparisons and predictions. This approach is designed for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this class of compounds.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a drug substance's physicochemical properties, including its solubility, stability, and bioavailability. X-ray crystallography is the definitive method for elucidating this atomic-level architecture.[1] For active pharmaceutical ingredients (APIs) like 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, a thorough understanding of its crystal structure is paramount for formulation development and regulatory approval.

2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a GABA analogue, sharing a core structural motif with the widely used anticonvulsant and analgesic drug, gabapentin.[2] Given this similarity, the extensive body of crystallographic research on gabapentin provides a robust framework for anticipating the structural characteristics of its derivatives.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining the crystal structure of a small molecule like 2-((1R,2R)-2-Aminocyclohexyl)acetic acid follows a well-established workflow. The causality behind each step is crucial for obtaining high-quality, publishable data.

Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Slow Evaporation d Crystal Mounting a->d Select suitable single crystal b Vapor Diffusion (Solvent/Anti-solvent) b->d c Cooling Crystallization c->d e Diffractometer Setup (X-ray Source, Detector) d->e Mount on goniometer f Data Acquisition e->f Expose to X-ray beam g Data Processing (Integration, Scaling) f->g Collect diffraction images h Structure Solution (e.g., Direct Methods) g->h Generate electron density map i Structure Refinement h->i Build and refine atomic model j Validation & Deposition (e.g., CCDC) i->j Finalize and validate structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:
  • Crystal Growth (Prerequisite for Data Collection): The cornerstone of a successful X-ray crystallography experiment is the availability of high-quality single crystals.

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals form. This is often the simplest starting point.

    • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with an "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

  • Data Collection:

    • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

    • Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer. Key components include an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[1]

    • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

    • Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, "direct methods" are commonly employed.[1]

    • Structure Refinement: The initial model is refined against the experimental data to optimize the atomic positions, bond lengths, and angles.

    • Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to obtain a CCDC number.[3][4]

Comparative Analysis: Gabapentin as a Structural Surrogate

Gabapentin, or 1-(aminomethyl)cyclohexaneacetic acid, is a well-studied GABA analogue with multiple known polymorphic forms and hydrates.[2][5] Its extensive crystallographic data provides a valuable basis for understanding the potential solid-state behavior of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

Key Structural Features of Gabapentin:
  • Zwitterionic Form: In the solid state, gabapentin typically exists as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-).[2]

  • Hydrogen Bonding Networks: The crystal structures of gabapentin polymorphs are stabilized by extensive networks of intermolecular hydrogen bonds between the ammonium and carboxylate groups.[2]

  • Polymorphism: Gabapentin is known to exhibit polymorphism, with at least three anhydrous forms (α, β, and γ) and a monohydrate reported.[2][5] These polymorphs differ in their crystal packing and, in some cases, the conformation of the cyclohexane ring.

  • Conformational Flexibility: The cyclohexane ring in gabapentin can adopt different chair conformations, contributing to its polymorphic diversity.[5]

Comparative Crystallographic Data of Gabapentin Polymorphs:
Propertyα-Gabapentinβ-Gabapentinγ-Gabapentin
Space Group P2₁/cP2₁/cC2/c
Z (Molecules/Unit Cell) 448
Density (g cm⁻³) 1.2571.2471.216
Packing Efficiency (%) 71.370.568.7
Key Hydrogen Bonds Intermolecular N-H···OIntermolecular N-H···O and Intramolecular N-H···OIntermolecular N-H···O
Thermodynamic Stability Most StableMetastableLeast Stable

Data compiled from Reece and Levendis (2008) as cited in[2].

Diagram: Predicted Hydrogen Bonding in 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

Caption: A simplified representation of expected intermolecular hydrogen bonding.

Predicted Crystallographic Properties of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid

Based on the structural analogy to gabapentin, we can infer several likely crystallographic characteristics for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid:

  • Zwitterionic State: It is highly probable that this molecule will also exist as a zwitterion in the solid state.

  • Hydrogen Bonding Motifs: Similar to gabapentin, extensive intermolecular hydrogen bonding between the ammonium and carboxylate groups will likely be the primary driver of the crystal packing.

  • Potential for Polymorphism: The conformational flexibility of the cyclohexane ring and the possibility of different hydrogen bonding networks suggest a high likelihood of polymorphism. The specific stereochemistry ((1R,2R)-) will influence the accessible packing arrangements.

  • Chirality: Unlike gabapentin, which is achiral, 2-((1R,2R)-2-Aminocyclohexyl)acetic acid is chiral. This will restrict its crystallization to chiral space groups.

Conclusion and Future Directions

While the definitive crystal structure of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid awaits experimental determination, a comprehensive understanding of its likely solid-state properties can be gleaned from a comparative analysis with its well-characterized analogue, gabapentin. The experimental workflow detailed in this guide provides a clear roadmap for obtaining the necessary crystallographic data. Future experimental work should focus on a systematic crystallization screening of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid to identify and characterize its potential polymorphic forms. Such studies are indispensable for the development of robust and reliable pharmaceutical formulations.

References

  • Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin - PMC. (n.d.).
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review - MDPI. (2024, March 6).
  • Crystal structures of a new polymorphic form of gabapentin monohydrate and the e and z isomers of 4-tertiarybutylgabapentin - PubMed. (2009, January 15).
  • Cambridge Structural Database - Wikipedia. (n.d.).
  • Cambridge Structural Database - Re3data.org. (2026, February 3).
  • X-ray crystallography - Wikipedia. (n.d.).

Sources

Comparative

FTIR Spectrum Analysis of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid: A Comparative Guide for Foldamer Design

As peptidomimetics and foldamer-based therapeutics advance, the need for conformationally restricted building blocks has surged. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (often referred to as trans-γ-Ac6a) is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetics and foldamer-based therapeutics advance, the need for conformationally restricted building blocks has surged. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (often referred to as trans-γ-Ac6a) is a highly specialized, chiral γ-amino acid. Unlike flexible linear analogs, its rigid cyclohexyl ring preorganizes the peptide backbone, driving the formation of highly stable secondary structures such as 14-helices.

For researchers and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for validating these conformational states. This guide objectively compares the FTIR spectral performance of the (1R,2R)-trans isomer against its cis-isomer alternative and the unconstrained analog Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), providing a self-validating framework for spectral acquisition.

Mechanistic Grounding: The Role of Stereochemistry in γ-Amino Acids

To understand the FTIR spectra of these compounds, we must first address the causality behind their molecular vibrations. In the solid state, free γ-amino acids exist as zwitterions. A common pitfall for junior analysts is searching for a sharp N–H stretching band (3500–3300 cm⁻¹) in the free acid; however, this band is absent due to protonation, replaced by broad –NH₃⁺ stretching vibrations at ~2930 cm⁻¹ and ~2860 cm⁻¹[1].

When these monomers are polymerized into foldamers, the zwitterionic state is lost, and the true value of the (1R,2R) stereocenter emerges. The trans-stereochemistry of the cyclohexyl ring restricts the Cα–Cβ and Cβ–Cγ dihedral angles, forcing the amide bonds into a highly specific spatial arrangement [2].

  • The (1R,2R)-trans Isomer: Preferentially adopts a compact 14-helical structure characterized by robust, repeating intramolecular hydrogen bonds. This strong H-bonding network significantly weakens the C=O bond, shifting the Amide I band to lower wavenumbers (~1650 cm⁻¹) [3].

  • The cis Isomer: The altered ring geometry disrupts the 14-helix vector, often resulting in 12-helices or irregular folding patterns with weaker or different H-bond lengths, shifting the Amide I band higher.

  • Gabapentin (Unconstrained): Lacking a chiral ring constraint on the backbone itself, it remains highly flexible. Its oligomers exhibit predominantly free or weakly hydrogen-bonded amides [4].

Comparative FTIR Spectral Analysis

The quantitative data below summarizes the diagnostic FTIR peaks for these three alternatives. Data is divided into the Solid-State Zwitterion (relevant for raw material QC) and the Protected Oligomer State (relevant for foldamer structural validation).

Table 1: Solid-State Zwitterion FTIR Peak Comparison
Vibrational Mode2-((1R,2R)-2-Aminocyclohexyl)acetic acidcis-2-Aminocyclohexylacetic acidGabapentin (Unconstrained)Causality / Structural Note
–NH₃⁺ Stretch ~2940 cm⁻¹, ~2870 cm⁻¹~2945 cm⁻¹, ~2875 cm⁻¹2930 cm⁻¹, 2860 cm⁻¹Confirms zwitterionic state; shifts vary slightly due to crystal packing.
COO⁻ Asym. Stretch 1620 cm⁻¹1625 cm⁻¹1614 cm⁻¹Sensitive to intermolecular H-bonding in the crystal lattice.
COO⁻ Sym. Stretch 1550 cm⁻¹1555 cm⁻¹1545 cm⁻¹Coupled with –NH₃⁺ bending deformations.
Table 2: Solution-Phase Oligomer FTIR Peak Comparison (Amide Region)
Vibrational Mode(1R,2R)-trans Oligomer (14-Helix)cis Oligomer (12-Helix)Gabapentin Oligomer (Flexible)Causality / Structural Note
Amide A (N–H Stretch) ~3300 cm⁻¹ (Sharp)~3320 cm⁻¹ (Broader)~3440 cm⁻¹ (Free N-H)Lower wavenumber indicates stronger, highly ordered intramolecular H-bonds.
Amide I (C=O Stretch) ~1650 cm⁻¹~1665 cm⁻¹~1680 cm⁻¹The 14-helix of the trans isomer causes maximum C=O bond lengthening.
Amide II (N–H Bend) ~1540 cm⁻¹~1530 cm⁻¹~1515 cm⁻¹Reflects the restricted conformational space of the trans peptide backbone.

Structural Logic & Pathway Visualization

The following diagram maps the logical relationship between the choice of γ-amino acid isomer, its resulting foldamer topology, and the diagnostic FTIR spectral shifts observed during analysis.

G Compound γ-Amino Acid Derivatives Trans trans-2-Aminocyclohexylacetic acid (1R,2R-isomer) Compound->Trans Cis cis-2-Aminocyclohexylacetic acid (1S,2R-isomer) Compound->Cis Linear Gabapentin / GABA (Linear/Unconstrained) Compound->Linear TransFold 14-Helix Foldamer Strong Intramolecular H-Bonds Trans->TransFold Oligomerization CisFold 12-Helix Foldamer Alternative H-Bond Pattern Cis->CisFold Oligomerization LinearFold Highly Flexible No Stable Helical Pitch Linear->LinearFold Oligomerization FTIR_Trans FTIR Amide I: ~1650 cm⁻¹ Amide A: ~3300 cm⁻¹ TransFold->FTIR_Trans Spectral Shift FTIR_Cis FTIR Amide I: ~1665 cm⁻¹ Amide A: ~3320 cm⁻¹ CisFold->FTIR_Cis Spectral Shift FTIR_Linear FTIR Amide I: ~1680 cm⁻¹ Amide A: ~3440 cm⁻¹ (Free) LinearFold->FTIR_Linear Spectral Shift

Figure 1: Conformational pathways and FTIR spectral shifts for γ-amino acid isomers.

Self-Validating Experimental Protocol for FTIR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, do not rely on default instrument parameters. The following protocol is designed as a self-validating system for analyzing foldamer secondary structures in solution.

Why Solution Phase? Solid-state ATR-FTIR is excellent for raw material ID, but crystal packing forces can artificially induce or disrupt hydrogen bonds. To observe the intrinsic folding propensity of the (1R,2R)-trans isomer, we must analyze it in a non-competing, non-polar solvent like anhydrous CDCl₃.

Step 1: Instrument Calibration & Environmental Control
  • Purge the System: Purge the FTIR spectrometer sample compartment with dry nitrogen for at least 30 minutes to eliminate water vapor (which heavily interferes with the Amide I region at 1600–1700 cm⁻¹) and CO₂.

  • Self-Validation (Calibration Check): Run a standard 1.5 mil polystyrene film. Verify that the peak at 1601.2 cm⁻¹ is within ±0.5 cm⁻¹. If it fails, the interferometer requires recalibration before proceeding.

Step 2: Background Acquisition
  • Fill a CaF₂ liquid cell (path length: 1.0 mm) with anhydrous CDCl₃.

  • Acquire the background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality Check: We use CDCl₃ instead of CHCl₃ because the C-H bending mode of standard chloroform overlaps with the Amide II band. Deuteration shifts this interference out of the region of interest.

Step 3: Sample Preparation & Acquisition
  • Prepare a 1.0 mM to 5.0 mM solution of the protected 2-((1R,2R)-2-Aminocyclohexyl)acetic acid oligomer in anhydrous CDCl₃.

    • Expert Insight: Keep the concentration below 10 mM. Higher concentrations promote intermolecular hydrogen bonding, which will artificially broaden the Amide I band and mask the intramolecular 14-helix signature.

  • Inject the sample into the CaF₂ cell and acquire the spectrum (128 scans, 4 cm⁻¹ resolution) against the CDCl₃ background.

Step 4: Spectral Deconvolution & Analysis
  • Isolate the Amide I region (1700–1600 cm⁻¹) and the Amide A region (3500–3200 cm⁻¹).

  • Apply Fourier self-deconvolution (FSD) or second-derivative analysis to resolve overlapping bands.

  • Validation Criteria: A successful 14-helix formation driven by the (1R,2R)-trans isomer is confirmed if the ratio of the H-bonded Amide A peak (~3300 cm⁻¹) to the free Amide A peak (~3440 cm⁻¹) is > 5:1, alongside a dominant Amide I peak centered at ~1650 cm⁻¹.

Validation

A Comparative Guide to Validating the Purity of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid Standards

For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of starting materials is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of starting materials is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. This is particularly true for complex chiral molecules such as 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, a cyclic β-amino acid and a critical structural motif in various pharmacologically active compounds. The presence of diastereomeric or other process-related impurities can significantly alter a drug candidate's therapeutic and toxicological profile.

This in-depth technical guide provides a comparative analysis of state-of-the-art analytical methodologies for the comprehensive purity validation of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid standards. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering a self-validating framework for robust and reliable purity assessment.

The Criticality of Stereoisomeric Purity

2-((1R,2R)-2-Aminocyclohexyl)acetic acid possesses two chiral centers, giving rise to four possible stereoisomers. The (1R,2R) configuration is often the desired diastereomer, and its purity relative to the (1S,2S), (1R,2S), and (1S,2R) forms is paramount. Diastereomers, not being mirror images, exhibit different physicochemical properties, which can lead to distinct pharmacological and toxicological outcomes. Therefore, a rigorous analytical regimen to confirm both diastereomeric and enantiomeric purity is a non-negotiable aspect of quality control.

Comparative Analysis of Analytical Techniques

The validation of a 2-((1R,2R)-2-Aminocyclohexyl)acetic acid standard necessitates a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as the two most powerful and complementary techniques for this purpose.

Analytical TechniquePrincipleStrengthsLimitations
Chiral HPLC Differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times.High sensitivity for trace impurity detection, excellent resolving power for stereoisomers, well-established for quantitative analysis.[1][2]Requires method development and screening of various CSPs and mobile phases, potential for derivatization to introduce a chromophore for UV detection.[2]
¹H NMR Spectroscopy Diastereomers have distinct chemical environments for their nuclei, resulting in distinguishable signals in the NMR spectrum.Non-destructive, provides structural confirmation, allows for direct quantification of diastereomeric ratio without the need for a reference standard for the impurity.[3]Lower sensitivity compared to HPLC, may require high-field instruments for optimal resolution of signals.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Stereoisomeric Separation

Chiral HPLC is the cornerstone for determining the stereoisomeric purity of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid. The choice of the chiral stationary phase (CSP) is the most critical factor for achieving successful separation.[1] For cyclic amino acids, several types of CSPs have shown promise.

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile (ATP) B Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Zwitterionic) A->B C Screen Mobile Phases (Normal, Reversed, Polar Organic) B->C D Optimize Method Parameters (Flow Rate, Temperature, Additives) C->D E System Suitability D->E Proceed to Validation F Specificity / Selectivity E->F G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J Sensitivity (LOD & LOQ) I->J K Robustness J->K L L K->L Validated Method for Routine Use

Caption: A typical workflow for developing and validating a chiral HPLC method.

Recommended Chiral Stationary Phases for Method Screening:

  • Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate), are highly versatile and often provide excellent enantioselectivity for a wide range of chiral compounds, including amino acids.[1]

  • Zwitterionic CSPs: These phases are specifically designed for the separation of amphiprotic molecules like amino acids. They can offer unique selectivity based on both ionic and hydrophobic interactions.[4][5]

  • Crown Ether-based CSPs: Particularly effective for the separation of primary amines, these CSPs can provide excellent resolution for amino acid enantiomers.[6]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-((1R,2R)-2-Aminocyclohexyl)acetic acid standard in the mobile phase to a final concentration of approximately 1 mg/mL.

    • If UV detection is used and the compound lacks a strong chromophore, pre-column derivatization with a UV-active agent (e.g., a nitrobenzoxadiazole derivative) may be necessary.[1] However, direct detection at low wavelengths (e.g., 200-220 nm) or the use of a charged aerosol detector (CAD) can circumvent this need.[7]

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak IE or Chiralcel OD-H (for polysaccharide-based screening).

    • Mobile Phase: A screening approach using normal phase (e.g., hexane/ethanol with an acidic or basic additive) and reversed-phase (e.g., acetonitrile/water with 0.1% formic acid) is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or CAD.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[8][9][10][11]

¹H NMR Spectroscopy: A Powerful Tool for Diastereomeric Ratio Determination

¹H NMR spectroscopy offers a direct and non-destructive method for quantifying the diastereomeric purity of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid. The principle lies in the fact that diastereomers are distinct chemical entities, and thus, corresponding protons in each diastereomer will experience slightly different magnetic environments, leading to separate and resolvable signals in the NMR spectrum.

Workflow for Diastereomeric Ratio Determination by ¹H NMR

G A Sample Preparation (Dissolve in appropriate deuterated solvent) B Acquire High-Resolution ¹H NMR Spectrum (e.g., ≥400 MHz) A->B C Identify Diastereomerically-Resolved Signals B->C D Integrate the Selected Signals C->D E Calculate Diastereomeric Ratio D->E

Caption: A streamlined workflow for determining the diastereomeric ratio using ¹H NMR.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-((1R,2R)-2-Aminocyclohexyl)acetic acid standard into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals, one corresponding to the major (1R,2R) diastereomer and one to a minor diastereomer. Protons adjacent to the chiral centers are most likely to show distinct chemical shifts.

    • Carefully integrate the selected signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.[12]

Identifying and Quantifying Potential Impurities

Beyond stereoisomers, a comprehensive purity validation must also consider process-related impurities and degradation products. Based on the synthesis of structurally related compounds like gabapentin, potential impurities in 2-((1R,2R)-2-Aminocyclohexyl)acetic acid standards may include:

  • Starting materials and reagents: Residuals from the synthetic route.

  • Byproducts of the synthesis: Such as products of incomplete reaction or side reactions.

  • Degradation products: For instance, the intramolecular cyclization product, a lactam, is a known impurity in gabapentin.[13][14]

A reversed-phase HPLC method with UV and/or mass spectrometric (MS) detection is the preferred method for profiling these achiral impurities.

Conclusion: An Integrated Approach to Purity Validation

Ensuring the purity of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid standards is a critical undertaking that demands a scientifically rigorous and multi-faceted analytical strategy. While chiral HPLC provides unparalleled sensitivity and resolution for stereoisomeric impurities, ¹H NMR offers a rapid, non-destructive, and direct method for confirming the diastereomeric ratio and overall structure. An integrated approach, leveraging the strengths of both techniques, provides the most comprehensive and trustworthy validation of these critical standards. The methodologies and validation frameworks presented in this guide, grounded in established scientific principles and regulatory expectations, empower researchers and drug development professionals to confidently assess the purity of their materials, thereby ensuring the quality and safety of their ultimate therapeutic products.

References

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of cis-2-amino-cyclohex-3-enecarboxylic Acid. Benchchem.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Impurity analysis of gabapentin by HPLC-UV-CAD. ThermoFisher.
  • Chemical structures of Gabapentin (GP) and impurity A (impA).
  • Development and Validation of 2-Azaspiro[2][8] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. MDPI.

  • Aqueous-phase quantitative NMR determination of amino acid enantiomer ratio by 13C-NMR using chiral neodymium shift reagent. PubMed.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Gabapentin-impurities.
  • Identification, synthesis, isolation and characterization of formulation rel
  • Scope of cyclic peptide. Diastereomeric ratios were determined by 1 H...
  • Quantitative NMR Spectroscopy. University of Oxford.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Validation of a Reversed-Phase HPLC Method for Quantit
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • 2-(2-amino-1-propylcyclohexyl)acetic acid. Chemspace.
  • Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.
  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • Stereoselective Synthesis of 1-Amino-2-azidocyclopropanecarboxylic Acid Derivatives.

Sources

Comparative

A Guide to Structural and Functional Comparison: GABA vs. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid

As a Senior Application Scientist, a frequent challenge in neurotransmitter research is designing ligands with high specificity for a single receptor subtype. This is particularly true for γ-aminobutyric acid (GABA), the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, a frequent challenge in neurotransmitter research is designing ligands with high specificity for a single receptor subtype. This is particularly true for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its inherent structural flexibility, while allowing it to interact with a range of receptors, presents a significant hurdle for developing selective therapeutic agents.[3] This guide provides an in-depth structural and functional comparison between the highly flexible native neurotransmitter, GABA, and a conformationally restricted analogue, 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, to illuminate the principles of designing receptor-selective compounds.

Part 1: The Endogenous Ligand - GABA's Conformational Chameleon

Gamma-aminobutyric acid is a simple four-carbon amino acid.[4] Its power lies in its role as the chief inhibitory neurotransmitter, reducing neuronal excitability throughout the nervous system.[1] However, from a structural standpoint, its defining characteristic is its flexibility. With multiple rotatable single bonds, GABA can adopt a vast array of shapes, or conformations, in a physiological environment.[1][5]

This conformational freedom allows GABA to be a promiscuous ligand, binding to distinct receptor classes, including the ionotropic GABAA and GABAC receptors and the metabotropic GABAB receptors.[6] Each receptor class, and even subtypes within a class, is thought to recognize a different "bioactive conformation" of GABA.[3] While this is efficient for endogenous signaling, it means that systemically administered GABA or simple analogues often lack selectivity, leading to a wide range of off-target effects. The challenge for medicinal chemists is to decipher which of GABA's many shapes is responsible for a desired therapeutic effect and design a molecule that is locked in that specific conformation.

Caption: Chemical structure of the flexible neurotransmitter GABA.

Part 2: The Rigid Analogue - A Conformationally Locked Design

To overcome the challenge of GABA's flexibility, researchers employ a strategy of conformational restriction.[3][7] By incorporating the key functional groups of GABA—the amine (NH₂) and the carboxylic acid (COOH)—onto a rigid scaffold, it becomes possible to lock the molecule into a single, well-defined shape. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a prime example of this approach.

In this molecule, the carbon backbone of GABA is replaced by a cyclohexane ring. This ring system dramatically reduces the molecule's ability to rotate and adopt different conformations.[8] The specific stereochemistry—(1R,2R)—is critical. In its most stable "chair" conformation, this arrangement forces the amino group and the acetic acid side chain into a trans-diaxial or trans-diequatorial orientation relative to each other, fixing the distance and spatial relationship between these crucial binding moieties. The design hypothesis is that this rigid structure mimics the specific conformation of GABA that is recognized by a particular receptor or transporter, thereby granting it higher selectivity.

Caption: Structure of the rigid analogue 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

Part 3: Head-to-Head Structural and Functional Comparison

The fundamental difference between GABA and its cyclic analogue is the degree of freedom available to the molecule. This seemingly simple structural change has profound implications for biological activity and receptor selectivity.

Comparison GABA GABA (Flexible) Analogue 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (Rigid) GABA->Analogue Conformational Restriction GABA_prop Multiple low-energy conformations in solution. GABA->GABA_prop Analogue_prop Single stable conformation dictated by cyclohexane ring. Analogue->Analogue_prop Result Impact on Biological Activity GABA_res Broad activity at multiple GABA receptor subtypes Result->GABA_res Analogue_res Potential for high selectivity for a single receptor subtype Result->Analogue_res

Caption: The impact of conformational restriction on biological activity.

Comparative Properties
Propertyγ-Aminobutyric Acid (GABA)2-((1R,2R)-2-Aminocyclohexyl)acetic acid
IUPAC Name 4-aminobutanoic acid[4]2-((1R,2R)-2-aminocyclohexyl)acetic acid
CAS Number 56-12-2[4]84673-67-6
Molecular Formula C₄H₉NO₂[4]C₈H₁₅NO₂
Molar Mass 103.12 g/mol [4]157.21 g/mol
Key Structural Feature Acyclic, flexible carbon chain[1]Saturated cyclohexane ring[8]
Conformational Freedom High; multiple rotatable bonds[1]Low; rigid cyclic backbone
Impact on Receptor Binding and Selectivity
CompoundTargetActivity Metric (IC₅₀)Selectivity ProfileReference
GABA GABAA Receptor~1 µMBroad agonist[9]
GABA GABAB Receptor~0.1 µMBroad agonist[9]
GABA GABA Transporter (GAT1)~4 µMSubstrate[10]
trans-3-ACHC GABA TransporterPotent InhibitorSelective for transport[8]
cis-3-ACHC GABA Receptor BindingPotent InhibitorSelective for binding[8]

Note: ACHC = Aminocyclohexanecarboxylic acid. Values are illustrative of the principle of selectivity.

Part 4: Experimental Validation - Radioligand Competition Binding Assay

To quantitatively assess the binding affinity of a novel compound like 2-((1R,2R)-2-Aminocyclohexyl)acetic acid for a specific GABA receptor subtype, the gold-standard method is a radioligand competition binding assay. This experiment determines how effectively the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.

Protocol: GABAA Receptor Binding Assay

This protocol is a self-validating system designed to determine the inhibition constant (Ki) of a test compound at the GABAA receptor.

  • Membrane Preparation (The Source of Receptors):

    • Rationale: To isolate the target receptors, which are embedded in cell membranes.

    • Procedure: Homogenize rat brain tissue (e.g., cortex or cerebellum) in an ice-cold sucrose buffer.[11] Perform a series of centrifugations to pellet the crude membrane fraction, washing multiple times to remove endogenous GABA that would otherwise interfere with the assay.[9][11] Resuspend the final membrane pellet in the assay buffer at a known protein concentration.

  • Assay Setup (The Competition):

    • Rationale: To measure the binding of the radioligand in the absence (Total Binding), presence (Experimental), and complete displacement (Non-Specific Binding) of the test compound.

    • Procedure: Prepare triplicate sets of tubes for each condition:

      • Total Binding: Contains membrane preparation and a fixed, sub-saturating concentration of a GABAA radioligand (e.g., [³H]Muscimol).[12]

      • Non-Specific Binding (NSB): Contains membranes, [³H]Muscimol, and a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[11] This measures the amount of radioligand that sticks indiscriminately to the tube, filters, and membranes.

      • Experimental: Contains membranes, [³H]Muscimol, and varying concentrations of the test compound (e.g., 2-((1R,2R)-2-Aminocyclohexyl)acetic acid).

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: Incubate all tubes at a controlled temperature (e.g., 4°C) for a set time (e.g., 45-60 minutes).[12]

  • Termination and Separation:

    • Rationale: To rapidly separate the receptor-bound radioligand from the unbound radioligand.

    • Procedure: Terminate the reaction by rapid vacuum filtration through glass fiber filters.[12] The receptors and their bound radioligand are trapped on the filter, while unbound ligand passes through. Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Rationale: To measure the amount of radioactivity trapped on the filters.

    • Procedure: Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactive decay using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To calculate the affinity of the test compound.

    • Procedure:

      • Calculate Specific Binding: Total Binding (counts) - Non-Specific Binding (counts).

      • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.

      • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

      • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Prepare Receptor Membranes (e.g., from rat brain) Incubate 3. Incubate Membranes with Ligands (Total, NSB, Experimental tubes) Membrane->Incubate Ligands 2. Prepare Radioligand & Test Compound (e.g., [3H]Muscimol & Analogue) Ligands->Incubate Filter 4. Rapid Vacuum Filtration (Separate bound from unbound) Incubate->Filter Count 5. Scintillation Counting (Quantify bound radioactivity) Filter->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structural comparison between GABA and 2-((1R,2R)-2-Aminocyclohexyl)acetic acid provides a clear and compelling illustration of a core principle in modern pharmacology: conformational control is key to achieving selectivity. While the flexibility of GABA allows it to serve as a universal inhibitory signal in the CNS, this same property makes it a poor template for selective drugs. By introducing a rigid scaffold like the cyclohexane ring, chemists can lock the essential pharmacophores into a specific spatial arrangement. This strategy paves the way for developing highly selective ligands that can probe the function of individual receptor subtypes or act as targeted therapeutics with fewer side effects. The experimental validation of these designs through robust methods like radioligand binding assays remains the cornerstone of advancing our understanding and therapeutic manipulation of the GABAergic system.

References

  • GABA - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (2022). Cleveland Clinic. Retrieved from [Link]

  • What is GABA? | Mental Health America. (n.d.). Retrieved March 7, 2024, from [Link]

  • Tsoris, A., & Marope, P. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • The GABA Molecule -Chemical and Physical Properties. (n.d.). World of Molecules. Retrieved from [Link]

  • Hepsomali, P., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Brain Sciences. Retrieved from [Link]

  • Kim, J., et al. (2025). Conformational preferences of γ-aminobutyric acid in the gas phase and in water. ResearchGate. Retrieved from [Link]

  • Elucidating Conformational Changes in the γ-Aminobutyric Acid Transporter-1. (n.d.). PMC. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC. Retrieved from [Link]

  • Johnston, G. A. (2011). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. PubMed. Retrieved from [Link]

  • GABA - PDSP. (n.d.). University of North Carolina Chapel Hill. Retrieved from [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Retrieved from [Link]

  • Melnykov, K. P., et al. (n.d.). GABA and its conformationally restricted analogues. ResearchGate. Retrieved from [Link]

  • Conformations of cyclic analogues of GABA. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational state-dependent regulation of GABAA receptor diffusion and subsynaptic domains. (2022). PMC. Retrieved from [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Future Medicinal Chemistry. Retrieved from [Link]

  • Roberts, E. (2007). Gamma-aminobutyric acid. Scholarpedia. Retrieved from [Link]

  • Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. (2022). ACS Publications. Retrieved from [Link]

  • Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. (n.d.). PubMed. Retrieved from [Link]

  • Beart, P. M., et al. (1979). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. PubMed. Retrieved from [Link]

  • GABA Receptor - StatPearls. (2025). NCBI Bookshelf. Retrieved from [Link]

  • A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. (2018). ResearchGate. Retrieved from [Link]

  • GABA – Effects, Dosage, Deficiency & Side Effects. (2022). VitaminExpress. Retrieved from [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (2025). ResearchGate. Retrieved from [Link]

  • Allan, R. D., et al. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. PubMed. Retrieved from [Link]

  • GABA Receptor Type A Neurotransmission Modulation | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Chemical Properties of 2-(1-(aminomethyl)cyclohexyl)acetic acid. (n.d.). Cheméo. Retrieved from [Link]

  • GABAA receptor - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Jones, M. V., et al. (1998). Defining affinity with the GABAA receptor. PubMed. Retrieved from [Link]

  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (n.d.). Google Patents.
  • GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC. Retrieved from [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.
  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (n.d.). CyberLeninka. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid: A Personal Protective Equipment Protocol

As drug development professionals, our work with novel chemical entities demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides a detailed protocol for the safe handling of...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides a detailed protocol for the safe handling of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid may not be readily available, a comprehensive risk assessment can be conducted by examining its structural analogues. The molecule contains an aminocyclohexane moiety and an acetic acid group. Based on data from similar compounds, such as (1R,2R)-2-Aminocyclohexanecarboxylic acid and 2-(Trans-4-((Tert-Butoxycarbonyl)Amino)Cyclohexyl)Acetic Acid, we can anticipate the following potential hazards.[1][2]

Potential Hazard Description Primary Exposure Route
Skin Irritation/Corrosion The amino and carboxylic acid functional groups can cause skin irritation upon contact.[1][2][3] Acetic acid, a related structure, is known to cause severe skin burns.[4][5][6]Dermal
Serious Eye Damage/Irritation As with many powdered chemicals and acidic compounds, there is a significant risk of serious eye irritation or damage upon contact.[1][2][3]Ocular
Respiratory Tract Irritation Inhalation of the powdered form of this compound may lead to irritation of the respiratory system.[1][2][3]Inhalation
Harmful if Swallowed Similar compounds are classified as harmful if ingested.[2]Ingestion

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

Protection Type Specification Justification
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[7][8][9]Protects eyes from dust particles and potential splashes of solutions containing the compound.[7]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber) with a minimum thickness of 0.11 mm. Contaminated gloves must be disposed of immediately after use.[7][10]Prevents direct skin contact with the chemical, which can cause irritation or burns.[7]
Skin & Body Protection A standard laboratory coat, fully fastened, is required.[7][11] For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.Protects skin and personal clothing from accidental spills and contamination.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder outside of a certified chemical fume hood, or when dust generation is likely.[7][8][10]Prevents the inhalation of fine dust particles that can cause respiratory irritation.[7]

Operational and Handling Plan

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of powdered 2-((1R,2R)-2-Aminocyclohexyl)acetic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[12][13]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[14]

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent bench paper.[12]

  • Weighing and Transfer: Carefully weigh the desired amount of the compound on a tared weigh boat. Use a spatula to transfer the powder, avoiding the creation of dust clouds.[12]

  • Solution Preparation: If preparing a solution, slowly add the powdered compound to the solvent to prevent splashing.

  • Post-Handling: After handling, decontaminate the work surface and any non-disposable equipment with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.[15]

  • Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid contaminating your hands, and immediately wash your hands thoroughly with soap and water.[10][14]

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Fume Hood Workspace A->B C Weigh and Transfer Powder B->C D Prepare Solution (if applicable) C->D E Decontaminate Workspace D->E F Dispose of Waste E->F G Remove PPE and Wash Hands F->G

Caption: A workflow for the safe handling of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spills Evacuate the area and alert others. Wearing appropriate PPE, cover the spill with an inert absorbent material.[15] Collect the material into a sealed container for disposal as hazardous waste.[10][15]

Disposal Plan

Proper disposal of chemical waste is paramount to environmental and personal safety.

  • Solid Waste: Unused or expired solid 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, as well as contaminated disposables like gloves, weigh boats, and bench paper, should be collected in a clearly labeled, sealed hazardous waste container.[15]

  • Liquid Waste: All solutions containing the compound should be collected in a designated hazardous aqueous waste container.[15] Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.[15][16]

  • Container Management: Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[15][16][17] Follow your institution's specific procedures for the final pickup and disposal of hazardous waste.

References

  • Toxic Powder Weighing - Environmental Health and Safety. (n.d.).
  • Biological/Chemical Waste Management - NSTA. (2023, September 15). Retrieved from [Link]

  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Amino Acid Set - SAFETY DATA SHEET. (2018, October 23). Retrieved from [Link]

  • WORKING SAFELY WITH TOXIC POWDERS - safety.duke.edu. (n.d.). Retrieved from [Link]

  • MEM Non-Essential Amino Acids Solution (100X) (MSDS) - Cellseco. (n.d.). Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

  • Chemical Disposal - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Retrieved from [Link]

  • 20 Amino Acid Kit - SAFETY DATA SHEET - Amazon AWS. (2020, November). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • What is the proper disposal of dansyl-substituted amino acids? - ResearchGate. (2020, December 21). Retrieved from [Link]

  • Amino Acid Recycling → Area → Sustainability. (n.d.). Retrieved from [Link]

  • Safety data sheet - CPAChem. (n.d.). Retrieved from [Link]

Sources

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